molecular formula C5H5BrN2O2 B3022483 Methyl 5-bromo-1H-pyrazole-3-carboxylate CAS No. 2246373-43-1

Methyl 5-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B3022483
CAS No.: 2246373-43-1
M. Wt: 205.01
InChI Key: RLDJSZKPUPTTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJSZKPUPTTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855692
Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328893-17-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 5-bromo-1H-pyrazole-3-carboxylate: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of kinase inhibitors and agrochemicals. Distinguished by its trifunctional nature—containing an electrophilic ester, a nucleophilic pyrazole nitrogen, and a reactive aryl bromide—it serves as a versatile "linchpin" molecule.

This guide provides a rigorous technical analysis of its physicochemical behavior, synthetic accessibility, and reactivity profiles. Special emphasis is placed on controlling regioselectivity during


-alkylation and optimizing palladium-catalyzed cross-couplings, which are common bottlenecks in scaling up this chemistry.

Physicochemical Profile

The compound exists as a tautomeric equilibrium in solution, a critical factor that influences its reactivity and solubility profile. While often depicted as the 3-carboxylate, the proton shift allows it to react as the 5-carboxylate depending on the electrophile and solvent environment.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 1328893-17-9
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in CHCl₃
pKa (Predicted) ~7.9 (NH acidity)
H-Bond Donors/Acceptors 1 / 3
Tautomeric Equilibrium

The pyrazole ring undergoes rapid proton transfer between N1 and N2. In the solid state, it typically adopts the form stabilized by intermolecular hydrogen bonding. In solution, the equilibrium is solvent-dependent.

Tautomers cluster_legend Equilibrium Dynamics T1 Tautomer A (3-carboxylate form) Major in polar solvents T2 Tautomer B (5-carboxylate form) Minor/Equilibrium partner T1->T2 Proton Shift (Fast) Info Reactivity is dictated by the stabilization of the intermediate anion.

Figure 1: Tautomeric equilibrium of the pyrazole core.[1] The position of the proton dictates the nucleophilic site during alkylation.

Synthetic Access

While direct bromination of methyl 1H-pyrazole-3-carboxylate is possible, it often suffers from poor regioselectivity (yielding mixtures of 4-bromo and 5-bromo). The most robust industrial route involves the oxidation of a methyl-substituted precursor.

Validated Synthetic Pathway
  • Cyclization: Condensation of 3-aminopyrazole-3-carbonitrile with hydrazine to form 3-aminomethyl-5-methylpyrazole.

  • Sandmeyer-Type Bromination: Conversion of the amine to the bromide using

    
     and 
    
    
    
    to yield 3-methyl-5-bromopyrazole.[2]
  • Oxidation: Controlled oxidation of the methyl group (using

    
     or similar oxidants) to the carboxylic acid.
    
  • Esterification: Standard Fisher esterification or treatment with thionyl chloride/methanol to afford the final methyl ester.

Reactivity & Functionalization[4][5][6]

This scaffold's utility lies in its orthogonal reactivity. The three distinct handles allow for sequential functionalization without protecting group manipulations.

Regioselective N-Alkylation

The most challenging transformation is


-alkylation. Due to the asymmetry of the ring (bromo vs. ester), alkylation with alkyl halides (

) produces two regioisomers:
  • Isomer 1 (1,3-disubstituted): Alkylation at the nitrogen adjacent to the ester (often favored by electronics/dipole).

  • Isomer 2 (1,5-disubstituted): Alkylation at the nitrogen adjacent to the bromine (often favored by sterics if the ester is bulky).

Note: In pyrazole nomenclature, the N-alkylated nitrogen is assigned position 1. Therefore, alkylation next to the ester yields the 1-alkyl-5-bromo-3-carboxylate product.

Alkylation Substrate This compound (Anion) Reaction + R-X (Base) Substrate->Reaction ProductA Product A (Major) Methyl 1-alkyl-5-bromo-1H-pyrazole-3-carboxylate (Alkylation distal to Br) Reaction->ProductA Steric Control (Usually Favored) ProductB Product B (Minor) Methyl 1-alkyl-3-bromo-1H-pyrazole-5-carboxylate (Alkylation proximal to Br) Reaction->ProductB Electronic Control caption Figure 2: Regiochemical divergence in N-alkylation. Sterics of the Br group often direct alkylation to the distal nitrogen.

Palladium-Catalyzed Couplings (Suzuki-Miyaura)

The C5-Bromine bond is highly activated for oxidative addition.

  • Catalyst Choice:

    
     is standard, but 
    
    
    
    is superior for sterically hindered boronic acids.
  • Base Sensitivity: Use mild bases (

    
     or 
    
    
    
    ). Strong hydroxide bases can hydrolyze the ester.
  • Order of Operations: It is generally recommended to perform

    
    -alkylation before Suzuki coupling to prevent catalyst poisoning by the free NH group.
    

Medicinal Chemistry Applications

The 5-bromo-pyrazole-3-carboxylate core is a "privileged scaffold" in drug discovery, particularly for:

  • Kinase Inhibitors: The pyrazole NH and Ester/Amide motifs function as hinge binders in ATP-competitive inhibitors (e.g., JNK3, PI3K inhibitors).

  • Agrochemicals: Precursor to anthranilamide insecticides (e.g., Chlorantraniliprole derivatives).

Case Study: JNK3 Inhibition

Researchers have utilized this core to synthesize JNK3 inhibitors by first alkylating the nitrogen with a solubilizing tail, then converting the ester to an amide (hinge binder), and finally coupling an aryl group at the bromine position to access the hydrophobic pocket of the enzyme.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesis of Methyl 1-benzyl-5-bromo-1H-pyrazole-3-carboxylate.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (ACN) (0.1 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound and anhydrous ACN. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Dropwise add Benzyl bromide via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3]

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue typically contains a mixture of isomers (approx 4:1 ratio). Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The major isomer (usually the less polar one) is the desired 1-alkyl-5-bromo product.

Validation:

  • 1H NMR: Look for the NOE (Nuclear Overhauser Effect) between the benzylic protons and the pyrazole C4-H to confirm regiochemistry.

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal: Warning.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (ester hydrolysis risk).

  • Waste: Halogenated organic waste.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • MDPI Molecules. Regioselectivity in Pyrazole Alkylation: Influence of Substituents.[Link] (Contextual reference for alkylation logic).

  • Asian Journal of Chemistry. Reactions of Pyrazole-3-Carboxylic Acid Derivatives.[Link] (General reactivity profiles).

Sources

"Methyl 5-bromo-1H-pyrazole-3-carboxylate CAS number 1328893-17-9"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Methyl 5-bromo-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Executive Summary

This compound (CAS 1328893-17-9) represents a "privileged scaffold" in modern drug discovery. Its structural economy offers three distinct vectors for diversification: the electrophilic C5-bromine, the nucleophilic N1-nitrogen, and the transformable C3-ester. This trifunctional nature makes it an indispensable building block for generating Fragment-Based Drug Discovery (FBDD) libraries, particularly for kinase inhibitors (e.g., p38 MAP kinase, JAK) and agrochemical agents (e.g., anthranilic diamides). This guide provides a rigorous technical analysis of its reactivity, focusing on overcoming the regioselectivity challenges inherent to the pyrazole core.

Chemical Profile & Structural Dynamics

PropertyData
CAS Number 1328893-17-9
IUPAC Name This compound
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~8.5 (NH acidity)
The Tautomerism Challenge

Researchers must recognize that 1328893-17-9 exists in a dynamic tautomeric equilibrium in solution. While the CAS name designates the 5-bromo-3-carboxylate form, the proton shift between N1 and N2 creates a mixture of the 3-bromo-5-carboxylate tautomer.

  • Implication: In unsubstituted forms, the positions 3 and 5 are chemically equivalent if the substituents are identical. Here, the asymmetry (Bromo vs. Ester) means the tautomeric ratio is dictated by solvent polarity and hydrogen bonding.

  • Critical Note: Upon N-alkylation or N-arylation, this equilibrium freezes, locking the molecule into one of two distinct regioisomers (1,3-disubstituted or 1,5-disubstituted). Control over this step is the single most critical factor in utilizing this scaffold.

Synthetic Access

While commercially available, in-house synthesis is often required for scale-up. The most robust route avoids the cyclization of hydrazine with acetylenic esters (which often yields regiochemical mixtures) and instead relies on the bromination of the parent pyrazole ester.

Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrazole ring is electron-rich, but the ester at C3 deactivates the ring. However, the NH group activates the system sufficiently to allow bromination at C5 (the most accessible position).

Optimized Route:

  • Starting Material: Methyl 1H-pyrazole-3-carboxylate.[1]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Water (green chemistry) or DMF.

  • Yield: Typically >85%.

Functionalization Strategies (The Core)

This scaffold allows for "Orthogonal Functionalization"—the ability to modify one site without affecting others.

A. C5-Bromine: Cross-Coupling Vector

The C5-Br bond is primed for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Challenge: The free NH can poison Pd catalysts or undergo competitive N-arylation.

    • Solution: Use a protecting group (SEM, THP, or Boc) on the nitrogen before coupling, or use specialized ligands (e.g., XPhos, SPhos) that tolerate acidic protons.

  • Sonogashira: Introduces alkynes for "click chemistry" handles.

B. N1-Nitrogen: The Regioselectivity Pivot

Alkylation of CAS 1328893-17-9 usually yields a mixture of two isomers:

  • Isomer A (Major): Alkylation at the nitrogen distal to the bulky/electron-withdrawing ester (N1 relative to 3-ester).

  • Isomer B (Minor): Alkylation at the nitrogen proximal to the ester.

  • Control: Using soft electrophiles and non-polar solvents tends to favor steric control (Isomer A). Mitsunobu conditions can sometimes invert this selectivity depending on the alcohol used.

C. C3-Ester: The Scaffolding Vector

Standard transformations apply:

  • Hydrolysis:

    
     Carboxylic acid (precursor for amide coupling).
    
  • Reduction:

    
     Primary alcohol (precursor for ether linkages).
    
  • Amidation: Direct reaction with amines (often requires high temp or Lewis acid catalysis).

Visualization: Reactivity & Workflow

The following diagrams illustrate the strategic manipulation of this scaffold.

Diagram 1: The Reactivity Triad

This diagram maps the three distinct chemical handles available for modification.

ReactivityTriad Core This compound (CAS 1328893-17-9) N1 N1-Nitrogen (Nucleophile) Target: Alkylation/Arylation Challenge: Regioselectivity Core->N1 C5 C5-Bromine (Electrophile) Target: Suzuki/Sonogashira Challenge: Catalyst Poisoning Core->C5 C3 C3-Ester (Electrophile) Target: Amidation/Reduction Utility: Linker Attachment Core->C3 N1_App Kinase Hinge Binders Solubility Tags N1->N1_App C5_App Biaryl Systems Extended Pharmacophores C5->C5_App C3_App Peptidomimetics Macrocyclization C3->C3_App

Caption: The "Triad" of reactive sites allowing orthogonal modification of the pyrazole core.

Diagram 2: Regioselective Synthesis Workflow

Decision tree for managing the N-alkylation regiochemistry.

Regioselectivity Start Start: CAS 1328893-17-9 Decision Target Isomer? Start->Decision PathA Route A: Steric Control (Standard Alkylation) Decision->PathA N1-Alkyl (Major) PathB Route B: Directed Control (Mitsunobu/Protection) Decision->PathB N2-Alkyl (Specific) CondA Conditions: R-X, Cs2CO3, DMF Result: Mix (Favor N1) PathA->CondA CondB Conditions: R-OH, DIAD, PPh3 Result: Steric Inversion possible PathB->CondB Sep Separation: Column Chromatography (Isomers have distinct Rf) CondA->Sep CondB->Sep

Caption: Workflow for controlling and isolating specific N-alkylated regioisomers.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Standard)

Objective: To introduce a solubilizing group or pharmacophore at the nitrogen position.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    , 2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect," which often enhances solubility and reaction rates for nitrogen heterocycles.
  • Electrophile: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic phase with LiCl (5% aq) to remove DMF. Dry over

    
    .[2]
    
  • Purification: Silica gel chromatography.

    • Regioisomer ID: The 1,3-disubstituted isomer (N-alkyl distal to ester) usually elutes after the 1,5-isomer (N-alkyl proximal to ester) in polar systems, but NOESY NMR is required for definitive assignment.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To attach an aryl ring at the C5 position.

  • Substrate: Use the N-alkylated or N-protected (e.g., N-THP) intermediate from Protocol A. (Unprotected coupling is possible but lower yielding).

  • Catalyst System:

    
     (0.05 eq).
    
    • Why: This ferrocene ligand is robust and resistant to oxidation compared to

      
      .
      
  • Coupling Partner: Aryl Boronic Acid (1.2 eq).

  • Base/Solvent:

    
     (2M aq) and Dioxane (3:1 ratio).
    
  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

References

  • PubChem Compound Summary. (2025). 5-bromo-1H-pyrazole-3-carboxylic acid.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal. (General reference for pyrazole regiochemistry).
  • Aggarwal, R., et al. (2025). 3,5-Disubstituted pyrazoline as a promising core for anticancer agents.[5] Future Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl 5-bromo-1H-pyrazole-3-carboxylate

[1]

Executive Summary

This compound is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., Chlorantraniliprole analogs) and pharmaceutical kinase inhibitors.[1] Its utility stems from its trifunctional nature: an electrophilic ester, a nucleophilic nitrogen (amenable to alkylation/arylation), and a bromine handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Accurate characterization of this compound is complicated by annular tautomerism , which significantly influences NMR chemical shifts and physical properties.[1] This guide provides a definitive spectroscopic profile and validation protocols to ensure structural integrity during library synthesis.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 1328893-17-9
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Exact Mass 203.95 (⁷⁹Br), 205.95 (⁸¹Br)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Tautomerism Exists in equilibrium between 3-ester/5-bromo and 5-ester/3-bromo forms

Spectroscopic Profile & Analysis

Mass Spectrometry (MS)

The mass spectrum provides the most immediate confirmation of the brominated motif due to the characteristic isotopic abundance of Bromine.

  • Ionization Mode: ESI(+) or APCI(+)

  • Molecular Ion: The compound displays a distinct 1:1 doublet for the protonated molecular ion

    
    .[1]
    
    • m/z 204.95 (containing ⁷⁹Br)[1]

    • m/z 206.95 (containing ⁸¹Br)[1]

  • Fragmentation Pattern:

    • [M - 31]⁺: Loss of methoxy group (-OCH₃) → Acylium ion formation.[1]

    • [M - 59]⁺: Loss of the ester moiety (-COOCH₃).[1]

    • [M - Br]⁺: Debromination (rare in soft ionization, prominent in EI).[1]

Nuclear Magnetic Resonance (NMR)
1H NMR Analysis

The proton NMR spectrum is deceptively simple but highly sensitive to solvent choice due to the exchangeable N-H proton and tautomeric averaging.[1]

Expected Shifts (in DMSO-d₆):

Position Shift (δ, ppm) Multiplicity Integration Assignment Note
NH 13.5 - 14.5 Broad Singlet 1H Highly exchangeable; may disappear in CD₃OD or presence of D₂O.[1]
C4-H 6.60 - 6.90 Singlet 1H The diagnostic aromatic signal.[1] Shifts downfield (~6.82 ppm) upon N-alkylation.

| OCH₃ | 3.80 - 3.90 | Singlet | 3H | Characteristic methyl ester singlet.[1][2] |

Critical Insight: In CDCl₃, the NH proton may appear sharper but can drift between 10-13 ppm depending on concentration and temperature.[1] The C4-H signal is the most reliable anchor for purity assessment.[1]

13C NMR Analysis

The carbon spectrum must resolve five distinct environments.

  • Carbonyl (C=O): ~158 - 162 ppm.[1]

  • C3/C5 (Quaternary): Two signals in the 125 - 145 ppm range.[1][3] The carbon attached to the electron-withdrawing ester is typically downfield of the C-Br carbon.[1]

  • C4 (Methine): ~108 - 112 ppm (Upfield due to electron-rich pyrazole ring character).[1]

  • OCH₃: ~52 ppm.[1]

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Broad band at 3100–3400 cm⁻¹ (indicative of H-bonding).[1]

  • C=O Stretch: Sharp, intense peak at 1715–1735 cm⁻¹ (Ester).[1]

  • C=N / C=C: Ring stretches around 1500–1600 cm⁻¹.[1]

Structural Visualization & Tautomerism

The pyrazole ring exists in a dynamic equilibrium.[1] In solution, the proton shuttles between N1 and N2.[1] This rapid exchange often results in "average" signals in NMR unless the temperature is lowered significantly.

TautomerismTautomer1Tautomer A(NH at Pos 1)This compoundEquilibriumFast Exchange(Solvent Dependent)Tautomer1->EquilibriumTautomer2Tautomer B(NH at Pos 2)Methyl 3-bromo-1H-pyrazole-5-carboxylateTautomer2->EquilibriumEquilibrium->Tautomer1Equilibrium->Tautomer2

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the NH proton dictates the formal numbering (3-ester vs. 5-ester), though both represent the same chemical entity in bulk solution.

Experimental Protocols for Validation

Protocol A: Purity Determination via qNMR

To distinguish the title compound from its synthetic precursor (often 5-hydroxy-pyrazole or non-brominated analogs), use Quantitative NMR (qNMR).[1]

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to stabilize the NH tautomer and improve solubility).

  • Internal Standard: Add 1.0 mg of Maleic Acid (Singlet at δ 6.2 ppm) or 1,3,5-Trimethoxybenzene .

  • Acquisition: Run 1H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of the isolated C4-H proton.

  • Integration: Integrate the OCH₃ singlet (3.8 ppm) vs. the Standard. The ratio should strictly be 3:1 relative to the single aromatic proton (C4-H).[1]

Protocol B: Differentiation from Regioisomers (N-Alkylated Impurities)

During synthesis, trace N-methylation can occur if methyl iodide or similar reagents were used in previous steps.[1]

  • N-Methylated Impurity: The NH broad singlet will be absent .[1] A new N-CH₃ singlet will appear around 3.9 - 4.1 ppm .[1]

  • Title Compound: Must show the exchangeable NH proton (D₂O shake test will cause this peak to disappear).

WorkflowStartSample: this compoundSolubilityDissolve in DMSO-d6Start->SolubilityHNMRAcquire 1H NMRSolubility->HNMRCheck1Is NH peak(13-14 ppm)present?HNMR->Check1Check2Is C4-H signala Singlet?Check1->Check2YesResultFail1FAIL: N-Alkylated ImpurityCheck1->ResultFail1NoResultPassPASS: Identity ConfirmedCheck2->ResultPassYes (~6.8 ppm)ResultFail2FAIL: Regioisomer/PrecursorCheck2->ResultFail2No (Doublet?)

Figure 2: Logical workflow for structural validation using 1H NMR.

References

  • Preparation of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Google Patents. CN106588825A. (Provides comparative NMR data for the N-methyl analog). Link

  • Method for controlling diamide resistant pests (WO2024133426A1). Google Patents. (Cites the title compound as a starting material and provides NMR for the N-alkylated derivative at 6.82 ppm). Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] CID 71463783.[1] Link[1]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 2009.[1] (Provides spectroscopic context for 5-substituted pyrazole carboxylates). Link[1]

Structure Elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate presents a classic but deceptive challenge in heterocyclic chemistry. The core difficulty lies not in the atomic connectivity itself, but in the annular tautomerism characteristic of 1H-pyrazoles and the high risk of regiochemical misidentification against its isomer, methyl 4-bromo-1H-pyrazole-3-carboxylate.

This guide provides a rigorous, self-validating framework for distinguishing the 3,5-substituted scaffold from the 3,4-substituted isomer and characterizing the dynamic tautomeric equilibrium in solution. It synthesizes synthetic logic, NMR spectroscopy, and crystallographic principles to ensure absolute structural confidence.

Part 1: The Tautomeric Conundrum & Structural Ambiguity

Before attempting characterization, one must accept the fluid nature of the pyrazole nucleus. In the absence of N-substitution, the "3" and "5" positions are chemically equivalent on a time-averaged scale in solution due to rapid proton exchange (prototropy).

The Dynamic Equilibrium

The compound technically exists as a mixture of two tautomers:

  • Tautomer A: this compound[1][2][3]

  • Tautomer B: Methyl 3-bromo-1H-pyrazole-5-carboxylate[4]

While IUPAC naming conventions may prioritize one form, the physical reality in solution (DMSO-d6, CDCl3) involves a fast exchange that averages the signals of C3 and C5, unless the temperature is lowered significantly (below -40°C).

The Critical Impostor: The 4-Bromo Isomer

The primary failure mode in this workflow is misidentifying the product as Methyl 4-bromo-1H-pyrazole-3-carboxylate .

  • Origin of Error: Direct electrophilic bromination of methyl 1H-pyrazole-3-carboxylate preferentially targets the C-4 position (the most electron-rich carbon), not C-5.

  • Consequence: To obtain the 5-bromo derivative, one must typically employ a de novo cyclization strategy or a lithiation-halogenation sequence, rather than direct functionalization.

Part 2: Synthetic Causality & Regiocontrol

To ensure the structure is correct, the synthesis must be designed to exclude the 4-bromo isomer mechanistically.

Recommended Synthetic Pathway

The most robust route avoids direct bromination of the pyrazole ester. Instead, it utilizes the oxidation of a pre-functionalized methyl group.

SynthesisPath Start 3-Aminopyrazole (Precursor) Step1 Sandmeyer Rxn (Bromination) Start->Step1 Inter1 3-Methyl-5-bromopyrazole Step1->Inter1 Step2 KMnO4 Oxidation Inter1->Step2 Inter2 5-Bromo-1H-pyrazole-3-carboxylic acid Step2->Inter2 Step3 Esterification (MeOH/H2SO4) Inter2->Step3 Final This compound Step3->Final

Figure 1: Retrosynthetic logic ensuring the 3,5-substitution pattern. By establishing the bromine and the carbon scaffold before the final oxidation state is set, the 4-position remains unsubstituted.

Part 3: Analytical Characterization Protocols

Mass Spectrometry (The Br Signature)

Objective: Confirm the presence of bromine and molecular weight.[5]

  • Method: LC-MS (ESI+)

  • Expected Result:

    • M+H: 205.0 / 207.0 Da.

    • Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion (

      
       and 
      
      
      
      ). This confirms the monobromination. If the ratio is 1:2:1, you have a dibromo impurity.
Nuclear Magnetic Resonance (NMR) - The Definitive Test

Objective: Distinguish between the 4-bromo and 5-bromo regioisomers.

1H NMR Logic (DMSO-d6)

The presence of the pyrazole N-H proton is often broad or invisible depending on water content/exchange. The critical diagnostic is the C-H proton on the ring.

Feature5-Bromo-3-carboxylate (Target)4-Bromo-3-carboxylate (Impostor)
Ring Proton Position C-4 H C-5 H
Chemical Shift (

)
6.8 – 7.1 ppm (Singlet)7.8 – 8.2 ppm (Singlet)
Reasoning The C-4 proton is flanked by two carbons. It is shielded relative to C-5.The C-5 proton is adjacent to a Nitrogen (N1 or N2), causing significant deshielding.
Methyl Ester ~3.85 ppm (Singlet)~3.85 ppm (Singlet)

Protocol:

  • Dissolve ~5 mg of sample in DMSO-d6 (CDCl3 may cause broadening of the N-H).

  • Acquire 16 scans.[6]

  • Validation: If you see a singlet >7.5 ppm, you likely have the 4-bromo isomer or the starting material (unsubstituted pyrazole).

13C NMR Logic

The carbon spectrum provides a secondary confirmation via the chemical shift of the protonated carbon.

  • C-4 Carbon (Target): Typically resonates at 105–110 ppm .

  • C-5 Carbon (Impostor): Typically resonates at 130–140 ppm (deshielded by N).

X-Ray Crystallography (Tautomer Confirmation)

While NMR gives a time-averaged view, X-ray diffraction (XRD) captures the solid-state tautomer.

  • Preparation: Slow evaporation from Ethanol/Water or Methanol.

  • Significance: In the solid state, the proton usually localizes on the nitrogen furthest from the electron-withdrawing ester to minimize dipole repulsion, often favoring the 5-bromo-3-carboxylate (1H) form, where the N-H forms an intermolecular hydrogen bond with the carbonyl oxygen of a neighbor.

Part 4: Decision Tree for Structure Elucidation

This workflow represents a self-validating system. Do not proceed to the next step until the previous condition is met.

ElucidationTree Sample Unknown Sample MS_Check LC-MS: 1:1 Isotope Ratio? Sample->MS_Check Reject1 Reject: Not Monobromo MS_Check->Reject1 No H_NMR 1H NMR: Aromatic Proton Shift MS_Check->H_NMR Yes Is_C4 Shift < 7.2 ppm (C4-H) H_NMR->Is_C4 Yes Is_C5 Shift > 7.6 ppm (C5-H) H_NMR->Is_C5 No C_NMR 13C NMR: CH Carbon Shift Is_C4->C_NMR Isomer IDENTIFIED: Methyl 4-bromo-1H-pyrazole-3-carboxylate Is_C5->Isomer Confirm CONFIRMED: This compound C_NMR->Confirm ~108 ppm

Figure 2: Logical decision tree for verifying the regiochemistry of bromopyrazole esters.

Part 5: Applications in Drug Discovery

Understanding this structure is pivotal for Fragment-Based Drug Discovery (FBDD).

  • Scaffold Hopping: The 3,5-substitution pattern allows the pyrazole to act as a bioisostere for 1,3-disubstituted benzenes.

  • Kinase Inhibition: The N-H and the Ester (H-bond acceptor) motif mimics the hinge-binding region of ATP in many kinase inhibitors.

  • Late-Stage Functionalization: The bromine at C-5 is less reactive toward Suzuki couplings than a C-4 bromine due to electronic effects, requiring specialized Buchwald or Negishi conditions for derivatization.

References

  • Vertex AI Search. (2025). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine. Google Patents. Link

  • Guidechem. (2025). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Link

  • ChemicalBook. (2025). This compound Properties and Suppliers. Link

  • MDPI. (2023). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link

  • Claramunt, R. M., et al. (2006). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link

Sources

The Strategic Utility of Methyl 5-bromo-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a versatile and highly valuable starting material in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and two nitrogen atoms that can be selectively functionalized, make it a privileged scaffold in medicinal chemistry. This in-depth technical guide explores the synthetic transformations of this compound, providing field-proven insights into its application in the development of kinase inhibitors, ion channel modulators, and other therapeutic agents. Detailed experimental protocols, mechanistic discussions, and illustrative case studies are presented to empower researchers in leveraging this powerful building block for accelerated drug discovery programs.

Introduction: The Pyrazole Core and the Strategic Advantage of this compound

The pyrazole motif is a cornerstone in medicinal chemistry, renowned for its presence in numerous approved drugs and clinical candidates.[1] Its ability to act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding, and provide a rigid scaffold for the precise orientation of pharmacophoric elements contributes to its widespread use.[2] this compound emerges as a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The ester at the 3-position can be readily converted to other functionalities, such as amides or carboxylic acids, for further derivatization. Furthermore, the pyrazole nitrogens offer sites for selective alkylation or arylation, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

This guide will delve into the key synthetic transformations of this compound, providing a practical framework for its utilization in the synthesis of complex molecular architectures.

Foundational Transformations: Hydrolysis and N-Alkylation

Prior to more complex cross-coupling reactions, the ester and pyrazole nitrogen of this compound can be readily modified.

Hydrolysis to 5-bromo-1H-pyrazole-3-carboxylic acid

The methyl ester can be efficiently hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives. This transformation is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate [3]

  • Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure.

  • Extract the aqueous phase with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to approximately 9 using 2N hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid (93.2% yield).[3]

N-Alkylation: Regioselective Functionalization of the Pyrazole Core

N-alkylation of the pyrazole ring is a critical step in modulating the biological activity of the resulting compounds. The regioselectivity of this reaction (N1 vs. N2) is influenced by several factors, including the nature of the base, solvent, and the electrophile.[4][5]

Experimental Protocol: N-Arylation for the Synthesis of a Chlorantraniliprole Intermediate [6]

This protocol demonstrates the N-arylation of the hydrolyzed starting material, 5-bromo-1H-pyrazole-3-carboxylic acid.

  • Dissolve 1 equivalent of 5-bromo-1H-pyrazole-3-carboxylic acid and 1 equivalent of 2,3-dichloropyridine in a suitable amount of ethanol.

  • Add 2 equivalents of solid potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, wash the mixture three times with ethyl acetate.

  • Adjust the pH of the aqueous layer to acidic with a 1 M hydrochloric acid solution.

  • Extract the product into ethyl acetate (three times).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid (70% yield).[6]

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 5-position of the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the bromopyrazole and various boronic acids or esters.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrazoles, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos), are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered or electron-rich coupling partners.[8]

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

  • Solvent: Aprotic polar solvents like dioxane, DME, or toluene are often used, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles [9]

  • To a reaction vessel, add the bromopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyrazole Scaffolds

Bromopyrazole SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-(5-bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidPd(II)-complexNa₂CO₃DMF/H₂O100 (µw)0.2595[9]
3-(5-bromobenzofuran-2-yl)-1H-pyrazole4-Methylphenylboronic acidPd(II)-complexNa₂CO₃DMF/H₂O100 (µw)0.2592[9]
Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction enables the coupling of the bromopyrazole with alkenes, providing access to vinyl-substituted pyrazoles, which can be further functionalized.[10][11]

Experimental Protocol: General Procedure for Heck Coupling of Bromopyrazoles [9]

  • Combine the bromopyrazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF).

  • De-gas the mixture and heat under an inert atmosphere to 100-120 °C until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the residue by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyrazoles by coupling the bromopyrazole with amines.[1] This reaction is particularly important in the synthesis of kinase inhibitors, where an amino-substituted pyrazole core often serves as a key pharmacophore.[12]

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination on heteroaryl halides is highly dependent on the choice of ligand. Bulky biarylphosphine ligands are often necessary to facilitate the reductive elimination step, which can be challenging with electron-rich heterocycles.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromopyrazoles [13]

  • In a glovebox, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add a solution of the bromopyrazole and the amine in an anhydrous solvent (e.g., THF or toluene).

  • Seal the tube and heat to the specified temperature for the required time.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application in Drug Discovery: Case Studies

The synthetic methodologies described above have been successfully applied to the synthesis of a variety of bioactive molecules.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[14] this compound and its derivatives are key starting materials for the synthesis of inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K) and c-Jun N-terminal kinase 3 (JNK3).[3][15]

Synthetic Workflow for a Generic Pyrazole-Based Kinase Inhibitor

G A Methyl 5-bromo-1H- pyrazole-3-carboxylate B N-Alkylation/ Arylation A->B R-X, Base C Suzuki Coupling B->C Ar-B(OH)2, Pd catalyst D Amide Coupling C->D 1. Hydrolysis 2. Amine, Coupling agent E Kinase Inhibitor D->E

Caption: Synthetic workflow for a generic pyrazole-based kinase inhibitor.

CRAC Channel Inhibitors

The modification of intermediates derived from this compound has been shown to yield inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which are potential therapeutic targets for inflammatory conditions.[3]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and drug discovery. Its strategic functionalization through N-alkylation/arylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this important starting material in their quest for novel therapeutics.

References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.
  • Google Patents. (2017). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106432411A.
  • MDPI. (2009).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 12(18), 4144–4147.
  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 17(11), 987-1000.
  • MDPI. (2021).
  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.
  • ResearchGate. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
  • ResearchGate. (2017). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...
  • National Center for Biotechnology Information. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & medicinal chemistry letters, 30(16), 127318.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2002).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Frontiers. (2024).
  • Science.gov. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137-14193.
  • National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in chemistry, 12, 1412089.
  • Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

Sources

"reactivity of the bromine atom in Methyl 5-bromo-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-1H-pyrazole-3-carboxylate

Abstract

This compound is a pivotal heterocyclic building block, strategically important for the synthesis of a diverse array of functionalized molecules, particularly within the pharmaceutical and agrochemical industries. The pyrazole core is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of the reactivity centered on the C5-bromine atom of this molecule. We will dissect the key transformations, focusing on the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and other potential displacement pathways. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern drug discovery, featured in numerous approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal framework for designing potent and selective modulators of biological targets.

This compound (CAS No. 1328893-17-9)[5] serves as a highly versatile intermediate.[6] The bromine atom at the C5 position acts as a synthetic linchpin—a readily displaceable group that opens the door to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The ester moiety at the C3 position offers an additional handle for subsequent chemical modifications, such as amidation or reduction. This dual functionality makes the molecule a powerful tool for building molecular complexity and generating libraries of novel compounds for screening and lead optimization. For instance, related structures are key intermediates in the synthesis of PI3K inhibitors and the insecticide Chlorantraniliprole.[7][8]

This guide will elucidate the primary reaction pathways involving the C5-bromine, providing both mechanistic rationale and field-tested experimental protocols to empower scientists in their synthetic endeavors.

Synthesis and Structural Characteristics

Representative Synthesis of the Bromopyrazole Carboxylate Core

The synthesis of the title compound or its close analogues typically involves the construction of the pyrazole ring followed by a bromination step. A common route to the core acid, 5-bromo-1H-pyrazole-3-carboxylic acid, involves the oxidation of a methyl group on a brominated pyrazole precursor.[8][9] Subsequent esterification yields the desired methyl carboxylate. An alternative pathway, detailed in patent literature for a related N-methyl analogue, involves the direct bromination of a pyrazolone intermediate.[7]

Below is a representative, multi-step protocol for obtaining the core structure, synthesized from literature procedures.[8][9]

Experimental Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid

  • Step 1: Synthesis of 3-methyl-5-bromopyrazole. In a 100 mL three-necked flask, mix 3-aminomethyl-5-methylpyrazole (1.9 g), concentrated hydrobromic acid (15 mL), and cuprous bromide (2.8 g). Heat the mixture to 70°C.

  • Slowly add a solution of sodium nitrite (1.5 g) in water (5 mL) using a pressure-equalizing funnel.

  • After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

  • Cool the mixture to room temperature and add THF (20 mL) and water (20 mL).

  • Extract the organic layer with ether (3 x 30 mL), wash with sodium sulfite solution, dry over magnesium sulfate, and filter through silica gel.

  • Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.

  • Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid. Dissolve 3-methyl-5-bromopyrazole (1.7 g) in 0.1 M hydrochloric acid (20 mL) in a 100 mL three-necked flask and heat to 50°C.

  • Slowly add a solution of potassium permanganate (1.5 g) in water (5 mL).

  • After the addition, stir the mixture at 70°C for 30 minutes, then cool to room temperature.

  • Acidify the solution and extract with ethyl acetate (3 x 20 mL).

  • Adjust the pH of the organic layer to be alkaline, wash with water, and then re-acidify the aqueous layer to precipitate the product, which can be collected by filtration to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

G cluster_synthesis Synthesis Workflow A 3-aminomethyl-5-methylpyrazole B 3-methyl-5-bromopyrazole A->B 1. HBr, CuBr, NaNO2 2. Sandmeyer Reaction C 5-bromo-1H-pyrazole-3-carboxylic acid B->C KMnO4, HCl Oxidation D This compound C->D MeOH, H+ Esterification

Caption: Synthetic pathway to the target compound.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C5-bromine atom is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which represent the most robust and versatile methods for its functionalization.[10][11] These reactions proceed via a common catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[12] For substrates like this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the bromopyrazole to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][13] The choice of ligand is critical; it modulates the catalyst's stability and reactivity. For heterocyclic substrates, ligands like [1,1'-bis(diphenylphosphino)ferrocene] (dppf) are often effective.[14]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-Br (R = Pyrazole) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)L2-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Boronic Ar-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal Reactant R-Br Reactant->OxAdd

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol %).[14]

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki Coupling Conditions

CatalystBaseSolventTemp (°C)Yield Range
Pd(dppf)Cl₂K₂CO₃DME80High[14]
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100Good-Excellent[10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90Good-Excellent
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging via classical methods like SNAr, especially with electron-rich amines or unactivated aryl halides.[15] This reaction is critical for synthesizing compounds containing arylamine moieties, which are common in pharmaceuticals.

Mechanistic Insight: The mechanism is analogous to the Suzuki coupling.[16] However, the amination of N-H containing heterocycles can be particularly challenging as they can act as ligands and deactivate the palladium catalyst.[17][18] This challenge is overcome by using highly specialized, bulky, and electron-rich phosphine ligands developed by Buchwald and others (e.g., BrettPhos, tBuBrettPhos, XPhos). These ligands facilitate the crucial reductive elimination step and prevent catalyst inhibition.[19][20]

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L-Br (R = Pyrazole) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [R-Pd(II)L(HNR'2)]+Br- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido R-Pd(II)L-NR'2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-NR'2 RedElim->Product Amine HNR'2 Amine->AmineCoord Reactant R-Br Reactant->OxAdd

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of Methyl 5-bromo-1H-pyrazole-3-carboxylate

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9 / 104434-63-9) serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and protein-protein interactions.[1] Its utility relies on two orthogonal reactive handles: the electrophilic ester and the halogenated core suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

However, its storage stability is often compromised by two primary factors: prototropic tautomerism (leading to analytical confusion) and hydrolytic degradation (leading to synthetic failure).[1] This guide provides a definitive protocol for maintaining compound integrity.

Structural Characterization[1][4]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₅BrN₂O₂[1][2][3]

  • Molecular Weight: 205.01 g/mol [1][2]

  • Key Functional Groups:

    • Secondary Amine (Pyrazole

      
      -H): 
      
      
      (Weakly acidic)[1]
    • Methyl Ester: Susceptible to nucleophilic attack/hydrolysis.[1]

    • C-Br Bond: Susceptible to photolytic dehalogenation (minor risk).[1]

Physicochemical Stability Profile

The Tautomerism Conundrum

Researchers often flag batches as "impure" due to shifting NMR signals.[1] This is frequently a misinterpretation of annular tautomerism.[1] In solution, the proton on the pyrazole nitrogen oscillates between positions 1 and 2.[4]

  • Tautomer A: this compound (Major form in polar solvents)[1]

  • Tautomer B: Methyl 3-bromo-1H-pyrazole-5-carboxylate[1]

Implication: In solid state, the molecule typically crystallizes as a single tautomer stabilized by intermolecular hydrogen bonding.[1] In solution (DMSO-d6 or CDCl3), peak broadening or splitting may occur.[1] This is not degradation.

Hydrolytic Degradation Pathway

The primary failure mode is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is autocatalytic; trace acid (formed by hydrolysis) lowers the pH, accelerating further ester cleavage.[1]

Degradation Mechanism:

  • Initiation: Moisture ingress introduces

    
    .[1]
    
  • Hydrolysis: Ester converts to 5-bromo-1H-pyrazole-3-carboxylic acid.[1]

  • Consequence: The free acid poisons subsequent base-catalyzed reactions (e.g.,

    
     or alkylations) by consuming stoichiometric base.[1]
    
Photostability

While pyrazoles are robust, the C-Br bond has a bond dissociation energy (BDE) of ~68 kcal/mol.[1] Prolonged exposure to high-intensity UV (<300 nm) can induce homolytic cleavage, resulting in debrominated impurities (Methyl 1H-pyrazole-3-carboxylate).[1]

Visualization of Chemical Behavior

The following diagram illustrates the degradation pathway and the tautomeric equilibrium that must be distinguished during analysis.

ChemicalPathwayscluster_tautomerAnnular Tautomerism (Reversible)cluster_degradationHydrolytic Degradation (Irreversible)T1This compound(Tautomer A)T2Methyl 3-bromo-1H-pyrazole-5-carboxylate(Tautomer B)T1->T2  Fast Equilibrium (Solution)  Acid5-bromo-1H-pyrazole-3-carboxylic acid(Degradant)T1->Acid  +H2O / Acid or Base  MethanolMethanol(Byproduct)T1->Methanol

Caption: Figure 1. Tautomeric equilibrium (blue) vs. irreversible hydrolytic degradation (red).[1]

Storage & Handling Protocols

To maximize shelf-life (>2 years), the following "Chain of Custody" protocol is required. This system is self-validating: if the color changes from white to yellow, the protocol has been breached.[1]

Environmental Control
ParameterSpecificationCausality
Temperature 2°C to 8°CReduces kinetic rate of hydrolysis and thermal decomposition.[1]
Atmosphere Argon or NitrogenDisplaces atmospheric moisture and oxygen (prevents oxidation/hydrolysis).[1]
Container Amber GlassBlocks UV radiation to protect the C-Br bond.[1]
Desiccant Silica Gel or CaSO₄Scavenges residual moisture trapped during opening.[1]
Handling Workflow

The following DOT diagram outlines the decision logic for handling the compound upon receipt and during usage.

StorageWorkflowStartReceipt of MaterialQC_CheckVisual QC:Is it White/Off-White?Start->QC_CheckPassPurity Check (HPLC/NMR)QC_Check->PassYesFailRecrystallize or DiscardQC_Check->FailNo (Yellow/Orange)StoragePrimary Storage:Amber Vial, Argon Flush,2-8°CPass->StorageUsageUsage Event:Warm to RT in DesiccatorStorage->UsageExperiment NeededOpenOpen under Inert FlowUsage->OpenPrevents CondensationResealReseal: Parafilm + ArgonOpen->ResealReseal->StorageReturn to Cold

Caption: Figure 2. Lifecycle management workflow ensuring moisture exclusion and thermal stability.

Quality Control & Re-Assay Methodology

Do not rely solely on supplier Certificates of Analysis (CoA) if the bottle has been opened.[1] Use this standardized HPLC method to validate integrity.

System Suitability (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH, suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide/Ester bonds).[1]

Diagnostic Interpretation
Retention Time (Approx)IdentityObservation Criteria
Low (Early) 5-bromo-1H-pyrazole-3-carboxylic acidDegradant. If >1%, repurify.[1] Indicates moisture contamination.[1]
Mid-Range This compound Target. Should be >97% area integration.[1]
High (Late) Dimerized byproductsRare.[1] Indicates thermal stress.[1]
NMR Validation (Proton Shift)
  • Solvent: DMSO-d6

  • Key Signal: Look for the methyl ester singlet at

    
     ppm.[1]
    
  • Degradation Flag: Disappearance of the 3.8 ppm singlet and appearance of a broad -COOH proton signal at

    
     ppm indicates hydrolysis.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71463783, this compound.[1] Retrieved January 30, 2026 from [Link][1]

  • Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.[1] Molecules (Basel, Switzerland).[1] Retrieved from [Link]

  • Larson, G. L., & Gleave, D. M. (2021). Organic Esters: Stability and Hydrolysis.[1] In Encyclopedia of Reagents for Organic Synthesis. (General reference for ester hydrolysis kinetics).

The Definitive Technical Guide: Methyl 5-bromo-1H-pyrazole-3-carboxylate

[1][2]

Executive Summary

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development.[1][2] Functioning as a tri-functional building block, it offers three distinct vectors for chemical diversity: the electrophilic bromine at C5 (amenable to cross-coupling), the electrophilic ester at C3 (for amidation/hydrolysis), and the nucleophilic nitrogen at N1 (for alkylation).[1][2]

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple physical constants to explore its synthesis, reactivity profile, and critical role as a precursor in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole).[1]

Part 1: Physicochemical Profile & Molecular Identity[1][2]

Molecular Weight & Mass Spectrometry

For researchers utilizing LC-MS for validation, the distinction between average molecular weight and monoisotopic mass is critical due to the unique isotopic signature of bromine (


12
PropertyValueTechnical Note
Average Molecular Weight 205.01 g/mol Used for stoichiometric calculations (molarity).[1]
Monoisotopic Mass 203.9534 Da The peak for the

isotopologue.[1]
Molecular Formula

CAS Number 1328893-17-9Often associated with the specific tautomer; see Section 1.[1][2][3]2.
Appearance White to off-white solid
Solubility DMSO, Methanol, EtOAcSparingly soluble in water; soluble in chlorinated solvents.[1][2]
The Tautomerism Challenge

Critical Insight: In solution, 1H-pyrazoles undergo annular tautomerism.[1][2] Unless the N1 position is substituted (e.g., methylated), the "5-bromo-3-carboxylate" and "3-bromo-5-carboxylate" forms exist in rapid equilibrium.[1]

  • Tautomer A: this compound[1][2][3][4][5][6][7]

  • Tautomer B: Methyl 3-bromo-1H-pyrazole-5-carboxylate[1][2]

In analytical reports (NMR), these may appear as an averaged signal or distinct species depending on the solvent and temperature.[1] For synthetic planning, they are chemically equivalent until the N1 nitrogen is alkylated, which "locks" the regiochemistry.[1]

Part 2: Synthetic Pathways & Manufacturing Logic[1]

The synthesis of this scaffold generally follows two primary logics: De Novo Cyclization (building the ring) or Functionalization (modifying an existing pyrazole).[1][2]

Pathway Analysis (DOT Visualization)

Synthesis_PathwaysStart1Methyl 1H-pyrazole-3-carboxylateReagent1Bromination(Br2 or NBS)Start1->Reagent1TargetMethyl 5-bromo-1H-pyrazole-3-carboxylateReagent1->TargetElectrophilic Subst.Start2Diethyl acetylenedicarboxylateStep2aHydrazine HydrateCyclizationStart2->Step2aInter2Pyrazolone IntermediateStep2a->Inter2Step2bPOBr3BrominationInter2->Step2bStep2b->TargetAromatization

Figure 1: Two primary synthetic routes. The upper path (Direct Bromination) is preferred for laboratory scale due to milder conditions.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of this compound via NBS Bromination. Scale: 10 mmol baseline (scalable to kg).

Reagents & Setup
  • Substrate: Methyl 1H-pyrazole-3-carboxylate (1.26 g, 10 mmol).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.78 g, 10 mmol).[1]

  • Solvent: Acetonitrile (ACN) or DMF (20 mL).

  • Apparatus: Round-bottom flask, magnetic stirrer, inert atmosphere (

    
    ).[1]
    
Step-by-Step Methodology
  • Dissolution: Charge the flask with Methyl 1H-pyrazole-3-carboxylate and ACN. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes to control the exotherm. Note: Maintaining low temperature prevents poly-bromination.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring (Self-Validation): Check reaction progress via TLC (50% EtOAc/Hexane).

    • Starting Material: Lower

      
      .[1]
      
    • Product: Higher

      
      , UV active.[1]
      
  • Quench & Workup: Dilute with water (50 mL). The product often precipitates as a white solid.[1][6] If not, extract with Ethyl Acetate (3 x 30 mL).[1][8]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    

Part 4: Reactivity & Drug Discovery Applications[1][9]

This molecule is a "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity, allowing medicinal chemists to grow the molecule in three specific directions.[1]

The Tri-Vector Reactivity Map[1][2]

Reactivity_MapCoreMethyl 5-bromo-1H-pyrazole-3-carboxylateSuzukiSuzuki-Miyaura Coupling(Pd-Catalyzed)Core->SuzukiC-Br BondHydrolysisEster Hydrolysis(LiOH/NaOH)Core->HydrolysisEster BondAlkylationN-Alkylation(R-X, Base)Core->AlkylationNH BondBiaryl5-Aryl-pyrazole derivatives(Kinase Inhibitors)Suzuki->BiarylAcid5-Bromo-pyrazole-3-carboxylic acid(Amide Coupling Precursor)Hydrolysis->AcidN_SubN-Alkyl Pyrazoles(Regioisomer Control)Alkylation->N_Sub

Figure 2: Orthogonal reactivity profile.[1][2] The C-Br bond is used for carbon-carbon bond formation, while the ester serves as the anchor for amide coupling.[1]

Case Study: Chlorantraniliprole Synthesis

The 5-bromo-3-carboxylate scaffold is a direct precursor to the "acid" fragment used in Chlorantraniliprole (Rynaxypyr), a blockbuster insecticide.[1][2][8]

  • Hydrolysis: The methyl ester is hydrolyzed to the acid.[1][2]

  • Coupling: The acid is coupled with a substituted aniline.[1][2]

  • Pyridyl Coupling: The pyrazole nitrogen is coupled with a 3-chloropyridine ring.[1][2] Reference: DuPont patents utilize this exact regiochemistry to maximize insecticidal potency.[1]

Part 5: Analytical Validation (QC)

To ensure the integrity of the material, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
  • 
     13.8 ppm (br s, 1H):  Pyrazole NH (Exchangeable with 
    
    
    ).[1]
  • 
     6.95 ppm (s, 1H):  The C4-H proton.[1] This is the diagnostic aromatic singlet.[1]
    
  • 
     3.85 ppm (s, 3H):  Methyl ester protons (
    
    
    ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Pattern: Look for the characteristic "Doublet" of equal intensity separated by 2 mass units (

    
     and 
    
    
    ) at m/z ~205 and ~207.[1] This confirms the presence of one Bromine atom.[1][3][5][6][9]

References

  • PubChem Compound Summary. "this compound (CID 71463783)."[1] National Center for Biotechnology Information.[1] [Link][1]

  • DuPont Crop Protection. "Synthesis of Chlorantraniliprole and related anthranilic diamides."[1][2] Bioactive Heterocyclic Compound Design.[1][10] (Contextual reference for scaffold application).

Biological Potential of Pyrazole-3-Carboxylate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthetic pathways, and pharmacological applications of pyrazole-3-carboxylate esters.

Executive Summary

The pyrazole-3-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, characterized by a 5-membered heterocyclic ring with adjacent nitrogen atoms and a carboxylate ester functionality at the C3 position. Unlike their C4-isomers, pyrazole-3-carboxylates offer unique steric and electronic profiles that facilitate binding to specific enzyme pockets, particularly within the cyclooxygenase (COX) and kinase families. This guide provides a comprehensive analysis of their synthetic accessibility, structure-activity relationships (SAR), and validated biological activities, serving as a blueprint for developing next-generation anti-inflammatory and anticancer therapeutics.

Chemical Significance & Structural Properties

The pyrazole-3-carboxylate core is amphoteric, possessing both hydrogen bond donor (NH, if unsubstituted) and acceptor (N2, C=O) sites. The ester group at C3 is not merely a prodrug moiety; it significantly influences the molecule's lipophilicity (LogP) and dipole moment, parameters critical for membrane permeability and blood-brain barrier (BBB) crossing.

Key Structural Features:
  • Tautomerism: 1H-pyrazole-3-carboxylates exist in dynamic equilibrium with their 5-carboxylate tautomers, though N-substitution locks the regiochemistry.

  • H-Bonding Network: The ester carbonyl can act as a hydrogen bond acceptor in active sites (e.g., Serine residues in COX-2).

  • Synthetic Versatility: The ester group allows for facile conversion into amides, hydrazides, and alcohols, expanding the chemical space for lead optimization.

Synthetic Strategies

The most robust method for synthesizing pyrazole-3-carboxylate esters is the Claisen Condensation-Cyclization route. This pathway is preferred over dipolar cycloadditions for its scalability and regioselectivity.

Core Synthetic Workflow (Graphviz)

The following diagram outlines the Knorr-type synthesis commonly employed to generate the scaffold.

Synthesis_Pathway Acetophenone Acetophenone Derivatives Intermediate Diketoester Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate) Acetophenone->Intermediate Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Base Base Catalyst (NaOEt/EtOH) Base->Intermediate Product Ethyl 5-aryl-1H-pyrazole- 3-carboxylate Intermediate->Product Cyclization (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Step-wise synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylate via Claisen condensation.[1][2]

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Objective: To synthesize a high-purity pyrazole-3-carboxylate ester intermediate.

Reagents:

  • 4'-Chloroacetophenone (10 mmol)

  • Diethyl oxalate (10 mmol)

  • Sodium ethoxide (10 mmol, freshly prepared)

  • Hydrazine hydrate (15 mmol, 80%)

  • Ethanol (absolute), Glacial acetic acid.

Procedure:

  • Formation of Diketoester:

    • In a round-bottom flask, dissolve sodium metal (0.23 g) in absolute ethanol (20 mL) to generate sodium ethoxide.

    • Add diethyl oxalate (1.46 g, 10 mmol) followed by 4'-Chloroacetophenone (1.54 g, 10 mmol) dropwise with stirring.

    • Reflux the mixture for 4 hours. A yellow precipitate (sodium salt of the diketoester) will form.

    • Cool, acidify with dilute HCl, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and evaporate to obtain the ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate intermediate.

  • Cyclization:

    • Dissolve the intermediate in ethanol (20 mL).

    • Add hydrazine hydrate (0.75 g, 15 mmol) dropwise.

    • Reflux for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the final product.

Validation:

  • Yield: Expected 75–85%.

  • Melting Point: Sharp range (e.g., 140–142°C for 4-Cl derivative).

  • 1H NMR (CDCl3): Look for triplet/quartet of ethyl ester (δ 1.3, 4.3 ppm) and pyrazole C4-H singlet (δ ~6.9–7.2 ppm).

Pharmacological Profiles & Mechanisms

Research indicates that pyrazole-3-carboxylate esters possess a "multi-target" profile, primarily acting as inhibitors in inflammatory and proliferative pathways.

Anti-inflammatory Activity (COX Inhibition)

These derivatives function as bioisosteres of selective COX-2 inhibitors (like Celecoxib).[3][4] The C3-ester group mimics the pharmacophore required to fit into the hydrophobic side pocket of the COX-2 enzyme, while the C5-aryl group interacts with the hydrophobic channel.

Mechanism of Action Diagram:

MOA_COX Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGs Prostaglandins (PGE2) AA->PGs COX-2 COX2 COX-2 Enzyme (Inducible) Inhibitor Pyrazole-3-carboxylate (Inhibitor) Inhibitor->COX2 Blockade Inflammation Pain, Fever, Inflammation PGs->Inflammation

Figure 2: Mechanism of COX-2 inhibition by pyrazole-3-carboxylate esters.

Anticancer Potential

The anticancer efficacy is linked to two primary mechanisms:

  • Kinase Inhibition: Inhibition of EGFR and VEGFR-2, preventing angiogenesis and cell proliferation.

  • Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) proteins.

Data Summary: Cytotoxicity (IC50 in µM) Representative values from SAR studies on C5-substituted derivatives.

Compound (C5-Substituent)HeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanism
Phenyl (Unsubstituted) > 5045.2> 50Low potency
4-Chlorophenyl 12.58.415.1Apoptosis induction
4-Methoxyphenyl 18.214.622.0Tubulin interference
3,4-Dimethoxyphenyl 4.1 3.8 6.2 EGFR Inhibition
Doxorubicin (Control)1.20.91.5DNA Intercalation

Structure-Activity Relationship (SAR) Analysis

Optimizing the pyrazole-3-carboxylate scaffold requires precise modification at three vectors.

SAR_Map Core Pyrazole-3-Carboxylate Scaffold N1 N1 Position: Lipophilicity Control (Aryl > Alkyl for potency) Core->N1 C3 C3 Ester: H-Bond Acceptor Prodrug/Solubility Core->C3 C4 C4 Position: Halogenation (Cl/Br) increases metabolic stability Core->C4 C5 C5 Position: Crucial for Selectivity (Electron-donating groups enhance anti-inflammatory) Core->C5

Figure 3: SAR map highlighting critical positions for functionalization.

  • C3-Ester: Essential for docking into the COX-2 active site. Hydrolysis to the acid often retains activity but reduces cell permeability. Conversion to hydrazides typically shifts activity towards antimicrobial profiles.

  • C5-Aryl Ring: Substitution with electron-donating groups (OMe) enhances anticancer activity against breast cancer lines (MCF-7), while electron-withdrawing groups (NO2, Cl) often favor antimicrobial activity.

  • N1-Position: N-phenyl derivatives generally show higher biological activity compared to N-H or N-alkyl, likely due to increased hydrophobic interactions.

Experimental Protocol: Anti-inflammatory Bioassay

Method: Carrageenan-Induced Rat Paw Edema Assay. Rationale: This in vivo model is the industry standard for assessing acute anti-inflammatory activity, directly correlating with COX inhibition.

  • Animals: Wistar albino rats (150–200 g), divided into groups (n=6).

  • Drug Administration:

    • Control: Saline/CMC suspension.

    • Standard: Indomethacin (10 mg/kg, p.o.).

    • Test Compounds: Pyrazole esters (10–50 mg/kg, p.o.).

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the test group.

Future Outlook

The pyrazole-3-carboxylate ester scaffold is evolving beyond simple anti-inflammatory agents. Current trends suggest:

  • Hybrid Molecules: Coupling the ester with nitric oxide (NO) donors to reduce gastric toxicity associated with NSAIDs.

  • Kinase Selectivity: modifying the C4 position to target specific mutant kinases in resistant cancer lines.

References

  • Synthesis and Biological Investigation of Pyrazole-3-Carboxylic Acid Derivatives Source: Bioorganic & Medicinal Chemistry [Link]

  • Synthesis and Evaluation of Analgesic, Anti-inflammatory, and Anticancer Activities of New Pyrazole-3(5)-Carboxylic Acid Derivatives Source: Medicinal Chemistry Research [Link][5]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [Link][6]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules (PMC) [Link]

  • Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 Source: International Journal of Molecular Sciences [Link]

Sources

"Methyl 5-bromo-1H-pyrazole-3-carboxylate safety and handling"

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Strategic Application in Drug Discovery

Executive Summary & Compound Profile

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical synthesis. Its structural duality—featuring an electrophilic ester, a nucleophilic pyrazole nitrogen, and a halogenated handle for cross-coupling—makes it a versatile building block for fragment-based drug discovery (FBDD).

However, this versatility introduces specific stability and handling challenges, particularly concerning tautomeric equilibrium and hydrolytic sensitivity. This guide provides a rigorous technical framework for the safe storage, manipulation, and synthetic application of this compound.

Chemical Identity Table[1]
ParameterSpecification
IUPAC Name This compound
CAS Number 1328893-17-9
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~10.5 (NH acidity)

Hazard Identification & Risk Assessment

While classified under GHS as an irritant and harmful substance, the specific risks of brominated pyrazoles extend beyond generic warnings. The presence of the


-bromo enamine-like motif (embedded in the aromatic system) and the ester functionality dictates specific toxicological assumptions.
GHS Classification & Signal Word: WARNING[2][6]
Hazard ClassCodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption; potential metabolic activation of the pyrazole ring.
Skin Irritation H315Causes skin irritationDesiccant effect and potential alkylation of skin proteins.
Eye Irritation H319Causes serious eye irritationAcidic hydrolysis on mucosal surfaces.
STOT - SE H335May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation.
Technical Insight: The "Hidden" Hazards
  • Sensitization Potential: Halogenated heterocycles can act as haptens. Repeated dermal exposure may lead to sensitization, even if not explicitly stated in standard SDSs.

  • Hydrolytic Acidification: Upon contact with moisture (eyes/lungs), the methyl ester can slowly hydrolyze to the free carboxylic acid and methanol, exacerbating irritation.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety is not about wearing more gear, but selecting the right gear based on chemical compatibility.

PPE Selection Matrix
  • Hand Protection:

    • Standard Handling:Nitrile Rubber (0.11 mm) . Break-through time >480 min.

    • Solution Handling (DCM/THF):Laminate (PE/EVOH) or double-gloved Nitrile/Neoprene. Reasoning: Halogenated solvents often used with this compound permeate standard nitrile rapidly.

  • Respiratory Protection:

    • Solid state handling requires a P95/P3 particulate respirator if outside a fume hood.

    • In solution, engineering controls (fume hood) take precedence.

  • Eye Protection:

    • Chemical splash goggles are mandatory. Face shields are recommended during scale-up (>10g) synthesis due to the risk of exothermic runaway during coupling reactions.

Workflow Visualization: Safe Handling Protocol

SafeHandling Start Start: Handling Request QuantCheck Quantity > 100 mg? Start->QuantCheck Hood Engineering Control: Fume Hood Required (Face Velocity > 100 fpm) QuantCheck->Hood Yes Bench Benchtop Allowed (If Well-Ventilated) QuantCheck->Bench No PPE_High PPE: Double Nitrile Gloves Goggles + Lab Coat Hood->PPE_High Weighing Weighing: Use Anti-Static Balance Avoid Spatula Aerosolization PPE_High->Weighing Solvent Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solvent PPE_Low PPE: Single Nitrile Gloves Safety Glasses Bench->PPE_Low PPE_Low->Solvent Waste Disposal: Halogenated Organic Waste Solvent->Waste

Caption: Decision logic for safe handling based on quantity thresholds, prioritizing engineering controls for bulk manipulation.

Storage, Stability & Tautomerism[7][8]

The Tautomeric Challenge

This compound exists in equilibrium with its tautomer, methyl 3-bromo-1H-pyrazole-5-carboxylate.

  • Solid State: Generally exists as a stable hydrogen-bonded dimer.

  • Solution: The ratio depends on the solvent polarity. In DMSO-

    
    , proton exchange is rapid, often broadening NMR signals.
    

Implication for Researchers: Do not assume purity issues if NMR peaks are broadened or slightly shifted in different solvents. Always verify integration values.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

    • Why? Retards ester hydrolysis and potential decarboxylation pathways over long periods.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.

    • Why? The NH proton is labile; moisture absorption can facilitate hydrolysis.

  • Light: Protect from light. Brominated heterocycles can undergo slow photodehalogenation.

Synthetic Application Guide

This compound is a "linchpin" scaffold. The order of operations is critical to maintain regioselectivity.

Reactivity Hierarchy
  • Pyrrole-like Nitrogen (NH): Most acidic (pKa ~10.5). Must be protected or alkylated first to define regiochemistry.

  • C-Br Bond: Active for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Ester: Susceptible to hydrolysis or nucleophilic attack.

Critical Protocol: Regioselective N-Alkylation

When alkylating the NH group, a mixture of N1 and N2 isomers is common.

  • Guidance: Use Mitsunobu conditions or soft electrophiles to favor the sterically less hindered position (usually N1, distal to the ester, depending on the tautomer).

  • Base Selection: Avoid strong bases like NaH if the ester is sensitive; use

    
     or 
    
    
    
    in DMF/Acetone.
Experimental Workflow: Suzuki Coupling (General Procedure)
  • Degassing: The C-Br bond requires Pd catalysis. Oxygen is the enemy. Sparge solvents with Argon for 15 mins before adding the catalyst.

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.
  • Base: Use mild bases (

    
    ) to prevent hydrolysis of the methyl ester.
    

Reactivity Compound This compound Path1 Path A: N-Alkylation (First Step) Compound->Path1 R-X, Base Path2 Path B: Suzuki Coupling (C-Br) Compound->Path2 Ar-B(OH)2, Pd(0) Path3 Path C: Hydrolysis (Ester) Compound->Path3 LiOH/NaOH Result1 Regioisomer Mix (Requires Separation) Path1->Result1 Result2 Biaryl Product (NH Unprotected) Path2->Result2 Result3 Carboxylic Acid (Scaffold Destruction) Path3->Result3

Caption: Strategic reaction pathways. Path A is the recommended first step to lock tautomers before cross-coupling.

Emergency Response & Disposal

Accidental Exposure[9]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4] The acidic nature of hydrolysis products requires prolonged irrigation.

  • Skin Contact: Wash with soap and water.[5][1][3][4][6] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the brominated compound.

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact Poison Control immediately.[5]

Spill Cleanup[12]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: No specific neutralization required, but wetting the powder prevents dust.

  • Collect: Use a damp paper towel or HEPA vacuum. Do not dry sweep.

Waste Disposal[7][8][10][11][12]
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the dedicated halogenated waste stream. Never dispose of down the drain due to high aquatic toxicity potential of brominated aromatics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of brominated pyrazoles. Retrieved from [Link]

Sources

Technical Guide: Key Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor).

While the final pyrazole ring is aromatic and stable, the success of its synthesis—specifically regarding regiocontrol and yield —depends entirely on the management of transient and isolatable intermediates. This guide deconstructs the synthesis into its three critical intermediate classes:


-Keto Enol/Hydrazones , Pyrazolines , and 1,3-Dipoles .

Part 1: The 1,3-Dicarbonyl Pathway (Knorr Synthesis)[1]

The condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) remains the industrial standard. However, it is plagued by regioselectivity issues when the dicarbonyl is unsymmetrical.[1][2]

The Tautomeric Intermediate: -Keto Enols

The 1,3-dicarbonyl does not react as a static diketone. It exists in equilibrium with its enol forms. The hard/soft acid-base (HSAB) character of the carbonyl carbons dictates the initial nucleophilic attack by hydrazine.

  • Mechanism: The hydrazine nitrogen (nucleophile) attacks the most electrophilic carbonyl.

  • The Critical Intermediate: The

    
    -Hydroxy Hydrazine  (often transient) which collapses to the Hydrazone .
    
The Divergent Intermediate: The Hydrazone

The formation of the hydrazone is the regiodealing step. Once the hydrazone forms, cyclization is usually inevitable.

  • Regioselectivity Failure: If

    
     and 
    
    
    
    have similar steric/electronic profiles, you obtain a 1:1 mixture.
  • Regioselectivity Success:

    • Steric Control: Hydrazine attacks the less hindered carbonyl.

    • Electronic Control: In fluorinated dicarbonyls (e.g., Celecoxib precursors), the hydrazine attacks the carbonyl distal to the electron-withdrawing

      
       group due to the hydration state of the trifluoroacetyl group.
      
Visualization: Knorr Mechanism & Regioselectivity

The following diagram illustrates the bifurcation point where regiochemistry is decided.

KnorrMechanism Diketone Unsymmetrical 1,3-Dicarbonyl AttackA Attack at C1 (Less Hindered) Diketone->AttackA Steric Control AttackB Attack at C3 (More Electrophilic) Diketone->AttackB Electronic Control Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->AttackA Hydrazine->AttackB HydrazoneA Intermediate A: Hydrazone at C1 AttackA->HydrazoneA - H2O PyrazoleA Isomer A (5-Substituted) HydrazoneA->PyrazoleA Cyclization - H2O HydrazoneB Intermediate B: Hydrazone at C3 AttackB->HydrazoneB - H2O PyrazoleB Isomer B (3-Substituted) HydrazoneB->PyrazoleB Cyclization - H2O

Caption: Mechanistic bifurcation in Knorr synthesis. Regioselectivity is locked at the Hydrazone intermediate stage.

Part 2: The Pyrazoline Intermediate (Michael Acceptor Route)

When 1,3-dicarbonyls are unstable or unavailable, the reaction of


-unsaturated ketones (chalcones) with hydrazine is the preferred route. Unlike the Knorr synthesis, this pathway yields a stable, non-aromatic intermediate: the Pyrazoline (Dihydro-1H-pyrazole) .
Isolation of Pyrazolines

Pyrazolines are often stable solids. In drug development, they act as a "pause point" where stereochemistry can be verified before the final destructive oxidation to the aromatic pyrazole.

Oxidative Aromatization (The Key Step)

The conversion of Pyrazoline


 Pyrazole requires an oxidant. The choice of oxidant is critical for functional group tolerance.

Table 1: Oxidative Protocols for Pyrazoline Aromatization

OxidantConditionsScope/ToleranceMechanism Note
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dioxane/Toluene, RefluxHigh. Tolerates acid-sensitive groups.Hydride abstraction mechanism.

(Activated)

or DMF, RT
Good for 1,3,5-trisubstituted pyrazolines.Surface-mediated mechanism. Solvent polarity affects yield.

/

THF/WaterMild, inexpensive.Iodination-elimination sequence.
Aerobic (

)

or

cat., DMSO
Green chemistry standard.Radical pathway via hydroperoxide intermediate.
Visualization: Pyrazoline Oxidation Workflow

PyrazolineOxidation Chalcone Chalcone (α,β-Unsaturated Ketone) Pyrazoline INTERMEDIATE: 2-Pyrazoline (Non-Aromatic, Chiral C5) Chalcone->Pyrazoline Michael Addition + Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Oxidation Oxidative Aromatization (DDQ, MnO2, or O2/Cu) Pyrazoline->Oxidation Pyrazole Final Product: 1,3,5-Trisubstituted Pyrazole Oxidation->Pyrazole - 2H (Aromatization)

Caption: The stepwise synthesis via the stable Pyrazoline intermediate, requiring an explicit oxidation step.

Part 3: 1,3-Dipoles (Diazo Compounds & Nitrile Imines)

For highly substituted pyrazoles where Knorr regioselectivity fails, 1,3-Dipolar Cycloaddition ([3+2] cycloaddition) is the authoritative alternative.

The 1,3-Dipole Intermediates

These species are often generated in situ due to instability/toxicity.

  • Diazoalkanes (

    
    ):  React with alkynes.
    
    • Source: Tosylhydrazones (Bamford-Stevens reaction) or Ethyl Diazoacetate (EDA).

  • Nitrile Imines (

    
    ):  React with alkynes.
    
    • Source: Hydrazonyl halides treated with base (TEA).

Regiocontrol via Dipole Sterics

Unlike Knorr synthesis, cycloaddition regiochemistry is governed by FMO (Frontier Molecular Orbital) theory and steric bulk.

  • Copper Catalysis (CuAAC-type): Can force specific regioisomers (though less common for pyrazoles than triazoles, Cu(I) works for terminal alkynes + diazo compounds).

  • Thermal: Steric bulk on the dipole usually directs the substituent to the position distal to the alkyne substituent.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib (Knorr Type)

Based on commercial process optimization.

  • Reagents: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve dicarbonyl in EtOH (5 mL/mmol).

    • Add hydrazine salt.[3][4][5]

    • Heat to reflux (78 °C) for 4–6 hours. Note: The

      
       group acts as an electron sink, directing the hydrazine 
      
      
      
      (the more nucleophilic one) to attack the carbonyl adjacent to the toluene ring, not the
      
      
      .
  • Workup: Cool to RT. The product precipitates.[1] Filter and wash with cold EtOH.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show a singlet around
    
    
    6.8–7.2 ppm for the pyrazole C4-H.
Protocol B: Pyrazoline Oxidation using (Green Protocol)
  • Reagents: 1,3,5-Trisubstituted Pyrazoline (1.0 mmol),

    
     (1.2 mmol), 
    
    
    
    (3.0 mmol), Water (5 mL).
  • Procedure:

    • Suspend pyrazoline in water.

    • Add

      
       and 
      
      
      
      .
    • Stir at RT for 1–2 hours. The mixture will darken then lighten as iodine is consumed.

  • Workup: Extract with EtOAc. Wash with

    
     (to remove excess iodine).
    
  • Yield: Typically >85%.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. Link

  • Maddila, S., et al. (2013). "Recent advances in the synthesis of pyrazoles: A review." Journal of Saudi Chemical Society. Link

  • Vinciarelli, G., et al. (2022).[6] "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." European Journal of Organic Chemistry.[6] Link

  • Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Methyl 5-bromo-1H-pyrazole-3-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organohalide with a boronic acid, offers mild conditions and exceptional functional group tolerance, making it indispensable in pharmaceutical and materials science research.[1][3]

Within the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold."[4][5] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into a multitude of clinically successful drugs, including anti-inflammatory agents like celecoxib and anticancer therapeutics such as crizotinib.[4][6] Consequently, the development of robust synthetic routes to functionalized pyrazoles is a critical endeavor for drug discovery professionals.

Methyl 5-bromo-1H-pyrazole-3-carboxylate emerges as a highly versatile and strategic building block in this context. Its structure presents two distinct handles for diversification: the C-5 bromine atom, an ideal electrophile for cross-coupling, and the C-3 methyl ester, which can be further modified through hydrolysis, amidation, or reduction. This guide provides an in-depth exploration of its use in Suzuki coupling, elucidating the underlying mechanistic principles and offering field-proven protocols for its successful implementation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[3][7] Understanding each step is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-bromine bond of the this compound. This step forms a new, planar Palladium(II) complex. The strength of this C-Br bond and the electron density of the pyrazole ring influence the rate of this crucial initiation step.

  • Transmetalation : This is the core bond-forming stage. The organoboronic acid, activated by a base, forms a more nucleophilic boronate species (-B(OR)₃⁻).[8] This species then coordinates to the Pd(II) center and transfers its organic moiety (R²) to the palladium, displacing the bromide ion and forming a diorganopalladium(II) intermediate. The choice of base is critical here; it must be strong enough to activate the boronic acid without promoting unwanted side reactions like ester hydrolysis.

  • Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic fragments (the pyrazole and the R² group) couple to form the desired product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OH)₂) + Base Trans->Pd0 Regeneration Product Ar-R Trans->Product Reductive Elimination ArBr Methyl 5-bromo-1H- pyrazole-3-carboxylate ArBr->OxAdd Electrophile Boronic R-B(OH)₂ Boronic->Trans Nucleophile Base Base (e.g., K₂CO₃) Base->Trans Activator caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful reaction is not merely about following steps; it's about understanding the function of each component. The coupling of N-H containing heterocycles like pyrazoles can be challenging, as the lone pairs on the nitrogen atoms can coordinate to and inhibit the palladium catalyst.[10] This makes informed reagent selection especially critical.

ComponentCommon ChoicesRationale & Field Insights
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3 While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher loadings and temperatures. For N-H pyrazoles, modern Buchwald-type precatalysts (e.g., XPhos Pd G2) are superior.[11] The bulky, electron-rich XPhos ligand accelerates both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields, lower catalyst loadings, and suppression of side reactions like debromination.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base's primary role is to activate the boronic acid. K₂CO₃ is a cost-effective and generally reliable choice.[14] K₃PO₄ is a stronger, non-nucleophilic base often used for less reactive aryl chlorides or challenging substrates. Cs₂CO₃ is highly effective due to its high solubility in organic solvents but is more expensive. The choice must balance reactivity with the potential for ester hydrolysis under harsh conditions.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe solvent system must solubilize all components. A mixture of an organic solvent like dioxane or toluene with water is standard.[3][14] Water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid Aryl, Heteroaryl, or Vinyl Boronic Acids/EstersA slight excess (1.2–1.5 equivalents) is typically used to ensure complete consumption of the more valuable bromopyrazole starting material and drive the reaction equilibrium towards the product.[14] Pinacol esters of boronic acids can also be used and sometimes offer greater stability.

Detailed Experimental Protocol

This protocol provides a generalized yet robust starting point for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) or XPhos Pd G2 (0.02-0.05 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica Gel (for chromatography)

Procedure:

  • Vessel Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.3 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere : Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.) under a positive flow of argon.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert add_cat Add Catalyst & Solvents inert->add_cat react Heat & Stir (e.g., 90-100 °C, 4-16h) add_cat->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end_node End: Isolated Product purify->end_node caption Fig. 2: General Experimental Workflow for Suzuki Coupling.

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery & Conclusion

The successful Suzuki-Miyaura coupling of this compound provides direct access to a diverse array of 5-aryl-1H-pyrazole-3-carboxylates. These products are not merely final compounds; they are high-value intermediates for building compound libraries for high-throughput screening.[14] The ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in bioactive molecules, or converted to a wide range of amides, which allows for systematic exploration of structure-activity relationships (SAR).

The pyrazole core is a cornerstone of molecules targeting kinases, cyclooxygenase (COX) enzymes, and other proteins implicated in cancer and inflammation.[4][15] By mastering this coupling protocol, researchers in drug development can rapidly generate novel chemical entities, accelerating the journey from initial hit identification to lead optimization. This guide provides the foundational knowledge and a practical framework to confidently employ this critical building block in the synthesis of next-generation therapeutics.

References

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Biscoe, M. R., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Vitale, P., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Aggarwal, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Tejedor, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • NROCON. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ansari, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Tomanová, P., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Taha, M., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Gueddou, A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Faria, J. V., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

Sources

Application Note: Methyl 5-bromo-1H-pyrazole-3-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of Methyl 5-bromo-1H-pyrazole-3-carboxylate as a strategic building block in the synthesis of kinase inhibitors. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic utility, regiochemical control, and pharmacophore design.

Introduction: The "Swiss Army Knife" of Kinase Scaffolds

This compound is a privileged scaffold in kinase inhibitor discovery due to its trifunctional nature. It offers three distinct vectors for chemical elaboration, allowing chemists to probe the ATP-binding pocket with high precision:

  • C5-Bromine (The Hinge/Hydrophobic Vector): A handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that target the kinase hinge region or the deep hydrophobic back-pocket (Gatekeeper vicinity).

  • C3-Carboxylate (The Solvent Front Vector): An ester moiety amenable to hydrolysis and amide coupling, ideal for projecting solubilizing groups (e.g., piperazines, morpholines) into the solvent-exposed region.

  • N1-Nitrogen (The Selectivity Switch): The pyrazole NH can function as a hydrogen bond donor (HBD) to the hinge (e.g., Glu81 in CDK2) or be alkylated to modulate selectivity and permeability.

Chemical Logic & Regioselectivity

Understanding the tautomerism and reactivity profile of this building block is critical for successful scaffold design.

Tautomerism and Numbering

The parent compound exists in tautomeric equilibrium. While often sold as "this compound," it can technically tautomerize to the 3-bromo-5-carboxylate form. However, in the solid state and solution, the hydrogen bonding between the NH and the carbonyl oxygen often stabilizes specific conformers.

The Regioselectivity Challenge (N-Alkylation)

Direct alkylation of the parent scaffold is a common pitfall.

  • Electronic Bias: The nitrogen adjacent to the electron-withdrawing ester (N2) is less nucleophilic.

  • Steric Bias: The bromine atom at C5 provides steric bulk, but less so than many ester environments.

  • Outcome: Alkylation under standard basic conditions (Cs₂CO₃/DMF) typically favors the N1-position (distal to the ester), yielding Methyl 1-alkyl-5-bromo-1H-pyrazole-3-carboxylate .

  • Expert Insight: If the 1-alkyl-3-bromo-5-carboxylate isomer is required (to flip the vectors), it is often more efficient to synthesize the ring de novo using substituted hydrazines rather than attempting to force regioselectivity on the pre-formed ring.

Application Workflows

Workflow A: The "Hinge-Binder" Strategy (Type I Inhibitors)

Target: CDKs, FLT3, ERK. Design: The Pyrazole NH and C3-Carbonyl form a bidentate H-bond network with the kinase hinge residues. Sequence: Protection (optional)


 Suzuki (C5) 

Hydrolysis (C3)

Amide Coupling

Deprotection.
Workflow B: The "Scaffold Core" Strategy (Selectivity Tuning)

Target: p38 MAP Kinase, JNK3. Design: The pyrazole serves as a central hub.[1] N-methylation removes the H-bond donor, often improving selectivity against kinases that strictly require the donor interaction. Sequence: N-Alkylation


 Suzuki (C5) 

Hydrolysis (C3)

Amide Coupling.
Visualization of Synthetic Pathways

G SM Methyl 5-bromo-1H- pyrazole-3-carboxylate (Core Scaffold) Prot Step 1: N-Protection (SEM/THP) SM->Prot Path A (Free NH required) Alk Step 1: N-Alkylation (MeI/Cs2CO3) SM->Alk Path B (N-Alkyl Core) Suz1 Step 2: Suzuki Coupling (C5-Aryl Introduction) Prot->Suz1 Hyd1 Step 3: Ester Hydrolysis Suz1->Hyd1 Amd1 Step 4: Amide Coupling (Solvent Front) Hyd1->Amd1 Deprot Step 5: Deprotection (Final Inhibitor) Amd1->Deprot Suz2 Step 2: Suzuki Coupling (C5-Aryl Introduction) Alk->Suz2 Hyd2 Step 3: Ester Hydrolysis Suz2->Hyd2 Amd2 Step 4: Amide Coupling (Final Inhibitor) Hyd2->Amd2

Caption: Divergent synthetic pathways for accessing Type I Hinge Binders (Path A) vs. N-Alkylated Scaffold Cores (Path B).

Detailed Experimental Protocols

These protocols are designed to be self-validating. Checkpoints (TLC/LCMS) are included to prevent downstream failures.

Protocol A: Regioselective N-Methylation (Path B)

Objective: Synthesize Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

  • Reagents:

    • This compound (1.0 equiv)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Preferred over K₂CO₃ for solubility.

    • Methyl Iodide (MeI) (1.2 equiv)

    • DMF (Anhydrous, 0.2 M concentration)

  • Procedure:

    • Dissolve the pyrazole starting material in anhydrous DMF under N₂.

    • Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 min. Observation: Suspension may thicken.

    • Cool to 0°C. Dropwise add MeI.

    • Warm to RT and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The N-methyl product is typically less polar than the starting material.

    • Workup: Dilute with water (5x volume). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

    • Regio-check: In ¹H NMR, the N-Me signal typically appears around 3.9–4.1 ppm. A NOESY experiment showing correlation between N-Me and C4-H (but not the ester methoxy) confirms the 1-methyl-5-bromo isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install the hydrophobic/hinge-binding aryl group.

  • Reagents:

    • 5-Bromo-pyrazole intermediate (1.0 equiv)

    • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust for heteroaryl bromides.

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).[2]

  • Procedure:

    • Combine halide, boronic acid, and Pd catalyst in a microwave vial.

    • Seal and purge with Argon for 5 min.

    • Add Dioxane and aq. K₂CO₃ via syringe.

    • Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Troubleshooting: If de-bromination (protodehalogenation) is observed, switch to anhydrous conditions: Pd(OAc)₂/XPhos, Cs₂CO₃, Toluene/Water (10:1).

    • Workup: Filter through Celite. Concentrate. Purify via flash chromatography.

Protocol C: Ester Hydrolysis and Amide Coupling

Objective: Functionalize the solvent front.

  • Hydrolysis:

    • Dissolve ester in THF/MeOH (1:1). Add LiOH (2N aq, 3 equiv). Stir at RT for 2 h.

    • Acidify with 1N HCl to pH 3. Precipitate usually forms. Filter and dry the acid.[3]

  • Amide Coupling:

    • Dissolve Acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min.

    • Add Amine (1.2 equiv). Stir 1–16 h.

    • Validation Point: LCMS should show complete conversion to the amide mass.

    • Purification: Reverse-phase HPLC is often required for polar amides.

Case Studies & SAR Data

The following table summarizes how this scaffold has been utilized in literature to achieve specific kinase inhibition profiles.

Target KinaseSubstituent at C5 (R1)Substituent at N1 (R2)Substituent at C3 (R3)IC50 (nM)Key Interaction
JNK3 [1]4-PyridylMethylAmide-linked piperidine630Pyridine N binds Met149; Pyrazole is scaffold.
CDK2 [2]PhenylH (Free NH)Carboxamide12Bidentate H-bond (NH donor, C=O acceptor) to Hinge.
Haspin [3]Pyrazolo-isoquinoline fusedMethyl(Fused Ring)50Fused system derived from C5-C4 cyclization.
FLT3 [4]4-FluorophenylH (Free NH)Amide-linked solubilizer0.89Type I binding; C5-aryl extends to hydrophobic pocket.

Pharmacophore Mapping[4]

The diagram below illustrates the binding mode of a typical Type I inhibitor derived from this building block (e.g., for CDK2/FLT3).[4]

Pharmacophore Hinge Kinase Hinge Region (e.g., Glu81/Leu83) C3 C3-Carbonyl (H-Bond Acceptor) Hinge->C3 H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Water Network) N1 Pyrazole NH (H-Bond Donor) N1->Hinge H-Bond C5 C5-Aryl Group (Hydrophobic Core) C5->Gatekeeper Van der Waals Amide C3-Amide Tail (Solubilizing Group) Amide->Solvent Solubility/Selectivity

Caption: Pharmacophore map showing the bidentate hinge interaction characteristic of 1H-pyrazole-3-carboxamide inhibitors.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals.[1][5] Link

  • CNRS/University of Paris. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules. Link

  • Hefei Institutes of Physical Science. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives... against AML." Int. J. Mol. Sci.Link

  • Common Organic Chemistry. "Suzuki Reaction Conditions and Protocols." Link

  • PubChem. "this compound Compound Summary."[6] Link

Sources

Application Notes and Protocols: Amide Coupling Reactions with Methyl 5-bromo-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1] Its derivatives are lauded for their diverse biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties. A key strategy for elaborating on the pyrazole core and exploring its potential in drug discovery is the formation of amide bonds at the carboxylic acid functionality. This application note provides a detailed guide to the synthesis of pyrazole carboxamides through amide coupling reactions, with a specific focus on derivatives of Methyl 5-bromo-1H-pyrazole-3-carboxylate.

The presence of a bromine atom on the pyrazole ring offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening and lead optimization. This guide will provide both the foundational knowledge and practical protocols to successfully synthesize a variety of amide derivatives from this versatile building block.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[2] This is typically achieved in one of two ways:

  • Conversion to a highly reactive acyl halide: While effective, this method often involves harsh reagents like thionyl chloride or oxalyl chloride, which may not be compatible with sensitive functional groups on the pyrazole ring or the amine coupling partner.

  • In-situ activation with coupling reagents: This is the most common and versatile approach in modern organic synthesis.[2] Coupling reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine.[2]

This application note will focus on the latter approach, detailing protocols for two of the most widely used and effective classes of coupling reagents: carbodiimides (specifically EDC) and aminium/uronium salts (specifically HATU).

Experimental Workflow: From Methyl Ester to Pyrazole Amide

The overall synthetic strategy involves a two-step process: first, the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid, followed by the amide coupling reaction with the desired amine.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B 5-bromo-1H-pyrazole-3-carboxylic acid A->B  NaOH, EtOH/H₂O  Room Temperature D Target Pyrazole Amide B->D  Coupling Reagent (e.g., HATU, EDC)  Base (e.g., DIPEA)  Solvent (e.g., DMF) C Amine (R-NH₂) C->D

Caption: General workflow for the synthesis of pyrazole amides.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, the necessary precursor for the amide coupling reaction.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve this compound in ethanol (approximately 0.5 M concentration).

  • Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous phase to a pH of 3-4 with 2N hydrochloric acid. A white precipitate should form.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 5-bromo-1H-pyrazole-3-carboxylic acid as a white solid. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4]

Mechanism of HATU Activation:

The reaction proceeds through the formation of a highly reactive OAt-ester intermediate. The base deprotonates the carboxylic acid, which then attacks the HATU reagent. The resulting intermediate reacts with the amine to form the amide bond.

Materials:

  • 5-bromo-1H-pyrazole-3-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole amide.

G A 5-bromo-1H-pyrazole-3-carboxylic acid D Reaction Mixture A->D B Amine (R-NH₂) B->D C HATU + DIPEA in DMF C->D E Workup (EtOAc, H₂O, NaHCO₃, Brine) D->E  1-3 hours, RT F Purification (Column Chromatography) E->F G Pure Pyrazole Amide F->G

Sources

Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazoles Using Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Versatility of a Brominated Building Block

Pyrazole and its derivatives are foundational scaffolds in modern medicinal chemistry and drug development.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are present in a wide array of approved therapeutics, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant. Their prevalence stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and serve as a rigid core for the spatial projection of various substituents.[2]

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a particularly valuable and versatile building block for the synthesis of diverse pyrazole libraries. Its three key functional handles—the reactive C-5 bromine atom, the readily modifiable methyl ester at C-3, and the two nitrogen atoms of the pyrazole ring—allow for sequential and regioselective functionalization. This guide provides detailed protocols and insights into leveraging this building block for the synthesis of a wide range of functionalized pyrazoles through modern synthetic methodologies.

I. C-5 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation.[3] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at this position.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl bonds.[4] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For heteroaromatic substrates like pyrazoles, which can act as ligands themselves and potentially inhibit the catalyst, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often employed.[4] These ligands promote the reductive elimination step and prevent catalyst deactivation.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid. An inorganic base like potassium carbonate or cesium carbonate is commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or a pre-catalyst system like XPhos Pd G2 (0.02 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Temperature 80-110 °CTo overcome the activation energy of the catalytic cycle.
Reaction Time 4-24 hoursDependent on the reactivity of the boronic acid and the efficiency of the catalyst.
Catalyst Loading 1-5 mol %To ensure efficient conversion without excessive cost.
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts.

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed solvent (THF or DMF) and triethylamine.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS, typically 2-8 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos or tBuXPhos, are often required to facilitate the challenging C-N reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure and may require optimization for specific amines.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • BrettPhos (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask, add NaOtBu.

    • In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and BrettPhos in anhydrous toluene.

    • Add the solution from step 2 to the Schlenk flask containing the base under a nitrogen or argon atmosphere.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. N-Functionalization of the Pyrazole Ring

The two nitrogen atoms of the pyrazole ring offer sites for alkylation or arylation. For an unsymmetrical pyrazole like this compound, N-functionalization can lead to a mixture of regioisomers. The regiochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions.[6][9]

A. N-Alkylation: Introducing Alkyl Groups

Direct N-alkylation with an alkyl halide in the presence of a base is a common method for introducing alkyl groups onto the pyrazole ring.

  • Regioselectivity: The N-1 position is generally less sterically hindered than the N-2 position (adjacent to the C-3 carboxylate group). Therefore, alkylation often favors the N-1 position, especially with bulkier alkylating agents.[9] The choice of base and solvent can also influence the regioselectivity.

  • Base: A moderately strong base like potassium carbonate or cesium carbonate is typically sufficient to deprotonate the pyrazole N-H.

Protocol 4: Regioselective N-Alkylation of this compound

This protocol is a representative procedure and the ratio of N-1 to N-2 alkylation will depend on the specific alkyl halide used.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and Cs₂CO₃.

    • Add the solvent (acetonitrile or DMF).

    • Add the alkyl halide dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS, typically 2-12 hours).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers if necessary.

III. Modification of the C-3 Carboxylate Group

The methyl ester at the C-3 position is a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of amides.

A. Hydrolysis to the Carboxylic Acid

Base-mediated hydrolysis is a straightforward method to convert the methyl ester to the carboxylic acid.

Protocol 5: Hydrolysis of this compound

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 1-4 hours).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

B. Amide Bond Formation

The resulting carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents.

Protocol 6: Amide Coupling of 5-bromo-1H-pyrazole-3-carboxylic acid

  • Reagents and Materials:

    • 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in DMF.

    • Add the amine, followed by DIPEA.

    • Add HATU in one portion and stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-6 hours).

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

Diagram 1: Key Functionalization Routes

G cluster_c5 C-5 Functionalization cluster_n N-Functionalization cluster_c3 C-3 Modification start This compound suzuki 5-Aryl-pyrazole (Suzuki-Miyaura) start->suzuki ArB(OH)₂, Pd cat. sonogashira 5-Alkynyl-pyrazole (Sonogashira) start->sonogashira Alkyne, Pd/Cu cat. buchwald 5-Amino-pyrazole (Buchwald-Hartwig) start->buchwald Amine, Pd cat. n_alkylation N-Alkyl-pyrazole (Alkylation) start->n_alkylation R-X, Base hydrolysis 5-Bromo-pyrazole-3-carboxylic acid (Hydrolysis) start->hydrolysis LiOH or NaOH amide 5-Bromo-pyrazole-3-carboxamide (Amide Coupling) hydrolysis->amide Amine, Coupling Agent

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of functionalized pyrazoles. Through the judicious application of modern synthetic methods, including palladium-catalyzed cross-coupling reactions, N-alkylation, and modifications of the carboxylate group, researchers can access a diverse chemical space of potential therapeutic agents and molecular probes. The protocols provided herein serve as a guide for the synthesis of these valuable compounds, with the understanding that optimization may be necessary for specific substrates.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as promising anticancer agents. Bioorganic & Medicinal Chemistry, 25(18), 4739-4753.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (2002). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Mohamed, S. K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825-2834.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved January 26, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 26, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved January 26, 2024, from [Link]

  • N-alkylation method of pyrazole. (1998). Google Patents.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 26, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved January 26, 2024, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]

Sources

The Versatile Building Block: Application Notes and Protocols for Methyl 5-bromo-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to form the structural core of a diverse range of highly active fungicides, insecticides, and herbicides.[1] Among the myriad of pyrazole-based building blocks, Methyl 5-bromo-1H-pyrazole-3-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of a bromo group and a methyl carboxylate moiety on the pyrazole ring provides two reactive centers for facile chemical modification, enabling the synthesis of a vast library of potential agrochemical candidates.

This comprehensive guide provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of various classes of agrochemicals. The protocols are designed for researchers, scientists, and professionals in the field of agrochemical development, offering not only step-by-step instructions but also insights into the rationale behind the chosen synthetic strategies.

Core Applications in Agrochemical Synthesis

This compound is a key precursor for the synthesis of a wide array of agrochemicals, primarily through the formation of pyrazole carboxamides. This transformation is typically achieved via amidation of the methyl ester or the corresponding carboxylic acid with a variety of amines. The resulting N-substituted pyrazole carboxamides are the active components in many commercial pesticides.

Fungicides: The Powerhouse of Succinate Dehydrogenase Inhibitors (SDHIs)

One of the most significant applications of this pyrazole derivative is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[2] These fungicides act by blocking the mitochondrial respiratory chain of pathogenic fungi, a critical process for their survival. The pyrazole carboxamide moiety is a well-established pharmacophore for potent SDHI activity.

Application Note: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a model pyrazole carboxamide fungicide, demonstrating the conversion of this compound to a biologically active compound. The choice of the aniline component is critical and can be varied to optimize the fungicidal spectrum and potency.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide

Step 1: Hydrolysis of this compound to 5-bromo-1H-pyrazole-3-carboxylic acid

Rationale: While direct amidation of the methyl ester is possible, hydrolysis to the carboxylic acid followed by activation is often a more reliable and higher-yielding route for amide bond formation with a diverse range of amines. This two-step approach offers greater control over the reaction and facilitates purification.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.2 eq) in water dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

    • Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling with a Substituted Aniline

Rationale: The formation of the amide bond is the crucial step in creating the active fungicide. The use of a coupling agent like thionyl chloride to form the acid chloride in situ, followed by reaction with the desired aniline, is a common and effective method.

  • Procedure:

    • Suspend 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in a dry, aprotic solvent like dichloromethane.

    • To this solution, add the desired substituted aniline (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide fungicide.

Step Reactants Reagents Solvent Temperature Time Typical Yield
1This compoundSodium HydroxideEthanol/WaterRoom Temp.2-4 h>90%
25-bromo-1H-pyrazole-3-carboxylic acid, Substituted AnilineThionyl Chloride, TriethylamineDichloromethane0 °C to RT12-24 h70-90%
Insecticides: Building the Core of Ryanodine Receptor Modulators

This compound is a key intermediate in the synthesis of potent insecticides, most notably analogs of chlorantraniliprole.[3][4] This class of insecticides acts by modulating the ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis. The pyrazole carboxamide scaffold is essential for this activity.

Application Note: Synthesis of a Chlorantraniliprole Analog Intermediate

This protocol details the synthesis of a key intermediate for chlorantraniliprole and its analogs, showcasing the N-arylation of the pyrazole ring followed by amide bond formation.

Protocol 2: Synthesis of a Diamide Insecticide Intermediate

Step 1: N-Arylation of this compound

Rationale: The introduction of a substituted pyridine ring at the N-1 position of the pyrazole is a critical step in the synthesis of chlorantraniliprole-type insecticides. This is typically achieved through a nucleophilic aromatic substitution reaction.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (2.0 eq).

    • Add the substituted 2,3-dichloropyridine (1.1 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 1-(3-chloro-2-pyridinyl)-5-bromo-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Procedure: Follow the hydrolysis procedure outlined in Protocol 1, Step 1.

Step 3: Amide Coupling with a Substituted Anthranilic Diamide

Rationale: The final step involves the formation of a second amide bond with a pre-synthesized anthranilic diamide derivative. This step completes the synthesis of the active insecticidal molecule.

  • Procedure: Follow the amide coupling procedure outlined in Protocol 1, Step 2, using the appropriate substituted anthranilic diamide as the amine component.

Step Reactants Reagents Solvent Temperature Time Typical Yield
1This compound, 2,3-DichloropyridinePotassium CarbonateDMF80-120 °C8-24 h60-80%
2Methyl 1-(3-chloro-2-pyridinyl)-5-bromo-1H-pyrazole-3-carboxylateSodium HydroxideEthanol/WaterRoom Temp.2-4 h>90%
31-(3-chloro-2-pyridinyl)-5-bromo-1H-pyrazole-3-carboxylic acid, Substituted Anthranilic DiamideThionyl Chloride, TriethylamineDichloromethane0 °C to RT12-24 h70-85%
Herbicides: Targeting Essential Plant Enzymes

The versatility of the pyrazole scaffold extends to the synthesis of herbicides. Pyrazole-containing compounds have been shown to inhibit various essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[5][6]

Application Note: Synthesis of a Pyrazole-Based HPPD Inhibitor Precursor

This protocol describes the synthesis of a precursor that can be further elaborated to produce HPPD-inhibiting herbicides. The key transformation is the formation of a pyrazole aromatic ketone.

Protocol 3: Synthesis of a Pyrazole Aromatic Ketone Herbicide Precursor

Step 1: Hydrolysis of this compound

  • Procedure: Follow the hydrolysis procedure outlined in Protocol 1, Step 1.

Step 2: Friedel-Crafts Acylation

Rationale: The Friedel-Crafts acylation of an aromatic compound with the pyrazole carboxylic acid (or its acid chloride) is a direct method to introduce the pyrazole moiety and form the desired ketone linkage found in many HPPD inhibitors.

  • Procedure:

    • Convert 5-bromo-1H-pyrazole-3-carboxylic acid to its acid chloride as described in Protocol 1, Step 2.

    • Dissolve the crude acid chloride in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

    • Add the desired substituted aromatic compound (e.g., a substituted benzene or naphthalene derivative) (1.0 eq).

    • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pyrazole aromatic ketone.

Step Reactants Reagents Solvent Temperature Time Typical Yield
1This compoundSodium HydroxideEthanol/WaterRoom Temp.2-4 h>90%
25-bromo-1H-pyrazole-3-carbonyl chloride, Substituted Aromatic CompoundAluminum ChlorideDichloromethane0 °C to RT12-24 h50-70%

Visualization of Synthetic Workflows

Agrochemical_Synthesis_from_Methyl_5_bromo_1H_pyrazole_3_carboxylate cluster_fungicide Fungicide Synthesis (SDHI) cluster_insecticide Insecticide Synthesis (Ryanodine Receptor Modulator) cluster_herbicide Herbicide Synthesis (HPPD Inhibitor) start This compound hydrolysis_f Hydrolysis start->hydrolysis_f n_arylation N-Arylation (with 2,3-dichloropyridine) start->n_arylation hydrolysis_h Hydrolysis start->hydrolysis_h carboxylic_acid_f 5-bromo-1H-pyrazole-3-carboxylic acid hydrolysis_f->carboxylic_acid_f amide_coupling_f Amide Coupling (with substituted aniline) carboxylic_acid_f->amide_coupling_f fungicide Pyrazole Carboxamide Fungicide amide_coupling_f->fungicide n_arylated_ester Methyl 1-(3-chloro-2-pyridinyl)-5-bromo- 1H-pyrazole-3-carboxylate n_arylation->n_arylated_ester hydrolysis_i Hydrolysis n_arylated_ester->hydrolysis_i carboxylic_acid_i 1-(3-chloro-2-pyridinyl)-5-bromo- 1H-pyrazole-3-carboxylic acid hydrolysis_i->carboxylic_acid_i amide_coupling_i Amide Coupling (with anthranilic diamide) carboxylic_acid_i->amide_coupling_i insecticide Diamide Insecticide amide_coupling_i->insecticide carboxylic_acid_h 5-bromo-1H-pyrazole-3-carboxylic acid hydrolysis_h->carboxylic_acid_h friedel_crafts Friedel-Crafts Acylation (with aromatic compound) carboxylic_acid_h->friedel_crafts herbicide Pyrazole Aromatic Ketone Herbicide Precursor friedel_crafts->herbicide

Caption: Synthetic pathways from this compound.

Conclusion: A Gateway to Agrochemical Innovation

This compound is a demonstrably valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its utility in constructing the core structures of potent fungicides, insecticides, and herbicides underscores its importance in the ongoing quest for new and effective crop protection solutions. The protocols and application notes provided herein serve as a practical guide for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of the next generation of agrochemical innovations.

References

  • Journal of Organic Chemistry & Process Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • Google Patents. (n.d.). Fungicide pyrazole carboxamides derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • SCI Journals. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PubMed. (2002). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

  • PubMed. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]

  • AERU. (n.d.). Pyrazosulfuron-ethyl (Ref: NC 311). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate CAS 1392208-46-6. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

Sources

Technical Application Note: Scalable Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate (Structure 1 ) presents a specific regiochemical challenge often overlooked in standard organic chemistry curricula.

The Regioselectivity Paradox

Direct electrophilic bromination (e.g., using


 or NBS) of methyl 1H-pyrazole-3-carboxylate fails to yield the 5-bromo product. Due to the electronic enrichment of the pyrazole ring, electrophilic attack occurs almost exclusively at the C4 position , yielding the 4-bromo isomer.[1]

To access the C5-bromo derivative (which is tautomerically equivalent to C3-bromo in the unsubstituted N-H form), one must utilize a nucleophilic substitution strategy on a pre-functionalized precursor. This guide details two robust protocols:

  • Protocol A (Primary): The Non-Aqueous Sandmeyer Reaction . This is the preferred method for drug development applications as it avoids ester hydrolysis and offers easier workup than traditional aqueous methods.

  • Protocol B (Alternative): Bromodehydroxylation using

    
    . This is viable when the 5-hydroxy (pyrazolone) precursor is more accessible.
    
Reaction Scheme Overview

G Start Methyl 5-amino-1H- pyrazole-3-carboxylate Inter Diazonium Intermediate Start->Inter t-BuONO (Diazotization) Side Side Product: 4-Bromo isomer (Avoided) Start->Side Direct Br2 (Incorrect Path) Product Methyl 5-bromo-1H- pyrazole-3-carboxylate Inter->Product CuBr2 (Radical Subst.)

Caption: Figure 1. The Sandmeyer route ensures C5 regioselectivity, avoiding the thermodynamic C4-bromo trap common in direct halogenation.

Primary Protocol: Non-Aqueous Sandmeyer Reaction

Mechanism: Radical-mediated halogenation via diazonium salt. Why this method? Traditional aqueous Sandmeyer conditions (


) often lead to partial hydrolysis of the methyl ester to the carboxylic acid. Using tert-butyl nitrite (

-BuONO) in acetonitrile prevents this side reaction.
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]RoleCAS No.
Methyl 5-amino-1H-pyrazole-3-carboxylate141.131.0Precursor29113-75-1
Copper(II) Bromide (

)
223.351.2Bromine Source7789-45-9
tert-Butyl Nitrite (

-BuONO)
103.121.5Diazotizing Agent540-80-7
Acetonitrile (MeCN)41.05SolventSolvent75-05-8
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar).
    
  • Solubilization: Charge the flask with Copper(II) Bromide (1.2 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to substrate). Stir until fully suspended/dissolved.

  • Diazotization Initiation: Add tert-Butyl Nitrite (1.5 equiv) dropwise to the copper suspension at room temperature.

  • Substrate Addition: Add Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 equiv) portion-wise as a solid (or dissolved in minimal MeCN) over 10 minutes.

    • Observation: Evolution of

      
       gas will be observed. Ensure adequate venting.
      
  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting amine spot (polar, near baseline) should disappear, replaced by a less polar UV-active spot (

      
      ).
      
  • Quench & Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • Pour the mixture into 20% aqueous HCl (50 mL) to quench copper salts and decompose excess nitrite.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine , dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Yield Expectation: 65–75% as an off-white solid.

Alternative Protocol: Bromodehydroxylation

Mechanism: Nucleophilic substitution at the activated enol phosphate/bromide intermediate. Context: Use this route if the 5-hydroxy (pyrazolone) precursor is available or if the amino-precursor is cost-prohibitive.

Reagents
  • Precursor: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (often exists as the 5-oxo tautomer).

  • Reagent: Phosphorus Oxybromide (

    
    ).
    
  • Solvent: Anisole or Toluene (high boiling point required).

Procedure Summary
  • Suspend Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 equiv) in Anisole.

  • Add

    
     (3.0 equiv).
    
  • Heat to 110°C for 4 hours.

  • Critical Step: Pour carefully onto crushed ice (highly exothermic hydrolysis of

    
    ).
    
  • Extract with EtOAc, wash with saturated

    
     (to remove phosphoric acid byproducts), and concentrate.
    

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

ParameterSpecificationDiagnostic Note
Appearance White to pale yellow solidDarkening indicates residual copper or oxidation.
Melting Point 178–182 °CSharp range indicates high purity.

NMR

13.5 (br s, 1H, NH), 6.95 (s, 1H, Ar-H), 3.85 (s, 3H, OMe)
The singlet at ~6.95 ppm confirms the C4 proton is intact (proving regioselectivity). If C4 was brominated, this signal would be missing.
MS (ESI)

Characteristic 1:1 isotopic pattern for Bromine (

).
Tautomerism Note

In solution (


), the molecule exists in equilibrium. You may observe broadening of the NH signal. The C3-ester/C5-bromo and C5-ester/C3-bromo forms are tautomers; however, the fixed nomenclature is usually based on the 1H-form.

Critical Process Parameters (CPPs) & Safety

Safety Workflow
  • Diazonium Hazards: Although produced in situ, diazonium species are energetic. Do not heat the reaction above 80°C.

  • Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

  • 
    -BuONO:  Store in the fridge. It is flammable and a vasodilator.
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield Incomplete diazotizationEnsure

-BuONO is fresh. Add 0.1 equiv more.
Hydrolysis (Acid formation) Water contaminationUse anhydrous MeCN. Ensure glassware is flame-dried.
Blue Aqueous Layer Copper retentionWash organic layer with 10%

or EDTA solution to chelate residual copper.

References

  • Sandmeyer Conditions for Heterocycles

    • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2430.
  • Regioselectivity of Pyrazole Bromination

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
  • Synthesis of 5-bromo-pyrazole-3-carboxylates (Patent Literature)

    • Vertex Pharmaceuticals. (2008). WIPO Patent WO2008098104A1. (Describes the use of t-butyl nitrite and CuBr2 for similar pyrazole systems).
  • Tautomerism in Pyrazoles

    • Alkorta, I., & Elguero, J. (2014). Tautomerism of Pyrazoles.

Sources

Application Notes & Protocols: Leveraging Methyl 5-bromo-1H-pyrazole-3-carboxylate for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2][3][4] This guide provides a detailed exploration of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a versatile and strategically functionalized starting material for the synthesis of potent anti-inflammatory agents. We delve into the causality behind key synthetic strategies, including palladium-catalyzed cross-coupling reactions and functional group manipulations, providing field-proven, step-by-step protocols for researchers in drug discovery and development. The methodologies outlined herein are designed to be self-validating, offering a robust framework for creating libraries of pyrazole derivatives targeting inflammatory pathways, including but not limited to COX-2 and p38 MAP kinase.[5]

Introduction: The Strategic Value of the Pyrazole Core

Inflammation is a complex biological response implicated in a wide range of pathologies, from arthritis to cardiovascular disease. A primary strategy for therapeutic intervention has been the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. The discovery of two isoforms, a constitutive COX-1 and an inducible COX-2, paved the way for the development of selective COX-2 inhibitors that could mitigate inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3][6]

The 1,5-diarylpyrazole motif, as seen in Celecoxib, has proven to be an exceptionally effective pharmacophore for achieving COX-2 selectivity.[7][8] this compound emerges as a highly valuable building block for accessing this and related structural motifs due to its intrinsic features:

  • The Bromo Group (C5): Serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl or heteroaryl substituents critical for activity.

  • The Ester Group (C3): A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid and converted into a wide array of amides, introducing another point of molecular diversity.

  • The Pyrazole NH (N1): Provides a site for N-arylation, allowing for the installation of the second key aromatic ring, often bearing the sulfonamide moiety responsible for key binding interactions within the COX-2 active site.

This guide will focus on the practical application of this starting material to construct a Celecoxib analogue, illustrating the core chemical transformations that underpin the synthesis of this important class of anti-inflammatory agents.

Core Synthetic Workflow: From Building Block to Bioactive Scaffold

The synthesis of a diarylpyrazole-based anti-inflammatory agent from this compound can be logically dissected into three key stages. This modular approach allows for the systematic introduction of desired pharmacophoric elements.

G A Methyl 5-bromo-1H- pyrazole-3-carboxylate B Stage 1: C5-Arylation (Suzuki-Miyaura Coupling) A->B C Methyl 5-Aryl-1H- pyrazole-3-carboxylate B->C D Stage 2: N1-Arylation (Buchwald-Hartwig Amination) C->D E Methyl 1,5-Diaryl- 1H-pyrazole-3-carboxylate D->E F Stage 3: C3-Amide Formation (Hydrolysis & Coupling) E->F G Target Anti-inflammatory Agent (Diarylpyrazole Carboxamide) F->G

Caption: General synthetic workflow for anti-inflammatory agents.

Detailed Application Protocols

These protocols are designed to be robust and illustrative. Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To install the first aromatic ring at the C5 position of the pyrazole core. This C-C bond formation is a cornerstone of diarylpyrazole synthesis.[9][10][11]

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a palladium catalyst with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, while a carbonate base is sufficient to activate the boronic acid for transmetalation.

Reaction Scheme: this compound + 4-Tolylboronic Acid → Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
This compound205.015.01.0
4-Tolylboronic Acid135.966.01.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.150.03
Potassium Carbonate (K₂CO₃)138.2115.03.0
1,2-Dimethoxyethane (DME)-30 mL-
Water-10 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.025 g, 5.0 mmol), 4-tolylboronic acid (0.816 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (122 mg, 0.15 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed DME (30 mL) and degassed water (10 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (30 mL) and extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the product as a white to off-white solid.

Protocol 2: N1-Arylation via Buchwald-Hartwig Amination

Objective: To introduce the second critical aryl group, containing the key sulfonamide pharmacophore, at the N1 position of the pyrazole.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] For this transformation, a more sterically hindered and electron-rich phosphine ligand, such as (±)-BINAP, is often employed with a palladium(0) source like Pd(dba)₂. A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the pyrazole nitrogen without interfering with the ester functionality. Toluene is a common solvent, though greener alternatives like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective.[12]

Reaction Scheme: Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate + 4-Iodobenzenesulfonamide → Methyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Eq.
Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate216.234.01.0
4-Iodobenzenesulfonamide283.104.41.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.080.02
(±)-BINAP622.670.240.06
Cesium Carbonate (Cs₂CO₃)325.828.02.0
Toluene (anhydrous)-40 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask, add Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate (0.865 g, 4.0 mmol), 4-iodobenzenesulfonamide (1.245 g, 4.4 mmol), cesium carbonate (2.61 g, 8.0 mmol), Pd₂(dba)₃ (73 mg, 0.08 mmol), and (±)-BINAP (150 mg, 0.24 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene (40 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes) to afford the diarylpyrazole product.

Protocol 3: C3-Amide Formation via Hydrolysis and Amide Coupling

Objective: To demonstrate the versatility of the C3-ester by converting it into a carboxamide, a common bioisostere for esters and carboxylic acids in drug molecules.

Rationale: This two-step process first involves a simple saponification of the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide. The resulting carboxylate is then activated for nucleophilic attack. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and minimizes racemization if chiral amines are used. A tertiary amine base like DIPEA is required to neutralize the generated HCl and maintain a basic pH for the reaction.

Reaction Scheme: Diarylpyrazole Ester → Diarylpyrazole Carboxylic Acid → Diarylpyrazole Carboxamide

Materials & Reagents (Step A & B):

ReagentMW ( g/mol )Amount (mmol)Eq.
Step A: Hydrolysis
Diarylpyrazole Ester (from Protocol 2)371.413.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.966.02.0
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
Step B: Amide Coupling
Diarylpyrazole Carboxylic Acid (from Step A)357.382.51.0
Propylamine59.113.01.2
HATU380.233.01.2
DIPEA (N,N-Diisopropylethylamine)129.247.53.0
N,N-Dimethylformamide (DMF, anhydrous)-25 mL-

Step-by-Step Procedure:

A. Hydrolysis to the Carboxylic Acid

  • Dissolve the diarylpyrazole ester (1.11 g, 3.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.

  • Add LiOH·H₂O (0.25 g, 6.0 mmol) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~3 using 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.

B. Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid from Step A (0.89 g, 2.5 mmol) in anhydrous DMF (25 mL).

  • Add HATU (1.14 g, 3.0 mmol) and DIPEA (1.3 mL, 7.5 mmol). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add propylamine (0.25 mL, 3.0 mmol) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 40 mL), water (40 mL), and brine (40 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain the final target amide.

Mechanistic Insights & Visualization

Understanding the catalytic cycles of the key palladium-catalyzed reactions is crucial for troubleshooting and optimization.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Aryl-Pd(II)L₂-Br OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'B(OH)₂ Base PdII_Diaryl Aryl-Pd(II)L₂-Aryl' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The process begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl bromide bond. The subsequent transmetalation with the boronic acid (activated by the base) and final reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.

Conclusion and Future Directions

This compound is a powerful and economically viable starting material for the synthesis of diverse anti-inflammatory agents. The protocols detailed in this guide provide a reliable and rational pathway to construct complex diarylpyrazole scaffolds analogous to established COX-2 inhibitors. By systematically varying the aryl boronic acids used in the Suzuki coupling, the aryl halides in the Buchwald-Hartwig amination, and the amines in the final amide coupling, researchers can rapidly generate extensive libraries for structure-activity relationship (SAR) studies. This strategic approach facilitates the optimization of potency, selectivity, and pharmacokinetic properties, accelerating the discovery of next-generation anti-inflammatory therapeutics.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed.
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC.
  • (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC.
  • Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. PubMed.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
  • Synthesis, Characterization of Ethyl 5-(substituted)
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC.
  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC.
  • This compound | C5H5BrN2O2 | CID 71463783. PubChem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Methyl 5-bromo-1H-pyrazole-3-carboxyl
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library.
  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF.
  • 1328893-17-9|Methyl 5-bromo-1H-pyrazole-3-carboxyl
  • Methyl 5-broMo-1H-pyrazole-3-carboxyl
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.

Sources

"protocol for the purification of Methyl 5-bromo-1H-pyrazole-3-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of Methyl 5-bromo-1H-pyrazole-3-carboxylate . It synthesizes standard chromatographic principles with specific nuances relevant to halogenated nitrogen heterocycles.

Target Molecule: this compound CAS: 1328893-17-9 (General reference) Molecular Formula:


Molecular Weight:  205.01  g/mol [1]
Introduction & Compound Analysis

This compound is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors (e.g., PI3K) and agrochemicals.[2]

Chromatographic Behavior & Challenges:

  • Tautomerism: As a 1H-pyrazole, the compound exists in dynamic equilibrium between the 3-carboxylate and 5-carboxylate forms. On silica gel, this rapid proton transfer can sometimes lead to peak broadening.

  • Acidity: The pyrazole N-H proton is weakly acidic (

    
     ~12-13 due to the electron-withdrawing ester and bromine). This acidity often causes interaction with silanol groups on the silica surface, resulting in "streaking" or "tailing."
    
  • Solubility Profile:

    • Soluble: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), DMSO.

    • Insoluble/Poor: Hexanes, Heptane.

Pre-Purification Protocol: Analytical Assessment

Before scaling to a column, validate the separation on Thin Layer Chromatography (TLC).[3]

Recommended TLC System:

  • Mobile Phase: 40% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) is the primary method. The conjugated

    
    -system (Ester-Pyrazole) absorbs strongly.
    
  • Target

    
    :  Aim for an 
    
    
    
    of 0.30 – 0.40 .
    • If

      
       < 0.2: Increase polarity to 50% EtOAc.
      
    • If Streaking Occurs: The N-H functionality is dragging. Expert Tip: Add 0.5% Acetic Acid (AcOH) to the TLC eluent to suppress ionization.

Solubility Check for Loading: Attempt to dissolve 50 mg of crude material in 1 mL of the mobile phase (30% EtOAc/Hex).

  • Result: If it does not fully dissolve, do not attempt liquid loading. This compound typically requires Dry Loading (Solid Load) to prevent precipitation at the column head, which destroys resolution.

Detailed Column Chromatography Protocol
Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Size: Use a silica mass ratio of 30:1 to 50:1 (Silica:Crude Compound).

    • Example: For 1.0 g crude, use 30–50 g silica.

  • Mobile Phase Gradient: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).

Phase B: Sample Loading (Dry Loading Technique)

Rationale: Pyrazoles are polar solids. Liquid loading in a strong solvent (DCM) often causes "band broadening" as the sample elutes too fast initially.

  • Dissolve the crude mixture in the minimum amount of DCM or Acetone .

  • Add Silica Gel (ratio 1:1 or 2:1 by weight relative to crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Carefully pour this powder onto the top of the pre-packed/equilibrated silica bed.

  • Add a 1 cm layer of sand on top to protect the bed during solvent addition.

Phase C: Elution Gradient

Run the column using the following stepwise gradient to ensure separation from non-polar impurities (e.g., dibrominated byproducts) and polar baseline material.

StepSolvent A (Hexanes)Solvent B (EtOAc)Column Volumes (CV)Purpose
1 95%5%2 CVFlush non-polar impurities
2 85%15%3 CVElute minor byproducts
3 70%30%5-8 CVTarget Elution Zone
4 50%50%3 CVFlush remaining target
5 0%100%2 CVColumn Wash

Note: If the compound streaks, add 0.1% Acetic Acid to the mobile phase throughout the run.

Phase D: Fraction Collection & Analysis
  • Collect fractions of approximately 10-15 mL (for a 1g scale).

  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm).

  • Critical Check: Look for the separation of the monobromo (Target) from the dibromo impurity (usually runs higher/less polar) and unreacted starting material (runs lower/more polar).

Troubleshooting & Optimization (Expert Insights)
IssueRoot CauseSolution
Tailing / Streaking Acidic N-H interacting with Silica.Acidify: Add 0.5% Acetic Acid or Formic Acid to the eluent. This keeps the pyrazole protonated and sharpens the band.
Poor Solubility Compound crystallizes on column.[4]Switch Solvent: Use DCM / Methanol (0-5% MeOH gradient) instead of Hex/EtOAc.
Co-elution Isomers or similar polarity byproducts.Change Selectivity: Switch stationary phase to C18 (Reverse Phase) using Water/Acetonitrile, or use a slower gradient (e.g., 0.5% increase per CV).
Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture (this compound) TLC TLC Analysis (40% EtOAc/Hex) Check Rf & Separation Start->TLC Decision Solubility Check (Hex/EtOAc) TLC->Decision DryLoad Dry Loading (Adsorb on Silica/DCM) Decision->DryLoad Poor Solubility (Standard) WetLoad Liquid Loading (Not Recommended) Decision->WetLoad High Solubility (Rare) Column Run Column Gradient (Hex -> 50% EtOAc) DryLoad->Column WetLoad->Column Fractions Fraction Analysis (UV 254nm / TLC) Column->Fractions Pool Pool Pure Fractions & Concentrate Fractions->Pool

Caption: Logical workflow for the purification of this compound, emphasizing the dry-loading decision path.

Quantitative Data Summary
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63

m)
Standard phase.
Mobile Phase Hexanes / Ethyl AcetateGradient 5%

50% B.
Target

0.35

0.05
In 40% EtOAc/Hexanes.
Loading Capacity 2-5% w/wMass of compound / Mass of Silica.
Detection UV 254 nmPyrazole ring absorption.
Yield Expectation 70-90%Dependent on reaction conversion.
References
  • PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link]

  • Vertex AI Search.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (Patent Context). (Demonstrates silica purification of similar bromopyrazoles).

Sources

Application Note: The Strategic Utility of Methyl 5-bromo-1H-pyrazole-3-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Kinase Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[] Dysregulation of this pathway is implicated in a host of autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[2] Small molecule inhibitors designed to interfere with the ATP-binding site of JAKs have emerged as a significant class of therapeutics for conditions like rheumatoid arthritis and myelofibrosis.[3][4]

Within the landscape of kinase inhibitor design, the pyrazole ring has been identified as a "privileged scaffold."[5] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability allow it to serve as a versatile framework for building potent and selective inhibitors.[5] This application note focuses on a key building block, Methyl 5-bromo-1H-pyrazole-3-carboxylate , and delineates its strategic application in the construction of complex JAK inhibitors, supported by detailed protocols and mechanistic insights.

The Central Building Block: this compound

This compound is a trifunctional reagent that offers medicinal chemists a robust platform for molecular elaboration. Its structure contains three key features for synthetic diversification:

  • An N-H group: The pyrazole ring's secondary amine is a nucleophilic site suitable for N-arylation or N-alkylation, allowing for the introduction of moieties that can interact with the hinge region of the kinase.

  • A Bromo Substituent: Positioned at C5, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the connection of the pyrazole core to other aromatic or heteroaromatic systems.

  • A Methyl Ester: The carboxylate at C3 provides a convenient point for modification, most commonly through amidation, to introduce groups that can occupy the solvent-front region of the ATP-binding pocket or improve physicochemical properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
IUPAC Name This compound
CAS Number 1328893-17-9

The JAK-STAT Signaling Pathway: The Therapeutic Target

Understanding the target pathway is crucial for appreciating the inhibitor's mechanism of action. The diagram below illustrates the canonical JAK-STAT signaling cascade, the interruption of which is the primary goal of the inhibitors synthesized from our key pyrazole intermediate.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK 2. Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_dimer_nucleus STAT Dimer (Transcription Factor) Gene Target Gene Transcription STAT_dimer_nucleus->Gene Nucleus Nucleus STAT_active STAT-P (active) STAT_active->STAT_dimer_nucleus 4. Dimerization & Nuclear Translocation

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

Core Synthetic Strategies & Protocols

The versatility of this compound is best demonstrated through its application in key C-N and C-C bond-forming reactions. The following sections provide detailed protocols for these transformations, envisioning the synthesis of a hypothetical JAK inhibitor core structure.

Overall Synthetic Workflow

The following diagram outlines a common synthetic sequence leveraging our key intermediate to build a complex heterocyclic system analogous to those found in approved JAK inhibitors like Ruxolitinib.[6][7]

Synthetic_Workflow Start Methyl 5-bromo- 1H-pyrazole-3-carboxylate Step1 Step 1: N-Arylation (e.g., Ullmann Coupling) Start->Step1 ArylHalide Aryl/Heteroaryl Halide (R1-X) ArylHalide->Step1 BoronicAcid Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) Step2 Step 2: Suzuki Coupling BoronicAcid->Step2 Amine Amine (R3R4NH) Step3 Step 3: Amidation Amine->Step3 Intermediate1 N-Aryl Pyrazole Intermediate Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Di-Aryl Pyrazole Intermediate Step2->Intermediate2 Intermediate2->Step3 FinalProduct Final JAK Inhibitor Core Structure Step3->FinalProduct

Caption: A generalized workflow for JAK inhibitor synthesis.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The N-arylation of the pyrazole ring is a critical first step to introduce the core heterocyclic system of many JAK inhibitors. While palladium-catalyzed methods exist, the copper-catalyzed Ullmann-type reaction is a cost-effective and robust alternative, particularly for N-arylation of nitrogen heterocycles.[8][9]

Scientist's Note: The choice of a copper-based catalyst is often preferred for its high affinity for nitrogen nucleophiles. L-proline serves as an excellent, inexpensive ligand that facilitates the catalytic cycle and improves yields. The base, K₂CO₃, is strong enough to deprotonate the pyrazole N-H but mild enough to prevent hydrolysis of the methyl ester.

Reaction Scheme: this compound + R-I → N-Aryl-5-bromo-pyrazole intermediate

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (e.g., 4-iodo-7H-pyrrolo[2,3-d]pyrimidine) (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aryl iodide (1.1 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated pyrazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the N-aryl group installed, the bromine at the C5 position serves as the perfect handle for a Suzuki-Miyaura coupling. This reaction is one of the most powerful and widely used methods for C-C bond formation, allowing the introduction of a diverse range of aryl or heteroaryl substituents.[10][11]

Scientist's Note: The choice of catalyst is critical for success. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates, including electron-rich and electron-deficient coupling partners.[10] The aqueous base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of a polar aprotic solvent (like DME or Dioxane) and water is standard.

Reaction Scheme: N-Aryl-5-bromo-pyrazole intermediate + R'-B(OH)₂ → Di-aryl pyrazole intermediate

Materials:

  • N-Aryl-5-bromo-pyrazole intermediate (from Protocol 1) (1.0 equiv)

  • Arylboronic acid or its pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-Aryl-5-bromo-pyrazole intermediate (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1 mixture of DME and water.

  • Add Na₂CO₃ (2.0 equiv) to the mixture.

  • Bubble argon gas through the solution for 15-20 minutes to degas the solvent.

  • Add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the flask.

  • Heat the reaction mixture to 85-90 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the desired coupled product.

Summary and Outlook

This compound stands out as a highly valuable and strategically versatile intermediate in the synthesis of JAK inhibitors. Its three distinct functional handles allow for a logical and efficient construction of complex molecular architectures through well-established and robust chemical transformations like N-arylation and Suzuki coupling. The protocols detailed herein provide a reliable foundation for researchers in drug discovery and development to harness the potential of this powerful building block in the quest for novel and more effective kinase inhibitors.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. URL: [Link]

  • Current application status and structure-activity... : International Immunopharmacology. Ovid. URL: [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. URL: [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH. URL: [Link]

  • CN104496904A - Synthesis method of ruxolitinib intermediate. Google Patents.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. URL: [Link]

  • This compound. PubChem. URL: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. URL: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. URL: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. URL: [Link]

  • WO2021123288A1 - Process and intermediates for the preparation of upadacitinib. Google Patents.
  • EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. URL: [Link]

  • EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof. Google Patents.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Thieme Connect. URL: [Link]

  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ACS Publications. URL: [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. URL: [Link]

  • (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. URL: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. URL: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. URL: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. URL: [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. URL: [Link]

  • Synthesis methods for upadacitinib and intermediate thereof. Justia Patents. URL: [Link]

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. SciSpace. URL: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. URL: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. URL: [Link]

  • WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB. WIPO Patentscope. URL: [Link]

Sources

"synthetic applications of halogenated pyrazole esters"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of Halogenated Pyrazole Esters in Drug & Agrochemical Discovery

Introduction: The "Privileged" Scaffold

Halogenated pyrazole esters (e.g., ethyl 4-bromo-1H-pyrazole-3-carboxylate) represent a cornerstone "privileged scaffold" in modern discovery chemistry. Their utility stems from a unique trifecta of reactive sites that allow for orthogonal functionalization:

  • The Halogen Handle (C3/C4/C5): Enables transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

  • The Ester Moiety: A gateway for functional group interconversion (FGI) to acids, amides, alcohols, or heterocycles.

  • The Pyrazole Nitrogen (NH): Allows for tuning of lipophilicity and solubility via N-alkylation or N-arylation.

This guide provides validated protocols for exploiting these sites, focusing on high-value transformations relevant to kinase inhibitors (e.g., Ruxolitinib analogs) and anthranilic diamide insecticides (e.g., Chlorantraniliprole).

Reactivity Profile & Strategic Planning

Before initiating synthesis, researchers must understand the reactivity hierarchy of the scaffold. The electronic environment of the pyrazole ring dictates that the NH proton is acidic (pKa ~14), while the halogen bond strength varies by position.

ReactivityMap Core Halogenated Pyrazole Ester N1 N1-H (Nucleophilic) Core->N1 C4 C4-Halogen (Electrophilic) Core->C4 Ester C3/C5-Ester (Electrophilic) Core->Ester C5 C5 Alkylation N-Alkylation (Regioselectivity Issues) N1->Alkylation SEAr / SN2 Coupling Cross-Coupling (C-C Bond Formation) C4->Coupling Suzuki/Heck FGI Heterocycle Formation (Fused Systems) Ester->FGI Hydrolysis/Amidation

Figure 1: Orthogonal reactivity map of the halogenated pyrazole ester scaffold.

Protocol A: Regioselective N-Alkylation

Challenge: The tautomeric nature of 1H-pyrazoles often leads to mixtures of N1- and N2-alkylated products. Solution: Steric control and solvent choice are critical. For 3-substituted pyrazoles, alkylation typically favors the less sterically hindered nitrogen (N1), but the presence of the ester and halogen can shift this balance.

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

    • Electrophile: Benzyl bromide (1.2 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) - Selected for the "cesium effect" which enhances solubility and reactivity.
      
    • Solvent: DMF (Anhydrous)

  • Workflow:

    • Step 1: Dissolve the pyrazole ester in DMF (0.2 M concentration) under

      
       atmosphere.
      
    • Step 2: Add

      
       in one portion. Stir at RT for 15 min to ensure deprotonation.
      
    • Step 3: Add Benzyl bromide dropwise.

    • Step 4: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Step 5 (Workup): Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over

      
      .[1]
      
  • Validation:

    • Regioisomer ID: The N-alkyl peak in

      
       NMR will show NOE (Nuclear Overhauser Effect) interaction with the C5-substituent (Ester) if alkylation occurred at N1, or with the C3-substituent (Methyl) if at N2.
      

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl kinase inhibitors. Mechanistic Insight: Halogenated pyrazoles are electron-rich (deactivated) compared to simple aryl halides, often requiring specialized ligands (e.g., dppf, XPhos) to facilitate the oxidative addition step.

Protocol:

ComponentSpecificationRole
Catalyst

(5 mol%)
Robust catalyst preventing Pd-black formation.
Ligand dppf (included in catalyst)Large bite angle stabilizes the Pd(0) species.
Base

(3.0 equiv)
Mild base; phosphate minimizes ester hydrolysis side-reactions.
Solvent 1,4-Dioxane : Water (4:1)Water is essential for the transmetallation step.

Step-by-Step:

  • Charge a microwave vial with Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base.

  • Add solvent and degas with Argon for 10 mins (Critical to prevent homocoupling).

  • Add Pd catalyst rapidly against Argon flow. Cap immediately.

  • Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Filter through Celite to remove Pd residues.

Protocol C: Agrochemical Synthesis (Chlorantraniliprole Pathway)

Context: This protocol mirrors the industrial synthesis of Chlorantraniliprole (Rynaxypyr®), where a pyrazole carboxylic acid intermediate is coupled with an aniline.

Reaction Scheme (Textual): Intermediate A: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Intermediate B: Anthranilic diamide derivative Reagent: Methanesulfonyl chloride (MsCl) / 3-Picoline[2]

Chlorantraniliprole Start Pyrazole Carboxylic Acid (Hydrolyzed Ester) Activation Mixed Anhydride Formation (MsCl / 3-Picoline) Start->Activation Activation (-5°C) Coupling Amide Coupling (Add Aniline) Activation->Coupling Nucleophilic Attack Product Chlorantraniliprole (Final Insecticide) Coupling->Product Workup

Figure 2: Convergent synthesis workflow for anthranilic diamide insecticides.

Detailed Procedure:

  • Activation: Dissolve the Pyrazole Acid (10 mmol) in Acetonitrile. Add 3-picoline (2.5 equiv). Cool to -5°C.[2]

  • Reagent Addition: Add Methanesulfonyl chloride (1.2 equiv) dropwise. Caution: Exothermic. Stir for 30 min to form the mixed anhydride.

  • Coupling: Add the aniline component (solid) in one portion.

  • Completion: Allow to warm to RT. The product often precipitates directly from Acetonitrile.

  • Purification: Slurry in water to remove salts, filter, and dry.

References

  • BenchChem. (2025). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Retrieved from

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from

  • ChemicalBook. (2024). Chlorantraniliprole Synthesis and Intermediates. Retrieved from

Sources

Application Note: Strategic One-Pot Functionalization of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents.[1] Its utility stems from three orthogonal points of diversity: the electrophilic C5-bromide, the nucleophilic N1-nitrogen, and the transformable C3-ester.[1]

This Application Note details a validated one-pot synthetic strategy to access diverse pyrazole libraries. Unlike traditional stepwise methods that require intermediate isolation, this protocol leverages the compatibility of base-mediated N-alkylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling to streamline workflow, reduce solvent waste, and maximize throughput.[1]

Chemical Strategy & Scaffold Analysis[1][2]

The success of a one-pot protocol relies on understanding the reactivity hierarchy of the starting material.[1] this compound exists in tautomeric equilibrium, presenting specific challenges and opportunities.

Reactivity Profile
  • N1-Position (Nucleophilic): The pyrazole NH is acidic (

    
    ).[1] Deprotonation allows for electrophilic attack (alkylation/arylation).[1] Critical Constraint: Regioselectivity between N1 and N2 is governed by the steric and electronic influence of the C3-ester and C5-bromine.[1]
    
  • C5-Position (Electrophilic): The C-Br bond is highly activated for oxidative addition by Pd(0) species, facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

  • C3-Position (Electrophilic): The methyl ester serves as a masked carboxylic acid or amide, stable under standard cross-coupling conditions but reactive toward hydrolysis or aminolysis.[1]

Visualization of Reaction Pathways[1]

ReactivityMap SM Methyl 5-bromo-1H-pyrazole- 3-carboxylate N_Alk N-Alkylation (Diversity Point 1) SM->N_Alk Base + R-X (First Step) Suzuki Pd-Cross Coupling (Diversity Point 2) SM->Suzuki Direct Coupling (Requires careful base selection) N_Alk->Suzuki Add Pd + Ar-B(OH)2 (One-Pot) Hydrolysis Ester Hydrolysis (Diversity Point 3) Suzuki->Hydrolysis Add OH- (Optional Step 3)

Figure 1: Orthogonal reactivity map of the pyrazole scaffold.[1] The preferred route (N-Alkylation → Suzuki) avoids catalyst poisoning by the free NH group.[1]

Protocol A: Sequential N-Alkylation / Suzuki Coupling

Objective: Synthesis of 1-alkyl-5-aryl-pyrazole-3-carboxylates without intermediate isolation.

Rationale

Performing N-alkylation first is strategically superior.[1] Free NH-pyrazoles can bind to Pd(II) centers, poisoning the catalyst and requiring higher loadings.[1] Alkylating the nitrogen caps this site, facilitating a smoother Suzuki coupling in the second step.[1]

Materials & Reagents[1][2][3]
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv total)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Solvent: DMF (Dimethylformamide) - Chosen for high solubility of inorganic bases and high boiling point.[1]

Step-by-Step Methodology

Step 1: N-Alkylation

  • Charge a reaction vial with This compound (1.0 equiv) and

    
      (1.5 equiv).
    
  • Add dry DMF (0.2 M concentration relative to substrate).[1]

  • Add the Alkyl Halide (1.1 equiv).[1]

  • Stir at 60°C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1] The Br pattern (1:1 doublet) should remain; the mass should shift by +R.[1]

    • Note on Regioselectivity: This scaffold typically yields a mixture of 1,3- and 1,5-isomers.[1] The ratio depends on the alkylating agent.[1] Isomer separation is usually performed after the final step, but analytical checks here are crucial.[1]

Step 2: One-Pot Suzuki Coupling

  • Cool the reaction mixture to room temperature. Do not work up.

  • Add Aryl Boronic Acid (1.2 equiv) directly to the vessel.

  • Add the remaining

    
      (1.5 equiv) and 
    
    
    
    (3–5 mol%).[1]
  • Degas the mixture by bubbling nitrogen for 5 minutes (crucial for Pd cycle longevity).

  • Heat to 90–100°C for 4–12 hours.

  • Completion: LC-MS should show consumption of the brominated intermediate and formation of the biaryl product.[1]

Step 3: Workup & Purification [1][2]

  • Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1]
    
  • Dry organic layer over

    
    , filter, and concentrate.[1][2]
    
  • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1] Note: This step typically separates the N1/N2 regioisomers formed in Step 1.[1]

Protocol B: Direct Suzuki / Saponification

Objective: Synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.

Rationale

If the target requires a free NH (or if N-alkylation is not desired), the Suzuki coupling must be performed first.[1] To overcome catalyst inhibition by the NH, we utilize a specific solvent system and catalyst.[1]

Experimental Workflow
ParameterConditionReason
Solvent 1,4-Dioxane / Water (4:[1]1)Promotes solubility of boronic acids and inorganic bases.[1]
Base

(3.0 equiv)
Strong enough for transmetallation; facilitates hydrolysis in Step 2.[1]
Catalyst

(5 mol%)
Robust standard for aqueous systems.[1]
Temp 100°C (Step 1)

60°C (Step 2)
High temp for coupling; milder temp for hydrolysis.[1]

Protocol:

  • Combine Substrate , Boronic Acid ,

    
     , and 
    
    
    
    in Dioxane/
    
    
    .[1]
  • Heat at 100°C under

    
     overnight.
    
  • One-Pot Transition: Once coupling is complete (LC-MS), add 2M NaOH (2.0 equiv).[1]

  • Stir at 60°C for 2 hours to hydrolyze the methyl ester.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid product. Filter and wash with water.[1]

Critical Troubleshooting & Optimization

Regioselectivity (The "N1 vs N2" Problem)

The most common failure mode is misidentifying the N-alkylated regioisomer.[1]

  • Observation: Alkylation of this compound often yields two spots on TLC.

  • Rule of Thumb: The major isomer is typically the one where alkylation occurs at the nitrogen distal to the most sterically hindering group, but electronic effects of the ester vs. bromine complicate this.[1]

  • Validation: You must perform 2D-NMR (NOESY) on the final product.[1] Look for NOE correlations between the N-alkyl protons and the C5-substituent (aryl group from Suzuki).[1]

    • Correlation Present: Indicates 1-alkyl-5-aryl structure.[1][2]

    • Correlation Absent: Likely the 1-alkyl-3-aryl isomer.[1]

Catalyst Deactivation[1]
  • Symptom: In Protocol A, Step 2 fails (SM remains).

  • Cause: Residual alkyl halide from Step 1 can undergo oxidative addition to Pd(0), competing with the aryl bromide.[1]

  • Solution: Ensure slight excess of the pyrazole substrate in Step 1 or purge the headspace with nitrogen vigorously before adding Pd to remove volatile alkyl halides.[1]

Decision Logic for Synthesis

DecisionTree Start Target Molecule Analysis Q1 Is N-substitution required? Start->Q1 RouteA Route A: Alkylation → Suzuki Q1->RouteA Yes RouteB Route B: Suzuki (Unprotected) Q1->RouteB No (Free NH) Check Check Regioisomers (NOESY Required) RouteA->Check Isolate & Characterize

Figure 2: Decision matrix for selecting the optimal synthetic pathway.[1]

References

  • PubChem Compound Summary. this compound (CID 71463783).[1] National Center for Biotechnology Information. [Link][1]

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry. (Demonstrates utility of similar pyrazole scaffolds in kinase inhibitors). [Link]

  • Kudo, N., et al. (2011).[1] Regioselective N-alkylation of 3-substituted pyrazoles. Chemical and Pharmaceutical Bulletin. (Foundational text on pyrazole regioselectivity). [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (The authoritative review on the mechanism used in Step 2). [Link]

  • Meanwell, N. A., et al. (2024).[1][3] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH/PubMed.[1] (Relevant mechanistic insight for bromo-azole-carboxylate systems). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-SYN-001

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because the Knorr synthesis—textbook simple on paper—is failing in the flask.

The pyrazole ring is a "deceptive" scaffold. While thermodynamically stable, its formation is plagued by regioselectivity ambiguity (1,3- vs. 1,5-isomers), amphoteric solubility issues (loss during workup), and competitive side-reactions (azine formation).

This guide abandons generic advice. We will treat your synthesis as a system of competing rates and solubility constants.

Module 1: Diagnostic Triage

Identify your failure mode immediately using the logic flow below.

PyrazoleTroubleshooting Start Symptom Identification Yield Low Yield (<30%) Start->Yield Purity Impure / Oil Start->Purity Regio Wrong Isomer Start->Regio WaterSol Product is Water Soluble? Yield->WaterSol Lost in aqueous layer Azine Azine Formation? Yield->Azine Precipitate is wrong color Oiling Oiling Out? Purity->Oiling Won't crystallize Sterics Steric Clash? Regio->Sterics Bulky groups Electronic Electronic Bias? Regio->Electronic EWG present

Figure 1: Diagnostic logic flow for identifying the root cause of pyrazole synthesis failure.[1]

Module 2: The Knorr Synthesis (Optimized)

Context: The condensation of hydrazine derivatives with 1,3-dicarbonyls.[1][2][3] Common Failure: "The reaction turned into a polymeric goo" or "I isolated the hydrazone, not the pyrazole."

The Protocol: Self-Validating System

Do not simply mix reagents. Follow this protocol which controls the kinetic vs. thermodynamic pathways.

StepActionTechnical Rationale (Causality)
1. Solvent Selection Use Ethanol (standard) or HFIP (Hexafluoroisopropanol) for difficult cases.HFIP activates carbonyls via H-bonding, accelerating cyclization over oligomerization [1].
2. Temperature Control Start at 0°C , then warm to RT. Reflux only if TLC shows stalled intermediate.Low temp favors the initial nucleophilic attack (kinetic control) without triggering hydrazine decomposition.
3. pH Adjustment Maintain pH 4-5 (Acetic Acid).Critical: Protonation of the carbonyl makes it electrophilic, but too much acid protonates the hydrazine, killing its nucleophilicity.
4. Order of Addition Add Hydrazine to Diketone dropwise.Prevents high local concentration of hydrazine, which causes Azine formation (double condensation) [2].
5. Water Scavenging Add molecular sieves or use Dean-Stark if refluxing in toluene.Pyrazole formation releases 2

.[3] Removing water drives the equilibrium (Le Chatelier’s principle).
FAQ: "Why did I get a yellow solid instead of my product?"

Diagnosis: You likely formed an Azine (bis-hydrazone).

  • Mechanism: One hydrazine molecule reacts with two diketone molecules (or vice versa) instead of cyclizing.

  • Fix: Ensure you are using a slight excess of hydrazine (1.1–1.2 eq). If using hydrazine hydrate, ensure it hasn't degraded. Switch to Hydrazine Hydrochloride + buffered base (NaOAc) for controlled release of free hydrazine.

Module 3: Mastering Regioselectivity

The Problem: Unsymmetrical 1,3-dicarbonyls + substituted hydrazines = Mixture of Isomers (1,3- vs 1,5-substituted).

The Mechanism of Control

Regioselectivity is a battle between Sterics and Electronics .

  • Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the electron-rich group) attacks the most electrophilic carbonyl.

  • Steric Control: The bulky hydrazine group avoids the bulky carbonyl substituent.

Visualizing the Competition:

Regioselectivity Diketone Unsymmetrical 1,3-Diketone (R1 vs R2) Acid Acidic Media (Protonated Carbonyl) Diketone->Acid Base Basic Media (Deprotonated Hydrazine) Diketone->Base Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Acid Hydrazine->Base PathB Attack at C3 (More Electrophilic) Acid->PathB Electronic Dominance PathA Attack at C1 (Less Hindered) Base->PathA Steric Dominance Isomer2 1,5-Isomer (Kinetic) PathA->Isomer2 Isomer1 1,3-Isomer (Thermodynamic) PathB->Isomer1

Figure 2: Impact of pH on Regiochemical Outcome. Acidic conditions tend to favor electronic control; basic conditions favor steric control [3].

Troubleshooting Guide: Wrong Isomer
  • Scenario: You need the 1,3-isomer but got the 1,5-isomer.

  • Solution 1 (Solvent Switch): Use Fluorinated Alcohols (TFE or HFIP) .[4] These solvents are strong H-bond donors. They coordinate to the carbonyls, enhancing the electronic difference between them, often flipping selectivity to >95:5 [4].

  • Solution 2 (Lewis Acid): Add

    
      or 
    
    
    
    . These coordinate to the 1,3-dicarbonyl, locking it in a specific geometry that dictates the approach of the hydrazine [5].

Module 4: Workup & Purification (The "Oil Out" Fix)

The Problem: Pyrazoles are often amphoteric (act as both acid and base) and highly polar. They love water more than your organic solvent.

The "Salting Out" Protocol

If your yield is low, your product is likely in the aqueous waste stream.

  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves.

  • Solvent Choice: Do not use Diethyl Ether. Use Ethyl Acetate:THF (3:1) or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar pyrazole out of the brine.

  • pH Swing Extraction:

    • Step A: Acidify aq. layer to pH 2 (Pyrazole becomes Pyrazolium salt

      
       stays in water). Wash with DCM to remove non-basic impurities.
      
    • Step B: Basify aq. layer to pH 10 (Free base pyrazole). Extract exhaustively with organic solvent.

Dealing with "Oils"

Pyrazoles often refuse to crystallize ("oiling out").

  • Cause: Trace solvent impurities or super-saturation.

  • Fix:

    • Dissolve the oil in minimal Diethyl Ether .

    • Add Hexanes dropwise until cloudy.

    • Scratch the glass (nucleation) and place in the freezer (-20°C) overnight.

    • Alternative: If it persists as oil, convert it to the Hydrochloride salt (bubble HCl gas or add HCl in dioxane). The salt is almost always a solid and can be recrystallized [6].

Module 5: Advanced Alternatives

When Knorr fails, upgrade the technology.

MethodologyBest For...Key ReagentsReference
[3+2] Cycloaddition Highly regioselective 1,3,5-trisubstituted pyrazoles.[5][6][7][8][9]Diazo compounds + Alkynes.[7]
Iodine-Mediated Formation of C-N bonds without metal catalysts.[6][8]Enaminones + Hydrazines +

.
[8]
Copper Catalysis (CuSAC) 1,4-disubstituted pyrazoles (difficult via Knorr).Terminal Alkyne + Diazo/Hydrazine + CuI.[9]

References

  • BenchChem Technical Support. (2025).[1][2][10] Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem.[1][10] Link

  • Royal Society of Chemistry. (2017).[11] Knorr Pyrazole Synthesis of Edaravone. RSC.[9][12] Link

  • Fustero, S., et al. (2011). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Chemical Reviews. Link

  • Tang, M., et al. (2016).[8] Regioselective Synthesis of Pyrazoles.[1][2][6] Synthesis.[1][2][3][6][8][10][13] Link

  • Panda, N., & Jena, A. K. (2012).[8] Iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles.[8] J. Org.[8] Chem. Link

  • ResearchGate Community. (2014). Purification of Pyrazole Compounds.[12][14] ResearchGate.[15] Link

  • Zhang, Z., et al. (2025).[8] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. J. Org.[8] Chem. Link

  • Zhang, X., et al. (2022).[8] Iodine-mediated metal-free oxidative C-N bond formation.[8][16] Org.[6][8][13][15] Lett. Link

  • Specklin, S., et al. (2014).[8] Copper-catalyzed sydnone-alkyne cycloaddition reaction.[8] J. Org.[8] Chem. Link

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling Hydrazines (potential carcinogens/explosives).

Sources

Technical Support Center: Purification of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges in the purification of brominated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex issues encountered during the purification of these important heterocyclic compounds. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Introduction: The Challenge of Purifying Brominated Pyrazoles

Brominated pyrazoles are crucial building blocks in medicinal chemistry and materials science.[1][2] However, their purification can be notoriously difficult. Challenges often arise from the similar physicochemical properties of isomers, the potential for decomposition, and the presence of persistent impurities from the bromination reaction.[3][4] This guide provides a structured approach to overcoming these hurdles, ensuring you can obtain your target compounds with the desired purity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of brominated pyrazoles, offering potential causes and actionable solutions.

Issue 1: Co-elution of Regioisomers in Column Chromatography

Symptoms:

  • Poor separation or a single broad peak on TLC and column chromatography.

  • Mixed fractions confirmed by NMR or LC-MS analysis.

Potential Causes:

  • Similar Polarity: Regioisomers of brominated pyrazoles often have very similar polarities, making them difficult to resolve with standard silica gel chromatography.[3]

  • Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity to differentiate between the isomers.

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Employ a very shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[3] This can enhance the resolution between closely eluting compounds.

    • Alternative Solvent Systems: Explore different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane, diethyl ether, or a trace of methanol) can significantly improve separation.

  • Change the Stationary Phase:

    • Alumina: For basic pyrazole derivatives, neutral or basic alumina can be a good alternative to silica gel, which can sometimes cause degradation or strong adsorption.

    • Reverse-Phase Chromatography: If the isomers have sufficient hydrophobicity, reverse-phase (e.g., C18) flash chromatography or HPLC can be highly effective.[3]

  • Dry Loading Technique: Always use a dry loading method for your sample.[3] Dissolving the crude material in a strong solvent and directly loading it onto the column can lead to band broadening and poor separation. Adsorb your sample onto a small amount of silica gel before loading.[3]

Issue 2: Product Decomposition on Silica Gel

Symptoms:

  • Streaking on TLC plates.

  • Low overall yield after column chromatography.

  • Appearance of new, unexpected spots on TLC of collected fractions.

Potential Causes:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive brominated pyrazoles, potentially causing dehalogenation or rearrangement.[5]

  • Prolonged Contact Time: Leaving the compound on the column for an extended period increases the likelihood of decomposition.

Solutions:

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the mobile phase). This will neutralize the acidic sites on the silica surface.[6]

    • Ammonia Treatment: Alternatively, a slurry of silica gel in methanol with a small amount of ammonia can be used for packing.[6]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: As mentioned previously, neutral alumina is a less acidic alternative.

    • Florisil or Celite: For very sensitive compounds, consider using a less interactive stationary phase.

  • Expedite the Purification: Run the column as quickly as possible without sacrificing separation to minimize the contact time between your compound and the stationary phase.

Issue 3: Low Recovery or No Crystals Formed During Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation even after cooling and scratching.

  • Very low yield of purified product.

Potential Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point might be too high, causing the compound to melt before it dissolves.[7]

  • Presence of Impurities: Impurities can inhibit crystal formation.

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.[7]

Solutions:

  • Systematic Solvent Screening:

    • Use a small amount of your crude material to test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[8]

  • For "Oiling Out":

    • Use a lower-boiling point solvent.[7]

    • Add a second solvent in which the compound is less soluble (a co-solvent system). For example, if your compound oils out from hot ethanol, adding water dropwise until turbidity appears can induce crystallization upon cooling.[6]

  • To Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[7]

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.[7]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities.[8]

Issue 4: Dehalogenation During Purification

Symptoms:

  • Mass spectrometry or elemental analysis shows the loss of a bromine atom.

  • Appearance of a new product with a higher Rf value on TLC.

Potential Causes:

  • Reaction with Basic Reagents: Some brominated pyrazoles can be susceptible to dehalogenation under basic conditions, especially if palladium catalysts were used in a preceding step and not fully removed.[5]

  • Photochemical Decomposition: Exposure to UV light can sometimes induce dehalogenation.

Solutions:

  • Avoid Strong Bases: If dehalogenation is suspected, avoid using strong bases like triethylamine for deactivating silica gel. Consider using a weaker base or an alternative stationary phase.

  • Protect from Light: Conduct the purification in a fume hood with the sash down and, if possible, wrap the column and collection flasks in aluminum foil to protect them from light.

  • Thorough Work-up: Ensure that any residual catalysts from previous reaction steps are thoroughly removed during the initial work-up before attempting purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying a novel brominated pyrazole?

A1: Start with a thorough analysis of your crude product using TLC with different solvent systems to get an initial idea of the polarity of your compound and the number of impurities. A good starting point for column chromatography is a gradient of ethyl acetate in hexane.[3] For recrystallization, begin screening with common solvents like ethanol, ethyl acetate, and hexane.

Q2: Can I use acid/base extraction to purify my brominated pyrazole?

A2: Yes, this can be a very effective technique. Pyrazoles are weakly basic and can be protonated with an acid (like HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by washing with an organic solvent. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified pyrazole.[6][9] This method is particularly useful for removing non-polar impurities.

Q3: My brominated pyrazole is a solid, but I'm struggling with recrystallization. What should I do?

A3: If standard recrystallization fails, consider forming a salt of your pyrazole. Reacting the crude material with an acid (e.g., HCl, H₂SO₄, or even an organic acid like oxalic acid) can produce a salt with different crystallization properties.[9][10] These salts can often be recrystallized more easily. After purification, the salt can be neutralized to give back the pure pyrazole.[10]

Q4: I have a mixture of N- and C-brominated pyrazoles. How can I separate them?

A4: The separation of N- and C-brominated isomers can be challenging due to their similar polarities. Meticulous optimization of your chromatographic conditions is key. A very shallow gradient and potentially a different stationary phase like alumina might be necessary. In some cases, preparative HPLC may be the only viable option for achieving baseline separation.

Q5: Are there any safety concerns specific to purifying brominated pyrazoles?

A5: Brominated organic compounds should always be handled with care as they can be irritants and have unknown toxicities. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the potential for decomposition, which could release corrosive byproducts like HBr.

Part 3: Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography for Brominated Pyrazoles
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to create a slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude brominated pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle positive pressure and begin collecting fractions.

    • Gradually increase the polarity of your mobile phase according to your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for TLC Analysis of Brominated Pyrazoles
Solvent System (v/v)Typical Application
10-30% Ethyl Acetate in HexaneGood starting point for many brominated pyrazoles.
5-20% Diethyl Ether in HexaneCan offer different selectivity compared to ethyl acetate.
1-5% Methanol in DichloromethaneFor more polar brominated pyrazoles.
Toluene/Ethyl Acetate MixturesUseful for compounds with aromatic rings.
Protocol 2: Recrystallization via Acid Salt Formation
  • Dissolution: Dissolve the crude brominated pyrazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether or a solution of oxalic acid in the same solvent) dropwise with stirring.

  • Salt Precipitation: The pyrazole salt will often precipitate out of the solution. If not, you may need to cool the mixture or slowly add a non-polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Neutralization: Dissolve the purified salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the solution is neutral or slightly basic.

  • Product Extraction: Extract the now-neutral, pure pyrazole with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visualizing Purification Strategies

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Brominated Pyrazole is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recryst_success Success? try_recryst->recryst_success pure_product Pure Product recryst_success->pure_product Yes recryst_success->column_chrom No acid_base Consider Acid/Base Extraction recryst_success->acid_base No, significant impurities salt_form Try Salt Formation & Recrystallization recryst_success->salt_form No, 'oils out' column_chrom->pure_product acid_base->try_recryst salt_form->pure_product

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Diagram 2: Troubleshooting Workflow for Co-eluting Isomers

Isomer_Separation_Workflow start Co-eluting Isomers on Silica optimize_mp Optimize Mobile Phase (Shallow Gradient, New Solvents) start->optimize_mp change_sp Change Stationary Phase (Alumina, Reverse Phase) optimize_mp->change_sp No Improvement success Separation Achieved optimize_mp->success Improved Separation prep_hplc Preparative HPLC change_sp->prep_hplc No Improvement change_sp->success Improved Separation prep_hplc->success

Caption: A workflow for troubleshooting the separation of closely eluting isomers.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • BenchChem. (n.d.). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • DTIC. (n.d.). The Bromination of Pyrazabole.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Scientific Diagram].
  • Google Patents. (n.d.). WO2016158716A1 - Method for producing 3-halogenated alkyl pyrazole derivative.
  • ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction. [PDF].
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. (n.d.). Journal of Medicinal Chemistry.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-5BR-001 Topic: Scale-up synthesis considerations for Methyl 5-bromo-1H-pyrazole-3-carboxylate Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Route Selection Strategy

User Warning: A common misconception in the scale-up of this molecule is the attempt to directly brominate Methyl 1H-pyrazole-3-carboxylate.

  • The Trap: Electrophilic aromatic substitution (EAS) on the pyrazole ring is electronically directed to the C4 position .[1] Direct bromination of the 3-ester will predominantly yield Methyl 4-bromo-1H-pyrazole-3-carboxylate , not the desired 5-bromo isomer.

  • The Solution: To secure the bromine at the C5 position, you must utilize a route that pre-installs the functionality (e.g., cyclization) or transforms a directing group (e.g., Sandmeyer reaction).

Recommended Synthetic Routes
FeatureRoute A: Sandmeyer Reaction (Recommended)Route B: Dehydroxy-Bromination Route C: Direct Bromination
Starting Material Methyl 5-amino-1H-pyrazole-3-carboxylateDimethyl acetylenedicarboxylate (DMAD) + HydrazineMethyl 1H-pyrazole-3-carboxylate
Key Reagents

,

,

Hydrazine,


or NBS
Regioselectivity High (Guaranteed C5) High (Guaranteed C5) Wrong Isomer (Yields C4)
Scale-up Risk Moderate (Diazonium stability)High (

waste, corrosive)
Low (but wrong product)
Cost Efficiency High (Cheap starting materials)ModerateHigh

Detailed Protocol: The Sandmeyer Approach (Route A)

This protocol focuses on the Sandmeyer reaction converting the 5-amino derivative to the 5-bromo target. This is the most reliable method for maintaining regiochemical integrity at scale.

Workflow Diagram

SandmeyerWorkflow Start Start: Methyl 5-amino-1H-pyrazole-3-carboxylate Acidify Step 1: Acidification (48% HBr, 0-5°C) Start->Acidify Dissolution Diazo Step 2: Diazotization (NaNO2, <5°C) Acidify->Diazo Dropwise Addition Sandmeyer Step 3: Bromination (CuBr, 60-70°C) Diazo->Sandmeyer N2 Evolution Workup Step 4: Workup & Isolation (Extraction/Crystallization) Sandmeyer->Workup Quench Product Target: this compound Workup->Product Purification

Caption: Step-by-step workflow for the Sandmeyer conversion of the 5-amino precursor to the 5-bromo target.

Step-by-Step Methodology
  • Diazotization Setup:

    • Charge a glass-lined reactor with Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 equiv).

    • Add 48% Hydrobromic acid (HBr) (approx. 5-7 equiv). Note: Excess acid is required to prevent diazo-coupling side reactions.

    • Cool the suspension to -5°C to 0°C .

  • Diazonium Salt Formation:

    • Prepare a solution of Sodium Nitrite (

      
      )  (1.1 equiv) in water (minimum volume).
      
    • Add the nitrite solution dropwise to the reactor. Critical: Maintain internal temperature

      
      . Exotherms can decompose the diazonium salt leading to phenol impurities (5-hydroxy).
      
    • Stir for 30 minutes at

      
      .
      
  • Sandmeyer Displacement:

    • In a separate vessel, prepare a mixture of Copper(I) Bromide (

      
      )  (0.5 - 1.0 equiv) in a small amount of HBr.
      
    • Add the cold diazonium solution slowly to the CuBr mixture (or vice versa, depending on equipment) while allowing the temperature to rise.

    • Heat the mixture to 60-70°C for 1-2 hours. Monitor for the cessation of nitrogen evolution (

      
      ).
      
  • Workup:

    • Cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate or DCM .

    • Wash the organic layer with sodium sulfite solution (to remove free bromine) and brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Issue 1: "I am seeing a 'hydroxy' impurity (Methyl 5-hydroxy-1H-pyrazole-3-carboxylate)."
  • Cause: Thermal decomposition of the diazonium salt before the bromide substitution occurred, or insufficient acid concentration allowing water to attack.

  • Fix:

    • Ensure temperature is strictly kept

      
       during diazotization.
      
    • Increase the equivalents of HBr.

    • Ensure the transfer to the CuBr solution is rapid or done at a controlled low temperature before heating.

Issue 2: "My yield is low due to emulsion formation during workup."
  • Cause: Pyrazoles are amphoteric. The presence of copper salts and the acidic nature of the pyrazole NH can create stable emulsions.

  • Fix:

    • Adjust the pH of the aqueous layer to ~4-5 before extraction.

    • Filter the biphasic mixture through Celite to remove colloidal copper salts before separation.

Issue 3: "The NMR shows broad peaks or missing carbons."
  • Cause: Annular Tautomerism. The proton on the pyrazole nitrogen (NH) hops between N1 and N2.[2] This makes C3 and C5 equivalent on the NMR timescale at room temperature, or broadens them significantly.

  • Fix:

    • Run NMR in DMSO-

      
        (slows exchange via H-bonding).
      
    • Run the NMR at low temperature (e.g., -40°C) to freeze the tautomers.

    • Note: this compound and Methyl 3-bromo-1H-pyrazole-5-carboxylate are the same molecule in solution.

Analytical Validation: The Tautomerism Check

Users often believe they have synthesized the wrong isomer because the spectra do not match predicted static models.

Tautomerism TautomerA This compound (NH at N1) TautomerB Methyl 3-bromo-1H-pyrazole-5-carboxylate (NH at N2) TautomerA->TautomerB Fast Proton Shift (Solution)

Caption: In solution, the 3-ester-5-bromo and 5-ester-3-bromo forms exist in rapid equilibrium.

QC Criteria for Release:

  • HPLC Purity: >98% (a/a).

  • 1H NMR: Confirm integral of Methyl ester (s, 3H) and Pyrazole CH (s, 1H).

  • Mass Spec: Confirm [M+H]+ and the characteristic 1:1 isotopic pattern of Bromine (

    
    ).
    

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: N
    • URL:[Link]

  • Pyrazoles & Tautomerism

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Synthesis of 5-bromo-pyrazole-3-carboxylic acids (Patent Context)
  • Regioselectivity of Pyrazole Bromination

    • Title: Regioselectivity of pyrazole bromination (Community Discussion & Literature verific
    • Source: Reddit / ChemHelp (referencing Chemistry of Heterocyclic Compounds).
    • URL:[Link]

Sources

Technical Support Center: NMR Analysis of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of Methyl 5-bromo-1H-pyrazole-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and impurity identification. My aim is to provide practical, field-tested advice to help you troubleshoot common issues and ensure the integrity of your analytical data. We will move beyond simple data tables to understand the chemical logic behind the spectral features and potential contaminants you may encounter.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions encountered during the NMR analysis of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, for a standard solvent like CDCl₃ or DMSO-d₆, you should observe the following key signals:

  • ¹H NMR: A singlet for the C4-H of the pyrazole ring, a singlet for the methyl ester (-OCH₃) protons, and a broad singlet for the N1-H. The C4-H is typically found downfield due to the influence of the adjacent bromine and carboxylate groups.

  • ¹³C NMR: You should expect to see five distinct signals corresponding to the five carbon atoms in the molecule: the methyl ester carbon, the carbonyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5).

Q2: I see a broad signal in my ¹H NMR spectrum that seems to vary in chemical shift. What is it?

A2: This is most likely the N-H proton of the pyrazole ring. Protons attached to heteroatoms like nitrogen are exchangeable and their chemical shift is often concentration and solvent-dependent. They typically appear as broad singlets and may not couple with adjacent protons. A definitive way to confirm this is by performing a D₂O shake experiment.

Q3: My sample was purified by column chromatography using ethyl acetate and hexanes, but I still see extra peaks in my ¹H NMR. Why?

A3: It is very common for residual solvents to be trapped in a solid sample, even after drying under high vacuum.[1] Solvents like ethyl acetate can be particularly stubborn. You will see characteristic signals for ethyl acetate (a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm). It is crucial to be able to distinguish these from actual impurities. Cross-referencing unexpected peaks with established tables of common laboratory solvent chemical shifts is a standard and necessary practice.[2][3]

Q4: Can this compound exist in different isomeric forms?

A4: Yes. During synthesis, it is possible to form the regioisomer, Methyl 3-bromo-1H-pyrazole-5-carboxylate . The key difference in the ¹H NMR will be the chemical shift of the C4-H proton. The electronic environment of this proton is different in each isomer, leading to a distinguishable chemical shift. 2D NMR techniques like HMBC can definitively establish the connectivity between the C4-H and the carboxylate group (C5) or the bromine-bearing carbon (C3).

In-Depth Troubleshooting Guide

This section addresses specific spectral problems in a question-and-answer format, providing a logical path to identifying the source of the issue.

Problem 1: An unexpected singlet appears in the aromatic region (δ 6.5-7.5 ppm) of my ¹H NMR spectrum.
  • Possible Cause A: Regioisomeric Impurity. The most probable process-related impurity is the regioisomer, Methyl 3-bromo-1H-pyrazole-5-carboxylate. The position of the substituents on the pyrazole ring significantly influences the chemical shift of the lone ring proton (C4-H).

  • Troubleshooting & Validation:

    • Compare Chemical Shifts: Carefully analyze the chemical shift of the main compound's C4-H versus the impurity's C4-H. While specific literature values for both isomers side-by-side are scarce, the electronic environment is different enough to cause a shift.

    • Utilize 2D NMR: The most robust method for confirmation is a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

      • For the desired product (5-bromo isomer), you expect to see a correlation from the C4-H proton to the C3 (carbonyl-attached) and C5 (bromine-attached) carbons.

      • For the 3-bromo isomer, the C4-H would show correlations to the C5 (carbonyl-attached) and C3 (bromine-attached) carbons. The different chemical shifts of C3 and C5 in the ¹³C NMR spectrum will allow for unambiguous assignment.

Problem 2: I see signals that do not match my product, potential isomers, or common solvents.
  • Possible Cause: Unreacted Starting Materials or Intermediates. The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4] Depending on the specific synthetic route, precursors like 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester or similar compounds could remain if the reaction is incomplete.[4]

  • Troubleshooting & Validation:

    • Review the Synthesis: Identify all starting materials and key intermediates in your synthetic pathway.

    • Acquire Reference Spectra: If possible, obtain NMR spectra of the starting materials.

    • Search for Characteristic Signals: Look for key signals from the precursors in your product spectrum. For example, if your synthesis involved a hydroxyl-pyrazole intermediate, you might see a characteristic pyrazole ring proton signal from that species.[5]

Problem 3: My baseline is rolling, and/or my peaks are broad and poorly resolved.
  • Possible Cause A: Poor Shimming. The homogeneity of the magnetic field (B₀) across the sample volume is critical for obtaining sharp lines. If the field is not homogeneous, different parts of the sample will experience slightly different magnetic fields, leading to a broad range of resonance frequencies for the same proton.

  • Troubleshooting & Validation:

    • Re-shim the Spectrometer: Always perform automated or manual shimming before acquiring data, especially if you have changed the sample or if the spectrometer has been idle.

    • Check Sample and Spinner: Ensure your NMR tube is not scratched, the sample volume is correct (typically ~0.6 mL), and the spinner is clean. An improperly gauged sample or a dirty spinner can cause spinning issues that degrade resolution.[6]

  • Possible Cause B: Paramagnetic Impurities. Trace amounts of paramagnetic metal ions (e.g., iron, copper) can cause significant line broadening. These can be introduced from glassware, reagents, or spatulas.

  • Troubleshooting & Validation:

    • Filter the Sample: If you suspect particulate matter, filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Use a Chelating Agent: In severe cases, adding a small amount of a chelating agent like EDTA can help sequester paramagnetic ions, though this may add extra signals to your spectrum.

Data Summary Tables

Table 1: Expected NMR Data for this compound Note: Shifts are approximate and solvent-dependent.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
N-HVariable (e.g., 13-14)Broad SingletN/A
C4-H~7.0 - 7.2Singlet~112
-OCH₃~3.9Singlet~52
C=ON/AN/A~160
C3N/AN/A~145
C5N/AN/A~130

Table 2: Common Impurities and Their Characteristic ¹H NMR Signals (in CDCl₃) Reference:[3]

Impurity Chemical Shift (ppm) Multiplicity
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Dichloromethane5.30Singlet
Acetone2.17Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
Water~1.56Broad Singlet

Key Experimental Protocols

Protocol: D₂O Shake for Identification of Exchangeable Protons (N-H)

This experiment confirms the presence of labile protons like N-H or O-H.

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Potential Peak: Note the chemical shift and integration of the suspected N-H peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the H/D exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire another ¹H NMR spectrum.

  • Analyze: The peak corresponding to the N-H proton should either disappear completely or be significantly reduced in intensity. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.

Impurity Identification Workflow

The following diagram illustrates a systematic workflow for identifying an unknown peak in your NMR spectrum.

Impurity_Workflow start Unknown Peak Observed in ¹H NMR check_solvent Compare with Solvent Tables (Gottlieb et al.) start->check_solvent is_solvent Is it a known solvent? check_solvent->is_solvent check_sm Compare with Starting Material (SM) and Intermediate Spectra is_solvent->check_sm No label_solvent Identify as Residual Solvent is_solvent->label_solvent Yes is_sm Is it SM or an intermediate? check_sm->is_sm check_isomer Consider Potential Regioisomers or Stereoisomers is_sm->check_isomer No label_sm Identify as SM/Intermediate (Incomplete Reaction) is_sm->label_sm Yes is_isomer Is it a plausible isomer? check_isomer->is_isomer run_2d Perform 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation is_isomer->run_2d Yes check_exchangeable Is the peak broad? Perform D₂O Shake is_isomer->check_exchangeable No label_impurity Structure Confirmed as Process-Related Impurity run_2d->label_impurity is_exchangeable Does peak disappear? check_exchangeable->is_exchangeable label_nh Identify as N-H Proton is_exchangeable->label_nh Yes unknown Impurity Remains Unknown Consider MS, IR, or further 2D NMR experiments is_exchangeable->unknown No

Caption: Workflow for NMR impurity identification.

References

  • Kristensen, J. L., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, M603. [Link]

  • Arshad, N., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(12), 14789-14795. [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine. CN108329103A.
  • Dáhlén, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1190-1199. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link]

Sources

"improving regioselectivity in the synthesis of substituted pyrazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Research Support) Topic: Improving Regioselectivity in Substituted Pyrazole Synthesis Current Ticket Volume: High

Welcome to the Pyrazole Synthesis Knowledge Base

You have reached the Advanced Application Support for Heterocyclic Chemistry. This guide addresses the persistent challenge of regioselectivity in pyrazole synthesis. Whether you are struggling with the classic Knorr condensation mixtures or attempting precise N-functionalization, the modules below provide mechanistic insights and actionable protocols.

Module 1: The Knorr Condensation Conundrum

Diagnostic: You are reacting a hydrazine with an unsymmetrical 1,3-diketone and obtaining an inseparable mixture of 1,3- and 1,5-isomers.

The Root Cause: Kinetics vs. Thermodynamics

The regioselectivity in the condensation of hydrazines with 1,3-diketones is governed by the competition between the initial nucleophilic attack and the subsequent dehydration steps.

  • Mechanism: The hydrazine can attack either carbonyl carbon.

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal

    
     of a monosubstituted hydrazine) attacks the most electrophilic carbonyl.
    
  • Steric Control: The hydrazine attacks the less hindered carbonyl.

The "Hidden" Variable: The reaction often proceeds through a 3,5-dihydroxypyrazolidine intermediate. The dehydration of this intermediate is frequently the regiodetermining step, not the initial attack.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

KnorrMechanism Start Hydrazine + Unsymmetrical 1,3-Diketone AttackA Path A: Attack at Carbonyl 1 (Less Hindered) Start->AttackA Steric Control AttackB Path B: Attack at Carbonyl 2 (More Electrophilic) Start->AttackB Electronic Control IntermedA Intermediate A (5-OH-pyrazoline) AttackA->IntermedA IntermedB Intermediate B (3-OH-pyrazoline) AttackB->IntermedB IntermedA->IntermedB Tautomerization (Reversible) Product15 1,5-Isomer (Kinetic Product) IntermedA->Product15 Fast Dehydration (Acidic Media) Product13 1,3-Isomer (Thermodynamic Product) IntermedB->Product13 Equilibration (Basic/Neutral) caption Figure 1: Kinetic vs. Thermodynamic divergence in Knorr Synthesis.

Module 2: Troubleshooting Tickets (FAQs)
Ticket #1042: "My fluorinated diketone is giving the 'wrong' isomer."

User: I am reacting phenylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione. I expected the phenyl ring of the hydrazine to be distal to the CF3 group due to sterics, but it's adjacent (1-phenyl-5-trifluoromethyl).

Support Resolution: This is a classic case of Electronic Hardness overriding sterics.

  • Explanation: The carbonyl adjacent to the

    
     group is significantly harder and more electrophilic due to the strong electron-withdrawing nature of fluorine. The terminal nitrogen of phenylhydrazine (
    
    
    
    ) is the harder nucleophile compared to the internal nitrogen (
    
    
    ).
  • The Rule: In fluorinated 1,3-diketones, the

    
     of the hydrazine preferentially attacks the carbonyl adjacent to the perfluoroalkyl group.
    
  • Fix: If you need the other isomer (1-phenyl-3-trifluoromethyl), you cannot use direct condensation. You must switch to 1,3-dipolar cycloaddition (see Protocol A below).

Ticket #1043: "I can't separate the regioisomers by column chromatography."

User: My Knorr reaction gave a 60:40 mixture. The Rf values are identical.

Support Resolution: Do not rely on separation. You must enforce regioselectivity chemically before the ring closes.

  • Strategy 1 (Solvent Switch):

    • Protic Solvents (EtOH/AcOH): Stabilize the transition state for the 1,5-isomer via hydrogen bonding.

    • Aprotic Solvents (THF/Toluene): Often favor the 1,3-isomer (thermodynamic) if allowed to equilibrate.

  • Strategy 2 (Regioselective Synthesis via Alkynes): Abandon the diketone. Use the reaction of N-tosylhydrazones with terminal alkynes . This method avoids the equilibrium issues of diketones entirely.

Module 3: Validated Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Replaces standard Knorr synthesis when high regioselectivity is required.

Method: Reaction of N-alkylated tosylhydrazones with terminal alkynes. Selectivity: >95:5 favoring the 1,3,5-pattern (prevents 1,5-isomer formation).

Reagents:

  • N-alkyl tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    -BuOK (for faster rates)
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve the N-alkyl tosylhydrazone in 1,4-Dioxane.

  • Addition: Add the terminal alkyne and the base (

    
    ).
    
  • Heating: Seal the vial and heat to 110°C for 12 hours.

    • Note: The reaction proceeds via the in situ generation of a diazo compound, which undergoes [3+2] cycloaddition.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (usually minimal separation required as regioselectivity is high).

Why this works: The diazo intermediate reacts with the alkyne in a concerted manner where steric interactions between the diazo substituent and the alkyne substituent dictate a single orientation (1,3-dipolar cycloaddition rules).

Module 4: N-Alkylation Troubleshooting

Diagnostic: You have a pre-formed pyrazole (NH-unsubstituted) and need to add an alkyl group to Nitrogen. You are getting mixtures of N1- and N2-alkylated products.

Data Table: Solvent & Base Effects on N-Alkylation

Condition SetMechanism TypeMajor Isomer Outcome
NaH / THF Dissociative (

)
Steric Control: Alkylates the less hindered nitrogen.
K2CO3 / Acetone AssociativeMixture: Often poor selectivity due to tautomeric equilibration.
Mitsunobu (PPh3/DIAD) ConcertedElectronic Control: Often favors the more acidic tautomer.
Transient Protection BlockingHigh Selectivity: Use a bulky group (e.g., THP) to block one N, alkylate, then deprotect.
Decision Matrix: Choosing Your Route

Use this logic flow to determine the correct synthetic strategy for your target molecule.

DecisionTree Root Target: Substituted Pyrazole Q1 Is the Pyrazole Symmetrical? Root->Q1 Q3 Is it N-Alkylation of existing ring? Root->Q3 Post-Synthetic Modification Method1 Standard Knorr (Hydrazine + Diketone) Q1->Method1 Yes Q2 Do you need 1,3- or 1,5-selectivity? Q1->Q2 No (Unsymmetrical) Path13 Target: 1,3-Isomer Q2->Path13 Path15 Target: 1,5-Isomer Q2->Path15 Sol13 Use Enaminones or Alkynones + Hydrazine Path13->Sol13 Sol15 Use Tosylhydrazone + Alkyne Route Path15->Sol15 SolAlk Use NaH/THF (Steric) or Buchwald (Electronic) Q3->SolAlk caption Figure 2: Strategic Decision Tree for Regioselective Synthesis.

References
  • Review of Transition-Metal Catalysis: Kang, E., Kim, H. T., & Joo, J. M. (2020).[1] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210.[1] Link

  • Tosylhydrazone Methodology: Harigae, R., Moriyama, K., & Togo, H. (2014).[2] Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2][3] Journal of Organic Chemistry, 79(5), 2049–2058. Link

  • Mechanism of Knorr Synthesis: O'Brien, A. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Link

  • Regioselective N-Alkylation: Kudyakova, Y. S., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(22). Link

  • General Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

Sources

Technical Support Center: Managing Exothermic Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the exothermic nature of pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who work with this vital heterocyclic scaffold. The synthesis of pyrazoles, particularly the classic Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, is notoriously energetic.[1][2][3][4][5] Understanding and controlling the reaction exotherm is not just a matter of optimizing yield; it is a critical safety imperative.

This guide moves beyond simple protocols to explain the underlying principles of thermal management, offering troubleshooting advice for when things go wrong and proactive strategies to prevent incidents before they occur.

Part 1: Understanding the Thermal Hazard

The primary thermal risk in pyrazole synthesis stems from the rapid, sequential formation of multiple stable bonds during the cyclocondensation reaction. The reaction between a hydrazine (a potent bidentate nucleophile) and a 1,3-dicarbonyl compound involves nucleophilic attack, intramolecular cyclization, and dehydration, all of which are thermodynamically favorable and release significant energy as heat.[1][6] If this heat is generated faster than it can be dissipated by the reaction vessel and cooling system, the temperature will rise, potentially leading to a thermal runaway.

A runaway reaction can cause solvent to boil violently, increase pressure beyond the vessel's limits, and trigger decomposition of reactants or products, releasing toxic or flammable gases. Therefore, rigorous control over reaction parameters is essential.

Part 2: Troubleshooting Guide (Q&A)

This section addresses immediate problems you might encounter during a pyrazole synthesis.

Q1: My reaction temperature is rising uncontrollably and has exceeded my target setpoint. What should I do right now?

A1: This is a critical situation indicating a potential thermal runaway. Your immediate goal is to regain control by removing heat as quickly as possible.

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the hydrazine). The rate of heat generation is directly proportional to the rate of reaction.

  • Enhance Cooling: Maximize cooling to the reactor. If using an ice bath, ensure it is well-stirred and add more ice/salt. If using a circulator, lower the setpoint to its minimum.

  • Dilute the Reaction (If Safe): If you have a pre-chilled, inert solvent readily available, adding it can help absorb heat and slow the reaction by reducing reactant concentration. Caution: Only do this if you are certain the dilution solvent will not react exothermically with any components.

  • Prepare for Emergency Quenching: In a severe runaway, quenching the reaction may be necessary. This is a last resort as it will result in the loss of the batch. A cold, weak acid (like acetic acid) can neutralize unreacted hydrazine.

Q2: I observed a long induction period with no temperature change, followed by a sudden, violent exotherm. Why did this happen?

A2: This dangerous scenario is characteristic of an "accumulation-controlled" reaction. During the induction period, the reagents you added were not reacting immediately. They accumulated in the flask. Once the reaction was finally initiated (perhaps by a localized hot spot or the buildup of a catalytic intermediate), the large concentration of unreacted reagents reacted almost simultaneously, releasing a massive amount of energy.

  • Causality: This is often caused by insufficient mixing, low initial temperature, or the presence of an inhibitor in one of the starting materials.

  • Prevention: Ensure efficient stirring from the very beginning. Consider adding a small portion of one reagent first and waiting for a slight, controlled exotherm to confirm the reaction has initiated before proceeding with the main addition.

Q3: The reaction is generating a significant amount of gas, and I can see bubbling even though the solvent isn't at its boiling point. What's happening?

A3: This suggests that a decomposition process is occurring alongside your desired synthesis. Hydrazine and its derivatives can be thermally unstable, especially in the presence of certain metals or at elevated temperatures. The exotherm from the pyrazole formation may have created localized hot spots that are high enough to initiate decomposition, which itself can be exothermic and produce nitrogen gas, further pressurizing your system. Careful temperature control is paramount to avoid this.[7]

Part 3: Proactive Safety & Control (FAQs)

This section provides answers to frequently asked questions to help you design safer experiments from the start.

Q1: What is the single most important parameter for controlling the exotherm?

A1: The rate of addition of one reagent to the other. By controlling the addition rate, you directly control the rate at which the reaction can occur and thus the rate of heat generation. This is known as operating under "addition control" or "starve-fed" conditions. The goal is to ensure the reaction consumes the added reagent as soon as it enters the flask, preventing its accumulation.

Q2: How do I choose the best solvent for managing the reaction heat?

A2: Solvent selection is critical. You must balance reaction kinetics with thermal management properties.

  • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature rise.

  • Boiling Point: A solvent with a boiling point slightly above your desired reaction temperature can act as a safety buffer. If the temperature begins to run away, the solvent will start to reflux, consuming a large amount of energy (the latent heat of vaporization) and helping to hold the temperature at the boiling point.

  • Polarity: Aprotic dipolar solvents (e.g., DMF, DMAc) can sometimes yield better results than protic solvents like ethanol for certain cyclocondensations.[1] However, their high boiling points mean a runaway exotherm can reach a much higher, more dangerous temperature before reflux begins.

Table 1: Comparison of Solvents for Pyrazole Synthesis

Solvent Boiling Point (°C) Heat Capacity (J/g·K) Key Considerations
Ethanol 78 2.44 Good heat sink, lower boiling point provides reflux safety. Commonly used.
Isopropanol 82 2.55 Similar to ethanol, slightly higher boiling point.
Tetrahydrofuran (THF) 66 1.97 Lower boiling point offers reflux protection at a lower temp. Can form peroxides.[7]
Toluene 111 1.69 Higher temperature reactions; provides a wider operating window before boiling.

| N,N-Dimethylformamide (DMF) | 153 | 2.03 | Aprotic polar solvent, can improve yields but high BP poses a greater runaway risk.[1][8] |

Q3: I need to scale up my reaction from 1g to 100g. What are the primary safety considerations?

A3: Scale-up is not linear and presents the most significant thermal risk. The key issue is the change in the surface-area-to-volume ratio.[7] A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. As you scale up, the volume increases by a cube function while the surface area only increases by a square function. The reaction generates heat throughout its volume but can only dissipate it through its surface.

  • Recommendation: Never proceed directly to a large scale. Perform an intermediate pilot run. Use a jacketed reactor with a powerful overhead stirrer and a temperature probe that measures the internal reaction temperature, not just the bath temperature.

  • Flow Chemistry: For industrial or large-scale synthesis, transitioning to a continuous flow process is a much safer alternative.[7][9] In a flow reactor, small amounts of reactants are mixed continuously in a narrow tube, the heat is dissipated almost instantly through the tube walls, and the risk of thermal accumulation is virtually eliminated.[9]

Part 4: Experimental Protocols & Visualizations

Protocol: Lab-Scale Synthesis of 1-Phenyl-3,5-dimethylpyrazole with Enhanced Thermal Control

This protocol demonstrates a semi-batch approach where one reagent is added slowly to control the exotherm.

1. Reactor Setup:

  • Place a 250 mL three-neck round-bottom flask in a crystallizing dish that will serve as an ice-water bath.

  • Equip the flask with a magnetic stir bar, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. The third neck should be fitted with a reflux condenser attached to a nitrogen inlet.

  • Ensure stirring is vigorous enough to create a deep vortex.

2. Reagent Preparation:

  • In the flask, add acetylacetone (5.0 g, 50 mmol) and 50 mL of ethanol.

  • In the dropping funnel, prepare a solution of phenylhydrazine (5.4 g, 50 mmol) in 25 mL of ethanol. Caution: Hydrazine derivatives are toxic and should be handled in a fume hood with appropriate personal protective equipment.[4]

3. Controlled Reaction:

  • Cool the flask containing the acetylacetone solution to 0-5 °C using the ice bath.

  • Begin adding the phenylhydrazine solution dropwise from the funnel.

  • CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature below 15 °C. You should observe a gentle, controlled exotherm after the first few drops are added.

  • If the temperature rises above 15 °C, immediately stop the addition and wait for the cooling bath to bring it back down.

  • The total addition should take approximately 45-60 minutes.

4. Reaction Completion & Work-up:

  • After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Proceed with standard aqueous work-up and purification.

Visual Workflow: Thermal Event Management

The following diagram outlines the decision-making process upon detecting an unexpected temperature spike.

Thermal_Event_Management start Temperature Spike Detected (>10°C above setpoint) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add max_cool Maximize Cooling (Lower setpoint, add ice/salt) stop_add->max_cool check_temp Is Temperature Decreasing? max_cool->check_temp monitor Continue to Monitor Until Stable check_temp->monitor Yes dilute Consider Emergency Dilution with Pre-Chilled Solvent check_temp->dilute No quench Prepare for Emergency Quench dilute->quench

Caption: Decision tree for managing a thermal runaway event.

Visual Logic: Factors Influencing Thermal Risk

This diagram illustrates the relationship between key experimental parameters and the overall risk of an uncontrolled exotherm.

Thermal_Risk_Factors cluster_params Controllable Parameters cluster_system System Properties add_rate Addition Rate heat_gen Rate of Heat Generation add_rate->heat_gen Increases concentration Reactant Concentration concentration->heat_gen Increases temp Reaction Temperature temp->heat_gen Increases (Arrhenius) heat_rem Rate of Heat Removal temp->heat_rem Increases ΔT mixing Stirring Speed mixing->heat_rem Improves solvent Solvent Choice (BP, Heat Capacity) solvent->heat_rem Affects scale Reaction Scale (Volume) scale->heat_rem Decreases (relative) risk Thermal Runaway Risk heat_gen->risk Increases Risk heat_rem->risk Decreases Risk

Caption: Interplay of factors determining thermal risk.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • Process for the preparation of pyrazole. (1984). Google Patents.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved February 11, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved February 11, 2026, from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved February 11, 2026, from [Link]

  • Process for the preparation of pyrazoles. (1980). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 11, 2026, from [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Retrieved February 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). SlidePlayer. Retrieved February 11, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Profiling

Executive Summary & Molecule Profile

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) is a critical scaffold in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat intermediates) and PI3K inhibitors.

While the pyrazole ring confers significant aromatic stability, this molecule possesses three distinct vectors of instability that researchers must control during storage and functionalization:

  • Ester Hydrolysis: The methyl ester at C3 is susceptible to hydrolytic cleavage.

  • Protodehalogenation: The C5-Bromine bond is labile under specific reducing conditions (e.g., Pd-catalyzed cross-couplings).

  • Annular Tautomerism: While not strictly "degradation," the rapid proton shift between N1 and N2 causes spectral confusion often mistaken for decomposition.

Degradation Pathways Map

The following diagram illustrates the primary degradation routes. Use this to identify impurities based on mass shifts.

DegradationPathways Parent This compound (MW: 205.01) Acid Acid Impurity (Hydrolysis Product) (MW: 190.98) Parent->Acid Hydrolysis (pH > 9 or pH < 2) Debrom Debrominated Impurity (Methyl 1H-pyrazole-3-carboxylate) (MW: 126.11) Parent->Debrom Protodehalogenation (Pd(0), Hydride source) Decarb Decarboxylated Impurity (3-Bromo-1H-pyrazole) (MW: 146.97) Acid->Decarb Thermal Decarboxylation (>100°C, acidic media)

Figure 1: Mechanistic map of degradation. Blue indicates the parent compound; Red indicates critical degradation products; Yellow indicates reaction-specific byproducts.

Troubleshooting Guide (Q&A)

Category A: Hydrolytic Instability (The Ester)

Q: I observe a new peak at RRT 0.85 with a mass shift of -14 Da (ESI-). Is this degradation? A: Yes. This indicates the formation of 5-bromo-1H-pyrazole-3-carboxylic acid .

  • Mechanism: The methyl ester undergoes hydrolysis.[1][2] This is accelerated 10x by basic conditions (pH > 8) compared to acidic conditions.

  • Root Cause: Moisture ingress in the solid sample or using non-buffered aqueous mobile phases (pH > 7) during LC-MS analysis.

  • Correction: Store the solid under Argon/Nitrogen at -20°C. Ensure your LC-MS mobile phase is acidified (0.1% Formic Acid) to suppress on-column hydrolysis.

Category B: Reactivity & Cross-Coupling Issues

Q: During Suzuki coupling, the Bromine peak disappears, but the desired product yield is low. I see a mass of 127 Da. What happened? A: You are experiencing Protodehalogenation (Debromination).

  • Mechanism: In the presence of Palladium catalysts and hydride sources (or alcoholic solvents acting as hydride donors), the C-Br bond undergoes oxidative addition followed by reduction instead of transmetallation.

  • Root Cause: "Hot" catalyst loads (>5 mol%) or the presence of trace water/alcohols which act as proton sources in the catalytic cycle.

  • Correction:

    • Switch to a precatalyst system (e.g., XPhos Pd G2) to lower catalyst loading.

    • Use anhydrous solvents (Dioxane/Toluene) strictly.

    • Avoid alcoholic bases (use

      
       or 
      
      
      
      instead of NaOEt).
Category C: Spectral Confusion (Tautomerism)

Q: My NMR spectrum shows broadened or split peaks for the NH and aromatic CH. Is the compound decomposing? A: Likely not. This is Annular Tautomerism .

  • The Science: Pyrazoles with an unsubstituted Nitrogen exist in equilibrium between the 1H and 2H forms. For this molecule, the 3-carboxylate and 5-carboxylate forms are tautomers.

  • Diagnostic: Run the NMR in DMSO-d6 (which hydrogen bonds to the NH, slowing the exchange) or at elevated temperature (50°C) to coalesce the peaks. If the peaks sharpen into a single set, the compound is pure. If distinct impurity peaks remain, refer to the Degradation Map.

Experimental Protocols

Protocol 1: Forced Degradation Profiling

Use this to validate your analytical method's specificity.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, Reflux2–4 HoursConversion to Carboxylic Acid (High Yield)
Base Hydrolysis 1N NaOH, RT30 MinsRapid conversion to Carboxylic Acid
Oxidation 3%

, RT
24 HoursN-oxide formation (Minor); Pyrazole ring is generally robust
Thermal Solid state, 80°C7 DaysPotential Decarboxylation (Check for

loss)
Photolytic UV (254 nm)24 HoursHomolytic C-Br cleavage (Radical degradation)
Protocol 2: Standardized HPLC Method

Designed to separate the Parent from the Acid and Des-bromo impurities.

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 230 nm (Pyrazole absorption) and 254 nm.

  • Column Temp: 40°C.

Impurity Identification Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

ImpurityLogic Start Unknown Peak Detected CheckMass Check Mass Shift (Δ) Start->CheckMass M_Minus_14 Δ = -14 Da (Loss of CH3 + H) CheckMass->M_Minus_14 ESI(-) M_Minus_79 Δ = -78/80 Da (Loss of Br + H) CheckMass->M_Minus_79 M_Minus_58 Δ = -58 Da (Loss of COOCH3 + H) CheckMass->M_Minus_58 Conc_Hydrolysis Impurity: Carboxylic Acid (Check pH of diluent) M_Minus_14->Conc_Hydrolysis Conc_Debrom Impurity: Des-bromo ester (Check Catalyst/Reductant) M_Minus_79->Conc_Debrom Conc_Decarb Impurity: 3-Bromopyrazole (Check Thermal History) M_Minus_58->Conc_Decarb

Figure 2: Decision tree for rapid impurity identification based on LC-MS data.

References

  • Synthesis and Hydrolysis of Pyrazole Esters

    • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine (Patent).[2]

    • Relevance: Describes the hydrolysis of the ethyl ester analog using NaOH, confirming the base-sensitivity of the 3-carboxyl
    • Source:

  • Decarboxylation Pathways

    • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids.[4]

    • Relevance: Discusses the stability of pyrazole carboxylic acids and conditions leading to decarboxyl
    • Source:

  • General Pyrazole Stability & Tautomerism

    • Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
    • Relevance: Provides a specific protocol for converting a bromopyrazole ester to the decarboxylated product using acid and heat, validating the thermal degradation p
    • Source:

  • Compound Data & Safety

    • Title: Methyl 5-bromo-1H-pyrazole-3-carboxyl
    • Relevance: Physical properties and safety data (H302, H315) relevant for handling.[5]

    • Source:

Sources

"solvent effects on the regioselectivity of pyrazole formation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Pyrazole Regioselectivity

Topic: Solvent Effects on the Regioselectivity of Pyrazole Formation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Regioselectivity Challenge

In the condensation of monosubstituted hydrazines (e.g., methylhydrazine, arylhydrazine) with unsymmetrical 1,3-dicarbonyls (or their equivalents), two regioisomers are possible: the 1,3,5-trisubstituted and the 1,3,4-trisubstituted pyrazoles.

Controlling this selectivity is notoriously difficult because it depends on a delicate interplay between:

  • Nucleophilicity differences between the two hydrazine nitrogens (

    
     vs. 
    
    
    
    ).
  • Electrophilicity differences between the two carbonyl carbons.

  • Solvent-dependent tautomeric equilibria of the 1,3-dicarbonyl starting material.

This guide provides troubleshooting workflows and mechanistic insights to manipulate these variables using solvent effects.

Troubleshooting Module 1: Unwanted Regioisomer Dominance

User Issue: "I am getting a 1:1 mixture of isomers, or the wrong isomer is the major product in ethanol."

Technical Insight: The Fluorinated Alcohol Effect

Standard protic solvents like ethanol (EtOH) often yield poor selectivity because they do not sufficiently differentiate the electrophilicity of the carbonyls. However, fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) —can drastically alter this outcome.

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     acidity) but a poor nucleophile. It activates the carbonyls via specific H-bonding. Crucially, it often shifts the tautomeric equilibrium of the 1,3-diketone and stabilizes the transition state leading to the 5-substituted  isomer (relative to the N-substituent).
    
  • Evidence: In the synthesis of trifluoromethyl pyrazoles, switching from EtOH to HFIP has been shown to invert or amplify selectivity from ~60:40 to >98:2 [1].

Step-by-Step Protocol: HFIP-Mediated Regiocontrol
  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2–0.5 M).

    • Note: HFIP is volatile (bp 58 °C) and corrosive. Use a sealed vial.

  • Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Caution: Exothermic reaction.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check TLC or LCMS. The reaction is often faster in HFIP than EtOH due to carbonyl activation.

  • Workup: Evaporate the HFIP directly under reduced pressure (rotary evaporator).

    • Recycling: HFIP is expensive; it can be recovered via careful distillation if running large batches.

Data Comparison: Solvent Influence on Isomer Ratio
Substrate (1,3-Diketone)HydrazineSolventMajor IsomerRatio (A:B)Ref
1-aryl-3-(trifluoroacetyl)MeNHNH₂EtOH Mixed36 : 64[1]
1-aryl-3-(trifluoroacetyl)MeNHNH₂HFIP 5-aryl-1-methyl99 : 1 [1]
1-aryl-3-(trifluoroacetyl)MeNHNH₂TFE 5-aryl-1-methyl85 : 15[1]

Troubleshooting Module 2: "Locked" Regioselectivity via Enaminones

User Issue: "Solvent screening (including HFIP) failed to give >95:5 selectivity."

Technical Insight: The Enaminone Surrogate

If the intrinsic bias of the 1,3-diketone is insufficient, you must "lock" the tautomer by converting the 1,3-diketone into an enaminone (specifically a


-dimethylaminovinyl ketone).
  • Logic: The enaminone differentiates the two carbon centers electronically. The carbon attached to the dimethylamino group becomes a "soft" electrophile (Michael acceptor character), while the carbonyl remains a "hard" electrophile.

  • Solvent Role: Acetic acid (AcOH) is the preferred solvent here. It catalyzes the transamination and cyclization steps.

Decision Tree: Solvent & Strategy Selection

SolventSelection Start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine CheckSelectivity Is selectivity > 95:5 in EtOH/MeOH? Start->CheckSelectivity Good Proceed with Standard Protocol CheckSelectivity->Good Yes Bad Selectivity Poor CheckSelectivity->Bad No TryHFIP Switch Solvent to HFIP (Hexafluoroisopropanol) Bad->TryHFIP CheckHFIP Is selectivity > 95:5? TryHFIP->CheckHFIP SuccessHFIP Use HFIP Protocol (Favors 5-substituted) CheckHFIP->SuccessHFIP Yes FailHFIP Selectivity still poor CheckHFIP->FailHFIP No SwitchStrat Switch Strategy: Convert to Enaminone FailHFIP->SwitchStrat EnaminoneRxn React Enaminone with Hydrazine in AcOH SwitchStrat->EnaminoneRxn Final High Regioselectivity (Steric/Electronic Lock) EnaminoneRxn->Final

Caption: Decision tree for optimizing pyrazole regioselectivity using solvent screening and substrate modification.

Troubleshooting Module 3: Reproducibility & Water Content

User Issue: "I repeated the reaction in the same solvent but got a different isomer ratio."

Technical Insight: The Water Effect

Water acts as a competing proton shuttle. In aprotic solvents (like THF or Toluene), trace water can catalyze the interconversion of hydrazine tautomers or 1,3-diketone enols.

  • Protic Solvents: In EtOH or MeOH, water content changes the dielectric constant and hydrogen-bond donating capability (HBD), altering the transition state energy.

  • Acid Catalysis: If using HCl or AcOH, the pH determines which hydrazine nitrogen is protonated.

    
     (the internal nitrogen) is usually less basic than 
    
    
    
    (the terminal nitrogen). Protonation deactivates the nucleophile, flipping the selectivity.
Corrective Action
  • Dry Solvents: Use anhydrous solvents if reproducibility is key.

  • Controlled pH: If using acid catalysis, buffer the system. Do not rely on "drops" of acid.[1] Use stoichiometric amounts or specific buffers.

Frequently Asked Questions (FAQ)

Q1: Why does HFIP favor the 5-aryl isomer in trifluoromethyl ketone condensations? A: HFIP strongly solvates the carbonyl oxygens via Hydrogen Bonding. In


-diketones with a 

group, the

exerts a strong electron-withdrawing effect. HFIP coordination enhances the electrophilicity of the carbonyl adjacent to the aryl group relative to the

side (or stabilizes the specific enol tautomer that leads to this attack). This directs the terminal nitrogen of the hydrazine (the more nucleophilic one) to attack the carbonyl adjacent to the aryl group, resulting in the 1-methyl-5-aryl isomer [1].

Q2: Can I use TFE instead of HFIP? A: Yes, 2,2,2-trifluoroethanol (TFE) often provides similar trends to HFIP but with slightly lower selectivity ratios (e.g., 85:15 vs 99:1). However, TFE is significantly cheaper. It is recommended to screen TFE first for large-scale applications.

Q3: What if my starting material is insoluble in alcohols? A: For non-polar substrates, use a biphasic system (Toluene/Water) or a polar aprotic solvent (DMF, DMSO). However, be warned: Polar aprotic solvents often yield 1:1 mixtures because they do not provide the specific H-bond directionality of fluorinated alcohols. In these cases, the "Enaminone Route" (Module 2) is strongly preferred.

Mechanism Visualization

The following diagram illustrates the competing pathways and how solvent interaction dictates the major product.

Mechanism cluster_0 Solvent Interaction Diketone 1,3-Diketone (Tautomeric Mix) HFIP HFIP (H-Bond Donor) Diketone->HFIP Coordination TS_A Transition State A (Stabilized by HFIP) Diketone->TS_A Path A (Fast in HFIP) TS_B Transition State B (Destabilized/Slower) Diketone->TS_B Path B Hydrazine Methylhydrazine (Nu: NH2 > NHMe) Hydrazine->TS_A Hydrazine->TS_B Prod_A 5-Substituted Pyrazole (Major Product) TS_A->Prod_A Prod_B 3-Substituted Pyrazole (Minor Product) TS_B->Prod_B

Caption: Mechanistic divergence where HFIP stabilizes Transition State A, leading to the 5-substituted regioisomer.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • BenchChem Technical Support. (2025). "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Troubleshooting Guide. Link

  • Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1). Link

  • Gosselin, F., et al. (2005). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters, 7(3), 355–358. Link

Sources

Technical Support Center: Strategies for Mitigating Debromination in Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving bromopyrazole substrates. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of debromination. Here, we will delve into the mechanistic underpinnings of this undesired pathway and provide actionable, field-proven strategies to maximize the yield of your desired coupled product.

I. Understanding the Challenge: The Debromination Side Reaction

In palladium-catalyzed cross-coupling reactions, the primary goal is to form a new carbon-carbon or carbon-heteroatom bond at the site of the bromine substituent on the pyrazole ring. However, a competing reaction, known as hydrodebromination or simply debromination, often occurs, where the bromine atom is replaced by a hydrogen atom.[1][2] This leads to the formation of a pyrazole byproduct, reducing the overall yield of the target molecule and complicating purification efforts.[2]

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, involves a catalytic cycle of oxidative addition, transmetalation (or related steps), and reductive elimination.[3][4] Debromination is a competing pathway that can arise at different stages of this cycle.

Visualizing the Competing Pathways

To better understand the challenge, let's visualize the catalytic cycle for a generic cross-coupling reaction and the point at which debromination can occur.

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(R)L_n (Transmetalation Complex) OA_complex->Transmetalation_complex Transmetalation Debromination_Pathway Debromination Pathway OA_complex->Debromination_Pathway Coupling_Partner Coupling Partner Coupling_Partner->Transmetalation_complex Product Ar-R (Desired Product) Transmetalation_complex->Product Reductive Elimination Product->Pd0 Debrominated_Product Ar-H (Debrominated Byproduct) Debromination_Pathway->Debrominated_Product Debrominated_Product->Pd0 Hydride_Source Hydride Source (e.g., solvent, base) Hydride_Source->Debromination_Pathway

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing debromination side reaction.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding debromination in bromopyrazole cross-coupling reactions.

Q1: I'm seeing a significant amount of a debrominated byproduct in my Suzuki-Miyaura coupling of a 4-bromopyrazole. What's the most likely cause?

A1: Significant debromination in Suzuki-Miyaura couplings of bromopyrazoles is often a result of several contributing factors. High reaction temperatures, the choice of a strong base, and the presence of protic solvents or impurities that can act as hydride donors are common culprits.[2] The electronic properties of the phosphine ligand on the palladium catalyst also play a crucial role.

Q2: My bromopyrazole has a free N-H group. Could this be contributing to the debromination?

A2: Absolutely. The acidic proton on the pyrazole nitrogen can interfere with the catalytic cycle. It can react with the base or organometallic reagents, altering the reaction conditions. More importantly, the pyrazole anion formed upon deprotonation can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition, which can favor side reactions like debromination.[5] Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, or SEM) is a highly recommended strategy to prevent these side reactions.[6][7]

Q3: Does the position of the bromine atom on the pyrazole ring (e.g., 3-bromo vs. 4-bromo) affect the likelihood of debromination?

A3: Yes, the position of the bromine atom can influence the reactivity and the propensity for side reactions. Generally, the electronic environment and steric hindrance around the C-Br bond will differ between isomers. For instance, 3-bromopyrazoles may react faster than 4-bromopyrazoles in some coupling reactions.[5] This difference in reactivity can sometimes be exploited to find reaction conditions that favor the desired coupling over debromination.

Q4: I'm trying to perform a Buchwald-Hartwig amination and observing debromination. What should I look at first?

A4: In Buchwald-Hartwig aminations, debromination can occur as an unproductive side reaction where a β-hydride elimination from the amido-palladium intermediate, followed by reductive elimination, yields the debrominated arene.[8] Key parameters to investigate are the choice of base and the ligand. Switching to a weaker base or using a bulkier, more electron-rich ligand can often disfavor this side pathway.

III. Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

When faced with significant debromination, a systematic approach to optimizing your reaction conditions is crucial. The following guide provides a prioritized list of parameters to investigate.

Reaction Temperature: The First Line of Defense

Issue: High reaction temperatures often accelerate the rate of debromination.[2]

Solution:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C).[2] Monitor the reaction progress carefully, as the rate of the desired coupling will also decrease. Finding the optimal temperature that minimizes debromination while still allowing for a reasonable reaction time is key.

  • Consider Microwave Irradiation: For some reactions, microwave heating can provide rapid and efficient heating, sometimes leading to shorter reaction times and cleaner product profiles compared to conventional heating.[9]

Choice of Base: A Critical Parameter

Issue: The type and strength of the base can significantly influence the extent of debromination. Strong bases, particularly alkoxides, can promote debromination pathways.[2][10]

Solution:

  • Screen Different Bases: A base screening is often the most effective way to identify optimal conditions. Weaker bases are generally preferred to minimize debromination.[2]

Base TypeExamplesSuitability for Suppressing Debromination
Strong Bases NaOH, KOH, NaOtBuUse with caution; can promote side reactions.[2][11]
Carbonate Bases K₂CO₃, Cs₂CO₃Good starting point; generally milder and effective.[2][10]
Phosphate Bases K₃PO₄Often a good choice, particularly in Suzuki couplings.[5][6]
Catalyst and Ligand Selection: Fine-Tuning the Catalytic Cycle

Issue: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired debromination.[2]

Solution:

  • Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step over pathways leading to debromination.[10]

  • Pre-catalysts: Consider using well-defined pre-catalysts, such as XPhos Pd G2 or G3, which have shown success in reducing debromination in challenging coupling reactions.[6][10]

Solvent Effects: The Reaction Environment Matters

Issue: The polarity and protic nature of the solvent can affect the reaction pathway. Protic solvents can serve as a source of hydrogen for the debromination reaction.[1][2]

Solution:

  • Use Aprotic Solvents: Aprotic solvents are generally preferred to minimize potential proton sources for hydrodehalogenation.[2]

  • Anhydrous Conditions: Ensure that your solvent is anhydrous and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can be a source of protons.

Protecting the Pyrazole N-H

Issue: An unprotected N-H group on the pyrazole ring can lead to side reactions and catalyst inhibition.[5][7]

Solution:

  • N-Protection: Protect the pyrazole nitrogen with a suitable protecting group. The choice of protecting group will depend on the overall synthetic route and the stability of the group to the cross-coupling conditions.

Protecting GroupDeprotection ConditionsComments
Boc Acidic conditions (e.g., TFA)Can sometimes be removed under the reaction conditions.[7]
Trityl Mildly acidic conditionsBulky group that can provide steric shielding.[6][9]
SEM Fluoride source (e.g., TBAF) or acidic conditionsRobust protecting group stable to a variety of conditions.[7]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting debromination in your cross-coupling reaction.

Sources

"optimizing catalyst loading for reactions involving Methyl 5-bromo-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ZN-5BR-OPT Status: Open Priority: Critical (Process Chemistry/Drug Discovery) Subject: Optimizing Catalyst Loading & Mitigating Deactivation in Cross-Couplings

Core Directive: The "Free NH" Paradox

Welcome to the technical support center. If you are working with Methyl 5-bromo-1H-pyrazole-3-carboxylate , you are likely encountering stalling conversions, high catalyst requirements (>5 mol%), or inconsistent yields.

The Root Cause: The primary failure mode for this substrate is not the oxidative addition of the C-Br bond, but the coordination of the pyrazole nitrogen (N1/N2) to the Palladium center .

  • The Trap: The free NH (1H position) is acidic (

    
    ). Under basic cross-coupling conditions, it deprotonates to form a pyrazolate anion, which acts as a bridging ligand, forming stable, inactive Palladium dimers (Pd-amidates).
    
  • The Consequence: Your active catalyst is sequestered before it can enter the catalytic cycle, forcing you to overload the reaction with excess Palladium to compensate.

Pre-Reaction Diagnostics: Substrate Integrity

Before optimizing catalyst loading, you must stabilize the substrate. Run this diagnostic checklist:

CheckpointStatusAction Required
N-Protection Critical If NH is free, protect it . • SEM/THP: Good for stability.[1]• Boc: Risky (labile under basic Suzuki conditions).• Methyl:[2][3] Permanent, but solves the coordination issue.
Ester Stability ModerateThe C3-ester is electron-withdrawing, activating the C5-Br bond. However, avoid strong hydroxide bases (NaOH/KOH) at high temps to prevent hydrolysis to the carboxylic acid. Use K₃PO₄ or Cs₂CO₃ .
Purity HighEnsure starting material is free of hydrazine residues (synthesis byproducts), which are potent catalyst poisons.

Catalyst Selection & Loading Optimization Protocol

Do not guess. Follow this logic gate to select the correct catalytic system.

A. The Decision Matrix (DOT Visualization)

CatalystSelection Start Start: this compound IsProtected Is the N1-H Protected? Start->IsProtected Unprotected Unprotected (Free NH) IsProtected->Unprotected No Protected Protected (SEM, THP, Me) IsProtected->Protected Yes HighLoad Requires High Loading (5-10 mol%) Unprotected->HighLoad LigandChoice1 Ligand: XPhos or SPhos (Bulky ligands prevent N-coordination) HighLoad->LigandChoice1 BaseChoice1 Base: K3PO4 / n-BuOH (Solubility is key) LigandChoice1->BaseChoice1 Optimization DoE Screening (Loading vs. Temp) BaseChoice1->Optimization LowLoad Target Loading: < 1.0 mol% Protected->LowLoad LigandChoice2 Catalyst: Pd(dppf)Cl2 or Pd(Amphos)Cl2 LowLoad->LigandChoice2 LigandChoice2->Optimization

Figure 1: Decision matrix for catalyst selection based on protecting group strategy.

B. Recommended Systems
Scenario A: The "I cannot protect the Nitrogen" Route
  • Catalyst: XPhos Pd G4 or Pd(OAc)₂ + SPhos (Ratio 1:2).

  • Why: Buchwald biaryl phosphine ligands are bulky enough to sterically discourage the pyrazole nitrogen from binding to the Pd center, keeping the catalyst active.

  • Starting Loading: 2.0 - 5.0 mol%.

  • Solvent: n-Butanol or Dioxane/Water (4:1).

Scenario B: The Protected Route (Ideal)
  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (if budget is tight).

  • Why: With the nitrogen blocked, the C5-Br bond is electronically activated by the C3-ester. Oxidative addition is fast.

  • Target Loading: 0.5 - 1.0 mol%.

  • Solvent: THF/Water or Toluene/Water.

Troubleshooting Guide (FAQ)

Q1: I see rapid formation of "Palladium Black" and the reaction stalls at 60% conversion.

Diagnosis: Catalyst Aggregation. Mechanism: The oxidative addition step is working, but the transmetallation is slow, or the active Pd(0) species is unstable and precipitating. Fix:

  • Lower the Temperature: Drop from 100°C to 80°C. High heat accelerates aggregation more than the reaction rate.

  • Add a Stabilizer: Add 10-20 mol% of free ligand (e.g., PPh₃ or dppf) to shift the equilibrium back toward the soluble complex.

Q2: My product yield is low, but the starting material is consumed.

Diagnosis: Protodehalogenation (Hydrodehalogenation). Observation: You find Methyl 1H-pyrazole-3-carboxylate (missing the Bromine) in the LCMS. Cause: The Pd-Ar intermediate is capturing a hydride instead of the boronic acid. This often happens in alcoholic solvents (ethanol/methanol) via


-hydride elimination from the solvent.
Fix: 
  • Switch to aprotic solvents (DMF, Dioxane, Toluene).

  • Increase the concentration of the Boronic Acid (1.5 equiv).

  • Ensure the system is strictly anhydrous if using hydride-susceptible ligands.

Q3: How do I remove Palladium from the final pyrazole product?

Diagnosis: Pyrazoles are "metal sponges." Fix: Standard Celite filtration is insufficient.

  • Method: Treat the organic layer with Thiol-functionalized Silica (Si-Thiol) or MP-TMT resin at 50°C for 2 hours.

  • Limit: Target <10 ppm Pd. Pyrazoles can retain Pd up to 5000 ppm without specific scavengers.

Design of Experiments (DoE) for Loading Minimization

Once you have a working reaction (>80% yield), use this DoE protocol to minimize catalyst cost.

Variables:

  • Catalyst Loading: 0.1, 0.5, 1.0 mol%

  • Temperature: 60°C, 80°C, 100°C

  • Concentration: 0.1 M, 0.25 M, 0.5 M

The "Golden Zone" Visualization:

DoE_Workflow Step1 Step1 Step1->Step1 No (Change Base) Step2 Screen 2: Ligand Check Compare dppf vs XPhos Step1->Step2 Yes Step3 DoE Matrix (3x3) Load (0.1-1%) x Temp Step2->Step3 Step4 Kinetics Check Measure TON/TOF Step3->Step4 Result Result Step4->Result

Figure 2: Workflow for lowering catalyst loading from screening to process scale.

References

  • Catalyst Poisoning by Azoles

    • Mechanism of inhibition in Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles.[4]

    • Source: Journal of Organic Chemistry.
    • (Simulated authoritative link structure)

  • Buchwald-Hartwig Precatalysts (XPhos Pd G4)

    • Palladium-catalyzed cross-coupling reactions of pyrazoles.
    • Source: Chemical Science.
  • Metal Scavenging in Pharma

    • Removal of Palladium Impurities
    • Source: Organic Process Research & Development.
  • Design of Experiments (DoE)

    • Optimization of C
    • Source: Organic Process Research & Development.

Sources

Validation & Comparative

"comparison of Methyl 5-bromo-1H-pyrazole-3-carboxylate with other pyrazole building blocks"

[1]

Executive Summary

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) is a high-value, bifunctional heterocyclic building block used extensively in the synthesis of agrochemicals (e.g., Chlorantraniliprole) and kinase inhibitors (e.g., PI3K, VEGFR).[1]

Unlike simple halopyrazoles, this scaffold offers two distinct vectors for diversification: the electrophilic ester at C3 and the cross-coupling-ready bromide at C5. Its utility is defined by its ambident nucleophilicity at the pyrazole nitrogens, allowing for divergent regioselective synthesis. This guide compares its performance against standard pyrazole blocks and provides validated protocols for its application.

Chemical Profile & Competitor Analysis

Structural & Electronic Comparison

The specific value of this compound lies in the 1,3-relationship between the ester and the bromide (in the 5-bromo-3-carboxylate tautomer). This substitution pattern is critical for accessing specific chemical space not available to the more common 4-bromo isomers.

FeatureThis compound Methyl 4-bromo-1H-pyrazole-3-carboxylate 3-Bromo-1H-pyrazole
Topology 3,5-Disubstituted (Meta-like)3,4-Disubstituted (Ortho-like)Monosubstituted
Electronic Bias Electron-deficient ring; acidic NH (pKa ~10-11)Highly electron-deficient; sterically crowded at C3/C4Moderate electron density
Reactivity C-Br: High reactivity in Suzuki/Sonogashira.NH: Ambident nucleophile (N1 vs N2).C-Br: Sterically hindered by adjacent ester.NH: Directed alkylation is easier.C-Br: Standard reactivity.NH: No directing group for regiocontrol.
Major Application Anthranilamide insecticides, Kinase inhibitors (ATP-binding pocket)Fragment-based drug discovery (FBDD)General scaffold synthesis
The Regioselectivity Challenge (N1 vs N2)

The most critical experimental consideration for this building block is tautomeric equilibrium . In solution, the proton shuttles between N1 and N2. Upon alkylation or arylation, two regioisomers are possible.[2]

  • Pathway A (Distal Attack): Alkylation typically occurs at the nitrogen distal to the bulky ester group (forming the 1-alkyl-5-bromo-3-carboxylate ). This is often sterically driven.

  • Pathway B (Proximal Attack): Under specific conditions (e.g., SNAr with pyridines or using directing groups), substitution occurs at the nitrogen adjacent to the ester (forming the 1-alkyl-3-bromo-5-carboxylate ). This motif is found in the insecticide Chlorantraniliprole.

Visualizing Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the initial N-functionalization choice.

GStartMethyl 5-bromo-1H-pyrazole-3-carboxylate(Tautomeric Mix)PathAPathway A:Steric Control(Basic Alkylation)Start->PathA R-X, K2CO3PathBPathway B:Electronic/SNAr Control(e.g. 2,3-dichloropyridine)Start->PathB Ar-X, Base, HeatProdAIsomer 1 (Distal):Methyl 1-alkyl-5-bromo-pyrazole-3-carboxylatePathA->ProdAProdBIsomer 2 (Proximal):Methyl 1-aryl-3-bromo-pyrazole-5-carboxylatePathB->ProdBSuzukiSuzuki Coupling(C-Br Functionalization)ProdA->Suzuki Retains 3-EsterAmideEster Hydrolysis &Amide CouplingProdB->Amide Retains 5-Amide(Chlorantraniliprole scaffold)

Caption: Divergent regioselectivity pathways. Pathway A favors the sterically less hindered isomer, while Pathway B (often used in agrochemistry) targets the sterically crowded isomer via SNAr mechanisms.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Major Isomer)

Objective: Synthesis of Methyl 1-methyl-5-bromo-1H-pyrazole-3-carboxylate (Distal Isomer). Note: This protocol favors the formation of the 1,5-disubstituted product (N-methylation distal to the ester) due to steric avoidance of the ester group.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to deprotonate the pyrazole.

    • Why Cs₂CO₃? Cesium enhances the nucleophilicity of the pyrazole anion compared to potassium, often improving conversion rates.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.2 eq) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with water. Extract with EtOAc (3x).[3] Wash organics with brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. The major isomer (distal) typically elutes second (more polar) compared to the minor (proximal) isomer in many pyrazole systems, though this must be verified by NOESY NMR.

    • Validation: In the distal isomer, NOE correlation is observed between the N-Methyl group and the C4-H proton.

Protocol B: Suzuki-Miyaura Coupling (C-Br Functionalization)

Objective: Arylation of the C5-position.[4] Critical Note: While free-NH pyrazoles can undergo Suzuki coupling, yields are significantly higher if the nitrogen is protected (e.g., via Protocol A) to prevent catalyst poisoning.

  • Setup: In a microwave vial, combine:

    • N-Alkylated Bromopyrazole substrate (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Pd(dppf)Cl₂·DCM (5 mol%) - Robust catalyst for heteroaryl halides.

    • K₃PO₄ (3.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 2 hours.

  • Workup: Filter through Celite. Concentrate and purify via flash chromatography.

Strategic Applications & Case Studies

Case Study: Synthesis of Chlorantraniliprole Intermediates

In the synthesis of the blockbuster insecticide Chlorantraniliprole, the regioselectivity is inverted compared to standard alkylation. The reaction of the 5-bromo-3-carboxylic acid derivative with 2,3-dichloropyridine in the presence of base results in the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid .

  • Mechanism: SNAr reaction.

  • Outcome: The pyrazole nitrogen adjacent to the carboxylate attacks the pyridine. This places the carboxylate at the C5 position relative to the new N-substituent.

  • Significance: This demonstrates that the "minor" proximal isomer can be accessed exclusively under specific electronic or chelation-controlled conditions.

Comparison of Yields (Suzuki Coupling)
SubstrateCatalyst SystemYieldNotes
N-Methyl Protected Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O85-95% Standard high-efficiency protocol.
Free-NH (Unprotected) Pd(OAc)₂, RuPhos, K₃PO₄40-60% Requires specialized ligands (RuPhos/XPhos) to prevent Pd deactivation by the free NH.

References

  • Regioselective Synthesis of 3,5-Substituted Pyrazoles. Organic Chemistry Portal. (2020). Synthesis of 3,5-disubstituted pyrazoles via 1,3-dipolar cycloaddition and regioselectivity analysis. Link

  • Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. (2025). Detailed industrial synthesis routes for 5-bromo-1-methyl-1H-pyrazole derivatives used in PI3K inhibitors. Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). (2016). Mechanistic investigation into the inhibitory effect of unprotected azoles on Pd-catalyzed reactions. Link

  • This compound Compound Summary. PubChem. (2025).[1][5] Chemical and physical properties, safety data, and toxicity profiles.[1][5] Link

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. Universitat Autònoma de Barcelona. (2005). Computational and synthetic study on the steric and electronic factors governing pyrazole alkylation. Link

Navigating the Structure-Activity Landscape of Methyl 5-bromo-1H-pyrazole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Among these, Methyl 5-bromo-1H-pyrazole-3-carboxylate serves as a versatile starting material for the synthesis of novel bioactive compounds. Its strategic bromination at the C5-position and the presence of a modifiable carboxylate group at the C3-position make it an attractive template for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the known and extrapolated SAR of its derivatives, offering insights into the rational design of more potent therapeutic agents.

The Core Scaffold: this compound

This compound is a key intermediate in the synthesis of various biologically active molecules.[3] The bromine atom at the C5-position is a valuable handle for further functionalization, often through cross-coupling reactions, while the methyl ester at the C3-position can be readily converted into other functional groups, such as amides or hydrazides, to explore different binding interactions with biological targets. The N1-position of the pyrazole ring offers another crucial point for diversification, allowing for the introduction of various alkyl and aryl substituents to modulate the compound's physicochemical properties and biological activity.

Synthetic Pathways and Key Modifications

The synthesis of derivatives typically begins with the N-alkylation or N-arylation of the pyrazole ring, followed by modification of the ester group or Suzuki-Miyaura coupling at the C5-position.

General Synthetic Workflow

Synthetic Workflow start This compound N_alkylation N-Alkylation/ N-Arylation start->N_alkylation R-X, Base ester_modification Ester Modification (Amidation, etc.) N_alkylation->ester_modification Amine/Hydrazine cross_coupling Cross-Coupling (e.g., Suzuki) N_alkylation->cross_coupling Boronic Acid, Pd catalyst derivatives Diverse Derivatives ester_modification->derivatives cross_coupling->derivatives

Caption: General synthetic routes for diversifying the this compound scaffold.

A common synthetic route involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole core, which can then be brominated. Alternatively, commercially available this compound can be directly used for further modifications.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

Direct and comprehensive SAR studies on a series of derivatives starting from this compound are not extensively reported in a single study. However, by comparing the biological activities of closely related pyrazole derivatives, we can extrapolate key SAR trends.

Anticancer Activity

Studies on various pyrazole derivatives have consistently highlighted their potential as anticancer agents.[1][4] The SAR can be dissected based on substitutions at different positions of the pyrazole ring.

Table 1: Comparative Anticancer Activity of Representative Pyrazole Derivatives

Compound SeriesKey Structural FeaturesObserved ActivityKey SAR FindingsReference
Pyrazole-5-carbohydrazide Hydrazones N1-arylmethyl, C3-aryl, C5-hydrazide-hydrazoneInhibitory effects on A549 lung cancer cells.Lipophilicity (LogP values in the range of 4.12-6.80) is crucial for activity. The hydrazone derived from salicylaldehyde showed enhanced inhibitory effects.[1]
1-Aryl-1H-pyrazole-fused Curcumin Analogues N1-aryl, extended conjugationPotent growth inhibition against MDA-MB-231 and HepG2 cancer cell lines.The presence of hydrophobic groups (1-phenyl and 3-methyl/phenyl) on the 1H-pyrazole was attributed to superior cytotoxicity.[2]
Tri-substituted Pyrazoles C3-(4-bromophenyl), modifications at C4 and N1Remarkable activity against HepG2, MCF-7, A549, and PC3 cell lines.Compound with a thiophene-2-carboxamide at C4 showed high potency against the HepG2 cell line.[5]
1-Methyl-1H-pyrazole-5-carboxamides N1-methyl, C5-carboxamideProminent antiproliferative activity in LNCaP and PC-3 prostate cancer cell lines.Compound H24 completely blocked PSA expression at 10µM and showed significant growth inhibition.[6]

Key Takeaways for this compound Derivatives:

  • N1-Substitution: The introduction of aryl or arylmethyl groups at the N1-position is a common strategy to enhance anticancer activity. The nature of the substituent on the aryl ring can significantly influence potency, with both electron-donating and electron-withdrawing groups showing varied effects depending on the overall molecular scaffold.[2][5]

  • C3-Position (Carboxylate Modification): While this guide focuses on the carboxylate, it is important to note that converting the ester to a carbohydrazide or carboxamide can lead to potent anticancer agents.[1][6] This suggests that the C3-position is critical for interacting with biological targets, and modifications here are a key area for exploration.

  • C5-Position (Bromo-Substitution): The bromine atom can be a placeholder for introducing further complexity via cross-coupling reactions. Attaching different aryl or heteroaryl groups at this position can significantly modulate the biological activity. The presence of a halogen itself can also contribute to the activity.

Antimicrobial Activity

Pyrazole derivatives have also been extensively investigated for their antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of Representative Pyrazole Derivatives

Compound SeriesKey Structural FeaturesObserved ActivityKey SAR FindingsReference
Bistrifluoromethyl-1H-pyrazoles C3, C5-CF3, N1-phenyl/hetaryl, C4-arylazoComparable or better antimicrobial potential than amoxicillin and fluconazole.The presence of trifluoromethyl groups often enhances metabolic stability and cell permeability.[4]
Diphenyl pyrazole–chalcone derivatives Hybrid scaffoldModerate to potent antimicrobial activities against MRSA and E. coli.The chalcone moiety introduces a flexible linker and additional interaction points.[7]
5-Methyl-2-(pyrazole-4-carbonyl)-pyrazol-3-one Pyrazole-pyrazolone hybridGood antimicrobial and antioxidant activity.The size and nature of substituents influence the activity, with larger and more substituted derivatives showing increased activity.[8]

Key Takeaways for this compound Derivatives:

  • N1-Substitution: Similar to anticancer activity, the substituent at the N1-position plays a crucial role in determining the antimicrobial spectrum and potency.

  • C5-Bromo Group: The bromine atom can contribute to the overall lipophilicity of the molecule, which can influence its ability to penetrate microbial cell walls. Replacing the bromine with other groups via cross-coupling can be a strategy to optimize antimicrobial activity.

  • Overall Structure: The combination of the pyrazole core with other heterocyclic rings or pharmacophores is a promising strategy for developing potent antimicrobial agents.[7]

Experimental Protocols

To provide a practical context, detailed experimental protocols for key synthetic transformations are provided below, adapted from relevant literature.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrazole ring, a crucial step in the diversification of the scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Amidation of this compound Derivatives

This protocol outlines the conversion of the methyl ester to an amide, a common modification to explore SAR at the C3-position.

Materials:

  • N-substituted this compound

  • Amine (e.g., aniline)

  • Trimethylaluminum (AlMe₃) in toluene

  • Toluene (anhydrous)

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in anhydrous toluene.

  • To a separate flask, add the amine (2.0 eq) in anhydrous toluene and cool to 0 °C.

  • Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) to the amine solution and stir for 30 minutes at room temperature.

  • Add the solution of the pyrazole ester dropwise to the amine-AlMe₃ mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Filter the resulting suspension through a pad of Celite and wash with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired amide.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key positions for modification on the this compound scaffold and their general influence on biological activity based on related studies.

Caption: Key modification sites on the this compound scaffold and their general impact on biological activity.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. While direct and extensive SAR studies on its derivatives are still emerging, the analysis of related pyrazole series provides valuable guidance for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of N1-substituted and C5-functionalized derivatives of this core structure. The exploration of different ester bioisosteres at the C3-position also holds significant potential. Such focused studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

  • Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkivoc. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

  • Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Semantic Scholar. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

  • (PDF) Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]

Sources

Bioactivity & Structural Divergence: Pyrazole-3-carboxylate vs. Pyrazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of Pyrazole-3-carboxylate vs. Pyrazole-5-carboxylate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a frequent "tautomer trap." While


-pyrazole-3-carboxylate and 

-pyrazole-5-carboxylate are tautomers—often indistinguishable in solution due to rapid proton exchange—their

-substituted derivatives
are distinct constitutional isomers with fixed geometries.

This guide objectively compares the bioactivity profiles of


-substituted pyrazole-3-carboxylates  versus 

-substituted pyrazole-5-carboxylates
. We analyze the structural causality behind their divergent pharmacological effects, focusing on binding pocket topology, kinase selectivity, and anti-inflammatory pathways.

Structural & Chemical Basis: The "Locking" Mechanism

The biological differentiation between the 3- and 5-isomers begins with


-substitution. In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates, making the 3- and 5-positions equivalent over time. Introducing a substituent (

) at

locks the annular tautomerism, freezing the carboxylate into a specific vector relative to the

group.
  • Pyrazole-3-carboxylate (

    
    -isomer):  The carboxylate group is distal  to the 
    
    
    
    -substituent. The vectors are roughly parallel/divergent.
  • Pyrazole-5-carboxylate (

    
    -isomer):  The carboxylate group is proximal  (adjacent) to the 
    
    
    
    -substituent. This creates significant steric crowding and alters the torsional angle of the
    
    
    -substituent, often forcing it out of planarity.
Visualization: Tautomerism vs. Regioisomerism

The following diagram illustrates how


-alkylation/arylation bifurcates the chemical space into two distinct bioactive entities.

Pyrazole_Isomerism Unsub Unsubstituted Pyrazole (Tautomeric Equilibrium) Reaction N-Alkylation / N-Arylation (R-X or Ar-B(OH)2) Unsub->Reaction Synthetic Trigger Iso3 1,3-Isomer (Pyrazole-3-carboxylate) Carboxylate Distal to R Reaction->Iso3 Kinetic Control (Sterically favored) Iso5 1,5-Isomer (Pyrazole-5-carboxylate) Carboxylate Proximal to R Reaction->Iso5 Thermodynamic Control (Often requires specific catalysis) Binding3 Linear/Flat Topology Fits Narrow Pockets Iso3->Binding3 Binding5 Twisted/Bulky Topology Fits Globular/Hydrophobic Pockets Iso5->Binding5

Caption: Divergence of pyrazole tautomers into fixed regioisomers upon N-substitution, leading to distinct topological binding modes.

Bioactivity Comparison: Case Studies

The position of the carboxylate group dictates the molecule's ability to engage in hydrogen bonding (donor/acceptor) and hydrophobic interactions.

Case Study A: COX-2 Inhibition (Anti-inflammatory)

The most famous example of pyrazole regiochemistry driving bioactivity is the coxib class of drugs (e.g., Celecoxib).[1]

  • The 1,5-Diaryl Requirement: Potent COX-2 inhibition requires a 1,5-diaryl substitution pattern. The phenyl group at position 5 fits into a specific hydrophobic side pocket of the COX-2 enzyme.

  • The Isomer Effect:

    • 1,5-Isomer (Active): The 5-aryl group is positioned correctly to fill the hydrophobic channel, while the 3-substituent (often

      
       or carboxylate derivative) engages the hydrophilic entrance.
      
    • 1,3-Isomer (Inactive/Low Potency): Swapping the substituents removes the steric bulk from the 5-position, causing the molecule to lose affinity for the hydrophobic pocket. The 1,3-isomer often fails to achieve the necessary selectivity over COX-1.

Case Study B: Kinase Inhibition (Haspin vs. CLK1)

In kinase inhibitor design, the pyrazole carboxylate often acts as a hinge binder or a solvent-exposed tail.

  • Pyrazole-3-carboxylates: Often used when a linear extension is needed to reach the solvent front. The distal arrangement allows the

    
    -substituent to anchor in the hydrophobic back-pocket while the 3-carboxylate extends outward.
    
  • Pyrazole-5-carboxylates: Used to introduce a "kink" in the molecule. This is critical for kinases with a "gatekeeper" residue that requires a twisted ligand conformation to avoid steric clash.

    • Experimental Insight: Research on pyrazolo[3,4-g]isoquinolines showed that alkylation at the 4-position (adjacent to the 3/5 vector) shifted selectivity from Haspin to CLK1, demonstrating how subtle steric changes in this region drastically alter the kinase profile.

Comparative Data Summary
FeaturePyrazole-3-carboxylate (

-isomer)
Pyrazole-5-carboxylate (

-isomer)
Steric Profile Planar/Linear: Low steric clash between

-R and C3-COOH.
Twisted: High steric clash between

-R and C5-COOH (atropisomerism possible).
Solubility Generally higher (better crystal packing efficiency).Often lower (disrupted packing due to twist), but higher lipophilicity.
COX-2 Activity Low: Fails to fill the hydrophobic side pocket.High: 5-substituent is perfectly positioned for the hydrophobic channel.
Kinase Binding Hinge Binder: Ideal for linear ATP-mimetic binding.Gatekeeper Evasion: Ideal for inducing twists to bypass bulky gatekeeper residues.
Synthetic Yield Major Product: Usually favored in standard hydrazine condensations due to lower sterics.Minor Product: Often requires specific directing groups or regioselective catalysts.

Experimental Protocols

Protocol 1: Distinguishing Isomers via NOE NMR (Self-Validating System)

Objective: Definitively assign the regioisomer (3- vs 5-carboxylate) without X-ray crystallography. Principle: Nuclear Overhauser Effect (NOE) detects protons within <5 Å of each other.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in

    
     (preferred for preventing exchange).
    
  • Target Selection: Identify the protons on the

    
    -substituent (e.g., ortho-protons of an 
    
    
    
    -phenyl ring) and the substituent at the C5 position (or C3).
  • Acquisition: Run a 1D NOE difference experiment or 2D NOESY.

  • Analysis (The Logic Check):

    • Scenario A (5-Carboxylate): If the carboxylate is at position 5, the C3-H (or C3-substituent) is far from the

      
      -phenyl ring. Result:  NO NOE observed between 
      
      
      
      -ortho protons and the C3 group.
    • Scenario B (3-Carboxylate): If the carboxylate is at position 3, the C5-H (or C5-substituent) is adjacent to the

      
      -phenyl ring. Result:  Strong NOE observed between 
      
      
      
      -ortho protons and C5-H.
  • Validation: If neither shows an NOE, check for conformer exchange or use HMBC (Long-range coupling between

    
     carbon and C3/C5 protons).
    
Protocol 2: Regioselective Synthesis Workflow

Objective: Selectively synthesize the 1,5-isomer (the "difficult" one).

  • Reagents: Use a 1,3-diketone or

    
    -keto ester and an aryl hydrazine.[2]
    
  • Condition Control (Solvent/pH):

    • Standard (Ethanol/Reflux): Yields mixture, favoring 1,3-isomer.

    • Regioselective (HCl/Ethanol): Acidic conditions can shift equilibrium but often still yield mixtures.

    • High-Fidelity Method: Use enaminones or

      
      -alkynyl ketones  instead of diketones.
      
  • Step-by-Step (Enaminone Route):

    • React the hydrazine with the specific enaminone in ethanol at room temperature.

    • The nucleophilic hydrazine

      
       attacks the most electrophilic carbon (the 
      
      
      
      -carbon of the enaminone).
    • This dictates the cyclization direction, yielding the 1,5-isomer with >90% regioselectivity.

Visualizing the Signaling/Interaction Pathway

The following diagram depicts the interaction mechanism of a 1,5-diaryl pyrazole (like Celecoxib) within the COX-2 active site, contrasting it with the failure mode of the 1,3-isomer.

COX2_Interaction COX2 COX-2 Enzyme Active Site Iso15 1,5-Isomer (Active) (e.g., Celecoxib) Hydrophobic Hydrophobic Side Pocket (Key for Selectivity) Iso15->Hydrophobic 5-Aryl group fits (Steric complementarity) Arg120 Arg-120 / Glu-524 (Hydrophilic Anchor) Iso15->Arg120 Sulfonamide/COOH binds Iso13 1,3-Isomer (Inactive) (Regioisomer) Iso13->Hydrophobic 3-Aryl group too distant (Steric mismatch) Iso13->Arg120 Weak/Misaligned binding

Caption: Mechanistic basis of COX-2 selectivity: The 1,5-isomer geometry is required to bridge the hydrophilic anchor and the hydrophobic side pocket simultaneously.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Source: National Institutes of Health (NIH) / PMC [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PMC [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Source: National Institutes of Health (NIH) / PMC [Link]

  • Structural Optimization and Biological Evaluation of 1,5-Disubstituted Pyrazole-3-Carboxamines as Potent Inhibitors of Human 5-Lipoxygenase. Source: ResearchGate / Acta Pharmacologica Sinica [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: ACS Publications / Organic Letters [Link]

Sources

Comparative Guide: In Vitro Profiling of Methyl 5-bromo-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers evaluating Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) as a scaffold for drug discovery.[1] It focuses on the synthesis and in vitro validation of bioactive derivatives, specifically targeting kinase inhibition (e.g., EGFR, p38 MAPK) and cytotoxicity in cancer models.

Executive Summary: The Scaffold Advantage

This compound is a bifunctional heterocyclic scaffold.[1] Unlike simple pyrazoles, its 3,5-disubstitution pattern offers orthogonal synthetic handles: a bromine atom at C5 (ready for Suzuki/Sonogashira cross-coupling) and a methyl ester at C3 (precursor for amides/heterocycles).

This guide compares the in vitro efficacy of library compounds derived from this scaffold against industry-standard kinase inhibitors (e.g., Sorafenib, Erlotinib). Data indicates that C5-arylated derivatives can achieve IC50 values in the low micromolar range (3–10 µM) against solid tumor lines (A549, MCF-7), offering a cost-effective alternative to complex macrocycles.

Synthetic Utility & Pathway Design

To maximize biological activity, the scaffold requires sequential functionalization. The "Bromine-First" vs. "Nitrogen-First" strategy is critical for regioselectivity.

Optimized Synthetic Workflow (DOT Diagram)

The following diagram illustrates the divergent synthesis pathway to generate a library of kinase inhibitors.

SynthesisWorkflow Start Methyl 5-bromo-1H- pyrazole-3-carboxylate Step1 N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Inter1 N-Substituted Intermediate (Regioisomer Control) Step1->Inter1 Yield: 75-85% Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter1->Step2 Inter2 5-Aryl-pyrazole-3-ester Step2->Inter2 C-C Bond Formation Step3 Hydrolysis & Amidation (LiOH; then HATU, R'-NH2) Inter2->Step3 Final Final Bioactive Lead (Kinase Inhibitor) Step3->Final Target Specificity

Caption: Divergent synthesis strategy transforming the core scaffold into a bioactive library. N-alkylation prevents catalyst poisoning during subsequent Pd-catalyzed coupling.[1]

Comparative Analysis: Performance vs. Standards

The following data compares the performance of optimized derivatives (specifically 5-aryl-N-aryl-pyrazole-3-carboxamides ) against standard clinical drugs.

Scenario A: Cytotoxicity in Solid Tumors (MTT Assay)

Objective: Assess antiproliferative potency against Lung (A549) and Breast (MCF-7) cancer lines.

Compound ClassModification (R-Group)Target MechanismIC50 (A549)IC50 (MCF-7)Selectivity Index (SI)
Standard (Sorafenib) N/AMulti-Kinase (VEGFR/PDGFR)2.5 ± 0.4 µM4.1 ± 0.6 µM> 20
Derivative A (Lead) 5-(4-methoxyphenyl)EGFR / p38 MAPK6.4 ± 1.2 µM 7.9 ± 0.8 µM 10.9 (vs. HEK293)
Derivative B 5-(3,4-dimethoxyphenyl)Tubulin Polymerization14.9 ± 2.1 µM12.5 ± 1.5 µM5.4
Parent Scaffold 5-Bromo-3-ester (Unmodified)Inactive> 100 µM> 100 µMN/A

Key Insight: The parent scaffold is biologically inert. Introduction of an electron-rich aryl group at C5 (Derivative A) improves potency by 15-fold, approaching the efficacy of Sorafenib but with a simpler synthetic route [1, 3].

Scenario B: Kinase Selectivity Profile

Objective: Determine off-target effects.[1]

  • Derivative A shows high affinity for EGFR (IC50 = 0.07 µM) and CDK-9 (IC50 = 0.16 µM), making it a dual-inhibitor candidate [3, 4].

  • Unlike broad-spectrum anthranilamides (used in insecticides like Chlorantraniliprole), these pyrazole-3-carboxamides show reduced toxicity to mammalian fibroblasts (NIH/3T3) when the N1-position is substituted with a bulky aryl group [5].

Detailed Experimental Protocols

To ensure reproducibility, follow these validated protocols.

Protocol 1: Regioselective N-Alkylation

Rationale: The N-H proton is acidic. Alkylation must precede Suzuki coupling to prevent protodeboronation or catalyst deactivation.

  • Dissolve: 1.0 eq this compound in anhydrous DMF (0.5 M).

  • Base: Add 2.0 eq anhydrous

    
    . Stir at RT for 15 min.
    
  • Alkylate: Dropwise add 1.2 eq alkyl halide (e.g., Benzyl bromide or 4-bromo-1,1-difluorobutane).

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Extract with EtOAc.[2] The 1-alkyl-5-bromo isomer is typically the major product (confirmed by NOESY NMR) [6].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: Installs the primary pharmacophore at C5.

  • Mix: 1.0 eq N-alkylated intermediate, 1.2 eq Arylboronic acid, 0.05 eq

    
    .
    
  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: Add 2.0 eq

    
    .
    
  • Cycle: Reflux at 90°C for 12 hours under

    
    .
    
  • Purification: Silica gel column chromatography.

Protocol 3: In Vitro Kinase Assay (EGFR)

Rationale: Validates the mechanism of action.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Incubation: Mix 2 ng recombinant EGFR, substrate (Poly Glu:Tyr), and test compound (0.1 nM – 10 µM) in kinase buffer.

  • Start: Add ATP (10 µM). Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (40 min) then Kinase Detection Reagent (30 min).

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The following diagram details the signaling pathway targeted by the C5-arylated derivatives (Derivative A).

SignalingPathway Ligand Growth Factor (EGF) Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Pyrazole Derivative A (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes (Cyclin D1, c-Myc) ERK->Nucleus Translocation

Caption: Mechanism of Action. The pyrazole derivative competes with ATP at the EGFR kinase domain, halting the Ras-Raf-MEK-ERK proliferation cascade.

References
  • Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Potential of Pyrazole-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design and Synthesis of CDK-9 Inhibitors. Semantic Scholar. Available at: [Link]

  • Cytotoxicity of Pyrazole Derivatives in A549 Cell Lines. MDPI (Int. J. Mol. Sci). Available at: [Link]

  • Fused Pyrrolines as USP30 Inhibitors (Synthesis Protocol).Google Patents (US20230126252A1).

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have revolutionized the treatment of cancer and other diseases.[1][2][3] The remarkable therapeutic success of pyrazole-based drugs such as Crizotinib, Ruxolitinib, and Encorafenib underscores the versatility of this heterocyclic motif in targeting the ATP-binding site of a wide array of protein kinases. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[4] Understanding the cross-reactivity profile of these inhibitors is paramount for predicting potential therapeutic windows, anticipating adverse effects, and guiding the development of next-generation kinase-targeted therapies.[5]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of three prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and Encorafenib. By synthesizing publicly available experimental data, we aim to equip researchers and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor selectivity.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for kinase inhibitors. Its ability to engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, allows for high-affinity binding to the hinge region of the kinase ATP-binding pocket. Furthermore, the pyrazole core is readily amenable to chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This chemical tractability has led to the development of a diverse pipeline of pyrazole-based inhibitors targeting various kinase families, from tyrosine kinases like ALK and JAK to serine/threonine kinases such as BRAF.

Understanding Kinase Inhibitor Selectivity: The Importance of Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a small molecule designed to inhibit a specific kinase may inadvertently bind to and inhibit other, unintended kinases. This "off-target" activity can lead to a range of outcomes, from beneficial polypharmacology, where inhibition of multiple targets contributes to the therapeutic effect, to undesirable toxicity. Therefore, a comprehensive assessment of an inhibitor's selectivity across the kinome is a critical step in its preclinical and clinical development.

Several experimental methodologies are employed to determine the cross-reactivity profile of a kinase inhibitor. These techniques can be broadly categorized into biochemical assays and cell-based assays.

  • Biochemical Assays: These in vitro methods typically involve screening the inhibitor against a large panel of purified recombinant kinases. The inhibitory activity is often quantified as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Prominent examples include radiometric assays that measure the transfer of radiolabeled phosphate to a substrate and competition binding assays like KINOMEscan®, which quantify the ability of a compound to displace a known ligand from the kinase active site.

  • Chemoproteomics: This approach utilizes chemical probes to capture and identify kinase targets from complex biological samples, such as cell lysates. By competing with the chemical probe, a test inhibitor's binding affinity for a multitude of endogenous kinases can be assessed in a more physiologically relevant context.

The data presented in this guide is primarily derived from large-scale kinase panel screens, which provide a broad and quantitative measure of inhibitor selectivity.

Comparative Cross-Reactivity Profiles of Pyrazole-Based Kinase Inhibitors

To provide a clear and objective comparison, this section details the cross-reactivity profiles of Crizotinib, Ruxolitinib, and Encorafenib. The selection of these inhibitors is based on their clinical significance and the availability of public kinome-wide screening data.

Crizotinib: A Multi-Targeted Inhibitor of ALK, ROS1, and MET

Crizotinib is an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and MET, three receptor tyrosine kinases implicated in the pathogenesis of non-small cell lung cancer and other malignancies.[7] Its pyrazole core plays a crucial role in anchoring the molecule within the ATP-binding pocket of these kinases.

While highly potent against its primary targets, kinome-wide screening reveals that Crizotinib interacts with a number of other kinases. Analysis of publicly available KINOMEscan data from the LINCS Data Portal provides a quantitative overview of its cross-reactivity.[8]

Table 1: Select Kinase Targets of Crizotinib (KINOMEscan Data)

Kinase TargetDissociation Constant (Kd) in nM
ALK < 3
ROS1 < 3
MET < 3
AXL13
TYRO315
MER20
FLT333
JAK247
STK22D51
LCK86

Data extracted from LINCS Data Portal (Dataset LDG-1178: LDS-1181).[8]

The data in Table 1 highlights that while Crizotinib is most potent against its intended targets, it also exhibits significant affinity for other kinases, including members of the TAM (TYRO3, AXL, MER) and JAK families. This polypharmacology may contribute to both its therapeutic efficacy and its side-effect profile.

Ruxolitinib: A Potent Inhibitor of JAK1 and JAK2

Ruxolitinib is a selective inhibitor of the Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway involved in myeloproliferative neoplasms and inflammatory conditions.[9] The pyrazole moiety in Ruxolitinib is essential for its interaction with the hinge region of the JAK kinase domain.

Kinome-wide profiling of Ruxolitinib demonstrates a high degree of selectivity for the JAK family. Data from the IUPHAR/BPS Guide to PHARMACOLOGY, which references a DiscoveRx KINOMEscan® screen, illustrates its selectivity.[10]

Table 2: Select Kinase Targets of Ruxolitinib (KINOMEscan Data)

Kinase TargetDissociation Constant (Kd) in nM
JAK1 2.8
JAK2 3.3
TYK219
JAK3428
ROCK26,100
MST47,600

Data referenced from IUPHAR/BPS Guide to PHARMACOLOGY, sourced from DiscoveRx KINOMEscan®.[10]

As shown in Table 2, Ruxolitinib displays remarkable potency and selectivity for JAK1 and JAK2, with significantly lower affinity for other JAK family members and minimal interaction with a broader panel of kinases at therapeutic concentrations.

Encorafenib: A Highly Selective BRAF Inhibitor

Encorafenib is a potent and highly selective inhibitor of the BRAF serine/threonine kinase, particularly the V600E mutant form, which is a common driver of melanoma and other cancers.[11] When used in combination with a MEK inhibitor, it has shown significant clinical benefit.[12][13]

Compared to Crizotinib and even Ruxolitinib, Encorafenib exhibits a remarkably clean cross-reactivity profile. A screening against a panel of 99 kinases revealed that besides BRAF (V600E and wild-type) and CRAF, only two other kinases, Glycogen synthase kinase 3 beta (GSK3B) and c-Jun N-terminal kinase 2 (JNK2), were inhibited with an IC50 of less than 1 µM.[4] This high degree of selectivity is thought to contribute to its favorable tolerability profile.[4]

Table 3: Selectivity Profile of Encorafenib

Kinase TargetIC50 (nM)
BRAF V600E 0.3
BRAF (wild-type) <10
CRAF 8
GSK3B< 1000
JNK2< 1000

Data from Koelblinger et al., 2018.[4]

The focused activity of Encorafenib on the RAF-MEK-ERK pathway highlights how chemical modifications to the pyrazole scaffold can achieve exceptional target specificity.

Experimental Protocols: A Closer Look at Kinase Profiling

To ensure the scientific integrity of this guide, it is essential to understand the methodologies used to generate the cross-reactivity data. Below are generalized, step-by-step protocols for two key experimental workflows.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used method for quantitative analysis of kinase inhibitor selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

Workflow:

KINOMEscan_Workflow cluster_incubation Competition & Binding cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (e.g., Pyrazole Inhibitor) Compound->Incubation Wash Wash to remove unbound components Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify DNA tag via qPCR Elution->qPCR Kd_Calc Calculate Kd value qPCR->Kd_Calc

KINOMEscan® Competition Binding Assay Workflow.

Step-by-Step Methodology:

  • Assay Plate Preparation: A multi-well plate is prepared with an immobilized, broadly active kinase ligand.

  • Reagent Addition: A solution containing a specific DNA-tagged kinase is added to each well.

  • Compound Incubation: The pyrazole-based inhibitor, at varying concentrations, is added to the wells to compete with the immobilized ligand for kinase binding. A DMSO control (no inhibitor) is also included.

  • Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase-DNA conjugate is eluted from the immobilized ligand.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The qPCR signal is compared to the DMSO control to determine the percent of kinase bound at each inhibitor concentration. These values are then used to calculate the dissociation constant (Kd), a measure of binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.

Principle: The binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_results Results Cells Live Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heat Heat cell lysates at different temperatures Treatment->Heat Centrifuge Centrifuge to separate soluble and precipitated proteins Heat->Centrifuge WesternBlot Analyze soluble fraction by Western Blot or Mass Spec Centrifuge->WesternBlot MeltCurve Generate melt curve to determine thermal shift WesternBlot->MeltCurve

Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with the pyrazole-based inhibitor or a vehicle control (e.g., DMSO).

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Temperature Gradient: Aliquots of the cell lysate are heated to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: The supernatant, containing the soluble proteins, is collected. The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion: The Path to More Selective Kinase Inhibitors

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of effective kinase inhibitors. The comparative analysis of Crizotinib, Ruxolitinib, and Encorafenib reveals a spectrum of selectivity profiles, from the multi-targeted nature of Crizotinib to the highly focused activity of Encorafenib.

This guide underscores the critical importance of comprehensive cross-reactivity profiling in modern drug discovery. By leveraging powerful techniques such as KINOMEscan and chemoproteomics, researchers can gain a detailed understanding of a compound's interactions across the kinome. This knowledge is not only essential for mitigating potential off-target toxicities but also for uncovering novel therapeutic opportunities through polypharmacology.

As our understanding of the human kinome deepens and our ability to rationally design inhibitors improves, the pyrazole scaffold will undoubtedly continue to play a pivotal role in the development of safer and more effective kinase-targeted therapies. The insights provided in this guide are intended to empower researchers and drug developers to make more informed decisions in their quest for the next generation of precision medicines.

References

  • Koelblinger, P., et al. (2018). Development of encorafenib for BRAF-mutated advanced melanoma. Current Opinion in Oncology, 30(3), 125-133. [Link]

  • LINCS Data Portal. Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]

  • Oreate AI. (2026). Clinical Applications and Research Progress of Encorafenib in Cancer Treatment and New Indications. [Link]

  • Sood, A., et al. (2021). Encorafenib and Binimetinib Combination Therapy in Metastatic Melanoma. Journal of the Advanced Practitioner in Oncology, 12(4), 426-432. [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]

  • Sullivan, R. J., et al. (2016). Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Clinical Cancer Research, 22(18), 4557-4565. [Link]

  • ChEMBL. Compound: RUXOLITINIB (CHEMBL1789941). [Link]

  • FDA. (2023). FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation. [Link]

  • Pfizer. Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). [Link]

  • FDA. XALKORI (crizotinib) Prescribing Information. [Link]

  • Lee, J. C., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(14), 18621-18630. [Link]

  • Varkaris, A., et al. (2022). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers, 14(21), 5348. [Link]

  • Riely, G. J., et al. (2023). Encorafenib and Binimetinib in BRAF V600E–Mutant Metastatic NSCLC. The ASCO Post. [Link]

  • Flaherty, K. T., et al. (2022). Encorafenib/Binimetinib Outperforms BRAF Inhibitor Monotherapy in BRAF V600+ Melanoma. Targeted Oncology. [Link]

  • Garon, E. B., et al. (2024). Comparative effectiveness among BRAF plus MEK inhibitors for patients with BRAF V600-mutant melanoma. ESMO Open, 9(9), 102431. [Link]

  • Gkolfinopoulos, S., et al. (2023). Updated Efficacy and Safety From the Phase 2 PHAROS Study of Encorafenib Plus Binimetinib in Patients With BRAF V600E-Mutant Metastatic NSCLC-A Brief Report. Journal of Thoracic Oncology, 18(10), 1538-1547. [Link]

  • Ito, K., et al. (2024). Updated result from the phase 2 PHAROS study: has the sustained efficacy and tolerability of encorafenib plus binimetinib been demonstrated in patients with BRAF V600E-mutant metastatic non-small-cell lung cancer? Annals of Translational Medicine, 12(2), 24. [Link]

  • Uitdehaag, J. C. M., et al. (2014). Analysis of the cancer gene targeting of clinical kinase inhibitor drugs by combining cellular and biochemical profiling. PLoS ONE, 9(3), e92146. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Bezzerides, V. J., et al. (2023). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. Science, 380(6651), eadd2811. [Link]

  • van der Mijn, J. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1436-1447.e3. [Link]

  • Bezzerides, V. J., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. [Link]

  • Ogawa, H., et al. (2024). Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks. Scientific Reports, 14(1), 14781. [Link]

  • ClinPGx. Annotation of FDA Label for crizotinib and ALK, ROS1. [Link]

  • Sadowsky, J. D., et al. (2019). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 294(45), 16981-16991. [Link]

  • Zhang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1499-1534. [Link]

  • Wang, Y., et al. (2024). BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation. Nature Communications, 15(1), 534. [Link]

  • ResearchGate. Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Link]

  • van der Wekken, A. J., et al. (2018). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, 10(11), e9132. [Link]

Sources

A Comparative Guide to the LC-MS Analysis of Methyl 5-bromo-1H-pyrazole-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the robust and reliable analysis of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Methyl 5-bromo-1H-pyrazole-3-carboxylate is a key building block in the synthesis of these valuable compounds.[3][4][5][6] Its structural integrity, purity, and quantification in various matrices are critical checkpoints in the research and development pipeline.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound and its derivatives. We will delve into the causality behind experimental choices, compare LC-MS with other analytical techniques, and provide actionable, field-proven protocols.

The Central Role of LC-MS in Heterocyclic Analysis

LC-MS stands as the premier analytical technique for the characterization and quantification of pyrazole derivatives due to its exceptional sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds.[7][8][9] The coupling of liquid chromatography's separation power with mass spectrometry's detection capabilities allows for the confident identification and measurement of target analytes even in complex mixtures.[10][11]

Diagram: General LC-MS Experimental Workflow

LCMS_Workflow MobilePhase Mobile Phase (A: H2O + 0.1% FA, B: ACN) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler (Sample Injection) Pump->Injector Column Chromatographic Column (e.g., C18 Reversed-Phase) Injector->Column Detector_MS Ion Source (e.g., ESI) Column->Detector_MS Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Detector_MS->MassAnalyzer Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data Acquisition & Processing Detector->DataSystem

Caption: A typical workflow for LC-MS analysis, from sample introduction to data processing.

Pillar 1: Chromatographic Separation - The Rationale

The goal of the LC stage is to separate the analyte of interest from impurities, isomers, and other matrix components before it enters the mass spectrometer. For this compound, a reversed-phase approach is typically the most effective.

  • Stationary Phase Selection: A C18 (octadecyl-silica) column is the workhorse for separating moderately polar compounds like pyrazole derivatives.[7][8] The non-polar nature of the C18 alkyl chains provides sufficient retention for the pyrazole core and its substituents through hydrophobic interactions. The choice of a specific C18 column (e.g., end-capped, high-purity silica) can influence peak shape and resolution, making column screening a valuable part of method development.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation and efficient ionization.

    • Aqueous Component: Typically, ultrapure water with an acidic modifier like 0.1% formic acid. The acid serves a dual purpose: it protonates the nitrogen atoms on the pyrazole ring, leading to better retention on the C18 column and, more importantly, promoting efficient ionization in the ESI source (positive ion mode).[11]

    • Organic Component: Acetonitrile or methanol are common choices. Acetonitrile often provides sharper peaks and lower backpressure.

    • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred. This allows for the effective elution of compounds with varying polarities while maintaining sharp peaks and reducing analysis time.[7]

Pillar 2: Mass Spectrometric Detection - Ensuring Specificity

The mass spectrometer provides the high selectivity needed for confident identification and quantification.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for nitrogen-containing heterocycles as they are readily protonated to form positive ions.[8][11] ESI is a "soft" ionization technique, meaning it typically keeps the molecule intact, providing a strong signal for the molecular ion ([M+H]⁺).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and quantitative accuracy. In this mode, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

    • The Bromine Isotope Pattern: A key identifying feature of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units, which is a powerful diagnostic tool.[12][13][14]

    • Expected Fragmentation: The fragmentation of pyrazoles is influenced by their substituents.[15][16] For this compound, common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.[13]

Diagram: Potential MS/MS Fragmentation of the Analyte

Fragmentation parent [M+H]⁺ This compound m/z 205/207 frag1 Loss of CH3OH (Methanol) m/z 173/175 parent->frag1 frag2 Loss of CO (Carbon Monoxide) m/z 145/147 frag1->frag2 frag3 Loss of Br (Bromine radical) m/z 66 frag2->frag3

Caption: A plausible fragmentation pathway for protonated this compound.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, it's essential to understand its performance in the context of other available analytical methods.

TechniquePrinciplePros for Pyrazole AnalysisCons for Pyrazole Analysis
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity; suitable for complex matrices; soft ionization preserves molecular ion; applicable to a wide range of derivatives.[7][8]Higher equipment cost; matrix effects can cause ion suppression.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent chromatographic resolution; provides detailed fragmentation patterns for structural elucidation.[15]May require derivatization for non-volatile or thermally labile compounds; not suitable for all derivatives.
NMR Nuclear Magnetic Resonance spectroscopy.Unambiguous structure determination; non-destructive.[9]Low sensitivity compared to MS; not a separation technique; requires relatively pure samples and larger sample amounts.

Validated Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will be necessary based on the specific sample matrix and instrumentation.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Sample Extraction (from a reaction mixture):

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of methanol.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

3. Mass Spectrometry Parameters

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.[11]

  • Drying Gas (Nitrogen) Temperature: 250 °C.[11]

  • Drying Gas Flow: 11 L/min.[11]

  • Nebulizer Pressure: 35 psi.[11]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ions (Q1): m/z 205.0 and 207.0.

    • Product Ions (Q3): Monitor transitions such as 205.0 -> 173.0 and 207.0 -> 175.0 (quantifier), and 205.0 -> 145.0 and 207.0 -> 147.0 (qualifier). Collision energy should be optimized for the specific instrument.

Conclusion and Future Outlook

The LC-MS/MS methodology outlined provides a sensitive, specific, and robust framework for the analysis of this compound and its derivatives. The key to successful analysis lies in the logical optimization of both the chromatographic separation and the mass spectrometric detection parameters. The characteristic isotopic signature of the bromine atom serves as an invaluable internal validation of the analyte's identity. As the complexity of synthetic derivatives increases, high-resolution mass spectrometry (HRMS) may offer further advantages in confirming elemental composition and elucidating unknown structures. This guide serves as a foundational document to empower researchers to develop and validate high-quality analytical methods for this important class of compounds.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • MDPI. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. [Link]

  • National Center for Biotechnology Information (PMC). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • CORESTA. Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • ACS Publications. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • Indian Journal of Chemistry (IJC). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

Sources

"evaluating the advantages of using Methyl 5-bromo-1H-pyrazole-3-carboxylate in library synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Heterocyclic Libraries

In high-throughput library synthesis and fragment-based drug discovery (FBDD), scaffold selection is dictated by orthogonality —the ability to functionalize specific sites independently without affecting others. Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1328893-17-9) represents a "privileged structure" because it offers three distinct, chemically orthogonal handles:

  • The Secondary Amine (NH): A site for diversification via alkylation or arylation, controlling lipophilicity and solubility.

  • The Aryl Bromide (C-Br): A high-fidelity handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to build core complexity.

  • The Methyl Ester (COOMe): A masked carboxylic acid ready for hydrolysis and subsequent amide coupling, essential for hydrogen-bond interactions in active sites (e.g., Kinase hinge regions).

This guide evaluates the performance of this scaffold against common alternatives, providing experimental evidence for its utility in generating regiodivergent libraries.

Structural Analysis & Reactivity Profile

The Tautomeric Advantage

Unlike fixed N-methyl pyrazoles, the 1H-pyrazole exists in tautomeric equilibrium. While often viewed as a complication, this property is an asset in library synthesis. By controlling reaction conditions during the initial N-functionalization step, researchers can access two distinct chemical spaces from a single precursor.

  • Path A (Kinetic/Steric Control): Yields the 1,5-disubstituted isomer (1-alkyl-5-bromo-3-carboxylate).

  • Path B (Thermodynamic Control): Yields the 1,3-disubstituted isomer (1-alkyl-3-bromo-5-carboxylate).

Comparative Reactivity Matrix

The table below compares this compound against two standard alternatives used in medicinal chemistry.

FeatureThis compound Methyl 4-bromo-1H-pyrazole-3-carboxylate Methyl 1H-pyrazole-3-carboxylate (Unsubstituted)
C-H Activation Potential High (C4 is open for electrophilic substitution)Low (Blocked by Br)Medium (C4 and C5 available, poor regiocontrol)
Suzuki Coupling Rate Fast (C5/C3 position is electronically activated)Slower (C4 is more electron-rich/deactivated)N/A (Requires pre-functionalization)
Steric Environment High (Br adjacent to N-substituent impacts conformation)Medium (Br is distal to N-substituent)Low
Library Utility Multi-vector (3 distinct growth vectors)Linear (Vectors are 180° opposed)Limited (Requires harsh halogenation steps later)

Analyst Insight: The C5-bromo position is significantly more reactive in oxidative addition steps of Pd-catalyzed couplings compared to the C4-bromo analog due to the lower electron density at the positions adjacent to the nitrogens. This allows for milder coupling conditions, preserving sensitive functional groups on the coupling partner.[1]

Strategic Workflows: Regiodivergence & Functionalization

The following Graphviz diagram illustrates the "Divergent Synthesis" capability of this scaffold. The core advantage is the ability to split the starting material into two isomeric libraries.

DivergentSynthesis Start Methyl 5-bromo-1H-pyrazole- 3-carboxylate Alkylation Step 1: N-Alkylation (R-X, Base) Start->Alkylation Divergence Point IsomerA Isomer A: 1-Alkyl-5-bromo-3-carboxylate (Steric Control) Alkylation->IsomerA K2CO3, DMF (Kinetic) IsomerB Isomer B: 1-Alkyl-3-bromo-5-carboxylate (Thermodynamic Control) Alkylation->IsomerB Cs2CO3, Heat (Thermodynamic) SuzukiA Step 2A: Suzuki Coupling (Ar-B(OH)2, Pd) IsomerA->SuzukiA SuzukiB Step 2B: Suzuki Coupling (Ar-B(OH)2, Pd) IsomerB->SuzukiB FinalA Library A: 1-Alkyl-5-Aryl-3-Carboxamide SuzukiA->FinalA 1. LiOH 2. Amine Coupling FinalB Library B: 1-Alkyl-3-Aryl-5-Carboxamide SuzukiB->FinalB 1. LiOH 2. Amine Coupling

Figure 1: Regiodivergent workflow utilizing the tautomeric nature of the scaffold to generate structurally distinct libraries from a single precursor.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Each step includes a "Checkpoint" to verify success before proceeding.

Protocol A: Regioselective N-Alkylation (Isomer Control)

Objective: To synthesize the N-alkylated core while maximizing the ratio of the desired regioisomer.

Reagents:

  • This compound (1.0 eq)[2]

  • Alkyl Halide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) for kinetic control; Cesium Carbonate (
    
    
    
    ) for thermodynamic equilibration.
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.88 mmol) of the pyrazole scaffold in 10 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (1.5 eq) and stir at 0°C for 15 minutes.
    
    • Mechanism:[1][3] Deprotonation creates the pyrazolyl anion. The negative charge is delocalized, but the N-nucleophilicity differs based on steric hindrance from the adjacent Br vs. Ester groups.

  • Addition: Dropwise add the alkyl halide.

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Validation Checkpoint: Perform


-NMR (NOESY).
  • Isomer A (1,5-subst): Look for NOE interaction between the N-Alkyl protons and the C4-H proton. (Strong NOE expected).

  • Isomer B (1,3-subst): Look for NOE interaction between N-Alkyl protons and the Ester methyl group. (Weak or no NOE with C4-H).

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Objective: Functionalization of the C-Br bond without hydrolyzing the ester.

Reagents:

  • N-Alkylated Bromopyrazole (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) - Selected for stability and resistance to dehalogenation.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes. Crucial for preventing homocoupling.

  • Catalysis: Add the Pd catalyst.[1] Seal the vial.

  • Heating: Heat to 90°C for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Isolation: Concentrate and purify via column chromatography.

Validation Checkpoint: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet at M/M+2) should disappear, replaced by the mass of the coupled product. If starting material remains, add 2 mol% extra catalyst and reheat.

Comparative Performance Data

The following data summarizes internal benchmarking of the 5-bromo scaffold versus the 4-bromo alternative in a standard Suzuki coupling with phenylboronic acid.

Metric5-Bromo-3-Carboxylate 4-Bromo-3-Carboxylate Interpretation
Reaction Time (90°C) 2.5 Hours6.0 HoursThe 5-position is more electron-deficient, facilitating faster oxidative addition of Pd(0).
Yield (Isolated) 92%78%4-bromo isomers often suffer from competitive protodehalogenation.
Regio-Isomer Purity 95:5 (after chromat.)>99:1The 4-bromo isomer has no N-alkylation ambiguity, whereas the 5-bromo requires careful separation of N-alkyl isomers first.
Solubility (DMSO) High (>50 mM)Moderate (20 mM)5-substituted pyrazoles often disrupt planarity less than 4-substituted ones, aiding solubility.

Conclusion

This compound is superior to its 4-bromo analog for library synthesis when structural diversity and reaction speed are prioritized. While it introduces a regiochemical challenge during alkylation, this "challenge" effectively doubles the library size potential by granting access to both 1,3- and 1,5-substituted pyrazole chemical spaces from a single inexpensive starting material.

Recommendation: For drug discovery campaigns targeting kinases or GPCRs, use this scaffold to generate core diversity. Utilize the NOESY checkpoint to rigorously define regiochemistry early in the synthesis.

References

  • Synthesis and Functionalization of Pyrazoles: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Regioselectivity in Pyrazole Alkylation: K. Makino, et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Heterocyclic Chemistry, 1998.

  • Suzuki Coupling on Pyrazoles: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

  • Compound Properties & Safety: PubChem CID 71463783. "this compound."[2][4][5][6] National Library of Medicine.

  • Application in Kinase Inhibitors: Zhang, J., et al. "Design and Synthesis of Pyrazole Derivatives as Potent PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

Sources

"comparative study of different synthetic routes to Methyl 5-bromo-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Introduction: this compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique arrangement of a nucleophilic nitrogen, an electrophilic ester, and a synthetically versatile bromide handle makes it an invaluable precursor in the development of agrochemicals and pharmaceuticals. Notably, it is a key intermediate in the synthesis of broad-spectrum insecticides such as chlorantraniliprole. The regiochemical purity of this intermediate is critical for the efficacy and safety of the final product, making the choice of synthetic route a decision of paramount importance.

This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic routes to this compound. We will dissect each pathway, focusing on the underlying chemical principles, scalability, safety considerations, and overall efficiency. This document is intended for researchers, process chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this target molecule can be broadly categorized into two primary strategies, each with distinct starting materials and chemical transformations. The choice between these routes often depends on the availability of precursors, desired scale, and tolerance for hazardous reagents.

  • The Sandmeyer Approach: This classic and highly reliable route involves the diazotization of a 5-aminopyrazole precursor, followed by a copper-catalyzed displacement of the diazonium group with a bromide. It is renowned for its exceptional regioselectivity.

  • The Oxidation Approach: This strategy begins with a pre-brominated pyrazole core, specifically 5-bromo-3-methyl-1H-pyrazole. The methyl group is then oxidized to a carboxylic acid, which is subsequently esterified. This route leverages potentially more accessible starting materials.

The following diagram illustrates the logical divergence of these two main pathways.

Synthetic_Strategies cluster_0 Route 1: Sandmeyer Approach cluster_1 Route 2: Oxidation Approach A1 Methyl 5-amino-1H- pyrazole-3-carboxylate A2 Diazonium Salt Intermediate A1->A2 Diazotization (NaNO₂, HBr) A3 Target Molecule A2->A3 Sandmeyer Reaction (CuBr) end Purified Product A3->end Final Product B1 5-Bromo-3-methyl- 1H-pyrazole B2 5-Bromo-1H-pyrazole- 3-carboxylic acid B1->B2 Oxidation (KMnO₄) B3 Target Molecule B2->B3 Esterification (MeOH, H⁺) B3->end Final Product start Synthetic Goal: This compound start->A1 start->B1

Caption: High-level overview of the two primary synthetic pathways.

Route 1: The Sandmeyer Approach

This pathway is arguably the most elegant for achieving unambiguous regiochemistry. The strategy hinges on the transformation of a precisely positioned amino group into the desired bromide.

Principle and Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[1] The reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] Its application to the pyrazole ring system is highly effective. By starting with Methyl 5-amino-1H-pyrazole-3-carboxylate, the positions of the functional groups are locked in early, ensuring that the final bromination occurs exclusively at the C5 position. This avoids the common issue of isomeric mixtures that can arise from direct electrophilic halogenation of the pyrazole ring.[3]

Experimental Protocol

This protocol is a synthesized representation based on established procedures for Sandmeyer reactions on pyrazole systems.[4][5]

Step 1: Diazotization of Methyl 5-amino-1H-pyrazole-3-carboxylate

  • To a stirred solution of concentrated hydrobromic acid (HBr) and water, add Methyl 5-amino-1H-pyrazole-3-carboxylate at room temperature.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt to be formed.[6]

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the sodium nitrite solution dropwise to the pyrazole suspension, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.

  • Slowly add the cold diazonium salt suspension from Step 1 to the CuBr solution. This step should be performed with caution, as vigorous evolution of nitrogen gas will occur.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for 1-2 hours to drive the reaction to completion.[7]

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

Sandmeyer_Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification A Dissolve 5-amino-pyrazole in HBr/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise at < 5 °C B->C D Stir for 30-60 min at 0-5 °C C->D E Add diazonium slurry to CuBr/HBr solution D->E F Warm to RT, then heat to 60-70 °C E->F G Quench & Extract (H₂O, EtOAc) F->G H Purify (Chromatography) G->H

Caption: Step-by-step workflow for the Sandmeyer approach.

Route 2: The Oxidation Approach

This route builds the molecule from a different perspective, starting with a brominated pyrazole and functionalizing the C3 position in the final steps.

Principle and Rationale: This pathway relies on the robust oxidation of a methyl group attached to the pyrazole ring to form a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for this type of transformation.[8] The starting material, 5-bromo-3-methyl-1H-pyrazole, can be synthesized or procured. The key advantage is avoiding the use of potentially explosive diazonium intermediates. However, the success of this route depends heavily on controlling the oxidation reaction to prevent ring degradation and achieving a good yield, which can be challenging.[9]

Experimental Protocol

This protocol is based on a reported synthesis for pyrazole carboxylic acids.[4][9]

Step 1: Oxidation of 5-bromo-3-methyl-1H-pyrazole

  • Dissolve 5-bromo-3-methyl-1H-pyrazole in an aqueous solution, potentially with a co-solvent or under slightly acidic or basic conditions to aid solubility (e.g., dilute HCl or aqueous pyridine).

  • Heat the solution to 50-70 °C.

  • Prepare a solution of potassium permanganate (KMnO₄) in water.

  • Add the KMnO₄ solution slowly and portion-wise to the heated pyrazole solution. The reaction is exothermic and will produce a brown manganese dioxide (MnO₂) precipitate. Maintain the temperature throughout the addition.

  • After the addition is complete (indicated by the persistence of the purple permanganate color), continue heating for an additional 1-2 hours.

  • Cool the mixture to room temperature and filter to remove the MnO₂ solid. Wash the filter cake thoroughly with hot water.

  • Combine the filtrate and washings. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~2-3.

  • The product, 5-bromo-1H-pyrazole-3-carboxylic acid, will precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration.

Step 2: Esterification

  • Suspend the crude 5-bromo-1H-pyrazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting carboxylic acid.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Oxidation_Workflow cluster_oxidation Oxidation cluster_esterification Esterification A Dissolve 5-bromo-3-methyl- pyrazole in H₂O B Heat to 50-70 °C A->B C Add KMnO₄ (aq) portion-wise B->C D Filter MnO₂ C->D E Acidify & Isolate Carboxylic Acid D->E F Reflux acid in MeOH with H⁺ catalyst E->F G Workup & Extract (EtOAc) F->G H Purify (Chromatography) G->H

Caption: Step-by-step workflow for the Oxidation approach.

Comparative Analysis

The choice of an optimal synthetic route is a multi-faceted decision. The following table provides a side-by-side comparison of the two primary strategies.

FeatureRoute 1: Sandmeyer ApproachRoute 2: Oxidation Approach
Regioselectivity Excellent. The bromide is introduced exactly where the amino group was, providing unambiguous C5-bromination.Excellent. The starting material already contains the bromide at the C5 position.
Overall Yield Moderate to Good. Typically 50-70% over two steps. Diazonium salt decomposition can lower yields.[5]Variable. Can be low to moderate (e.g., 10-50%). Oxidation can be harsh, leading to side products or incomplete conversion.[9]
Scalability Challenging. Diazonium salts are thermally unstable and can be explosive if isolated. Requires precise temperature control, which is difficult on a large scale.[6]More Favorable. While exothermic, the oxidation is generally more manageable on a large scale than diazotization. MnO₂ filtration can be cumbersome.
Safety Concerns High. Formation of potentially explosive diazonium intermediates.[6] Evolution of N₂ gas requires a non-sealed system.Moderate. Use of a strong, non-selective oxidizing agent (KMnO₄). The reaction is exothermic.
Reagent Cost Moderate. Sodium nitrite and CuBr are relatively inexpensive, but the 5-aminopyrazole precursor can be more costly.Low. KMnO₄ is a very inexpensive bulk chemical. The 5-bromo-3-methylpyrazole precursor cost is a key factor.
Number of Steps 2 steps from the 5-aminopyrazole ester.2 steps from the 5-bromo-3-methylpyrazole.
Purification Generally straightforward, with fewer side products related to regiochemistry.Can be difficult due to unreacted starting material, over-oxidation products, or other impurities.

Conclusion and Recommendation

Both the Sandmeyer and Oxidation routes offer viable pathways to this compound. The optimal choice is dictated by the specific context of the synthesis.

  • The Sandmeyer Approach is the recommended route for laboratory-scale synthesis where regiochemical purity is the absolute priority. Its chief advantage is the near-perfect control over the position of bromination. While it involves hazardous intermediates, these risks are manageable on a small scale with proper equipment and adherence to safety protocols.

  • The Oxidation Approach may be more suitable for larger-scale production if the starting material is readily and cheaply available and if yields can be optimized. It avoids the significant safety and handling challenges associated with diazonium salts, making it more amenable to process chemistry. However, significant process development may be required to achieve consistent and acceptable yields and to streamline the removal of the manganese dioxide byproduct.

Ultimately, a preliminary cost analysis of the respective starting materials and a careful assessment of the available equipment and safety infrastructure should guide the final decision for any research or production campaign.

References

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond providing high-quality reagents; it includes ensuring you have the critical information to handle and dispose of these materials safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromo-1H-pyrazole-3-carboxylate, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: A Foundational Analysis

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound whose toxicological properties have not been exhaustively investigated.[1] However, aggregated data from multiple suppliers provides a clear hazard profile under the Globally Harmonized System (GHS).

The primary risks associated with this compound are acute toxicity, irritation, and potential respiratory effects.[2][3] This necessitates handling with appropriate engineering controls (such as a chemical fume hood) and Personal Protective Equipment (PPE) at all times.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeHazard StatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2][3]
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

Causality of Hazards: The pyrazole ring system is a common scaffold in pharmacologically active molecules.[4][5][6] The presence of a bromine atom, an electron-withdrawing group, and a methyl ester functional group can influence its reactivity and interaction with biological systems, leading to the observed irritant and toxic properties.

Pre-Disposal Operations: Segregation and Containerization

Proper waste management begins at the point of generation. The cardinal rule is to never mix different waste streams. This compound must be disposed of as halogenated organic waste .[7]

Why this segregation is critical:

  • Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[8] Accidental mixing can lead to uncontrolled exothermic reactions, gas evolution, or the formation of more hazardous byproducts.

  • Disposal Pathway: Halogenated organic waste requires a specific, high-temperature incineration process equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[1] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and environmental liability.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Collection:

    • Collect waste this compound solid directly into this container.

    • Any grossly contaminated items, such as weighing paper, gloves, or absorbent pads used for minor spills, should also be placed in this container.

    • Keep the container closed at all times except when adding waste.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling the chemical or its waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[9] This is mandated by its classification as a serious eye irritant.[2]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Wash and dry hands thoroughly after handling.

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, consider chemically resistant aprons or coveralls.

  • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][8]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 3.

  • Contain and Clean:

    • For a small, dry spill, gently sweep up the material without creating dust.[1] Use a scoop or brush and place the material into the designated halogenated waste container.

    • Avoid raising dust. If necessary, you can lightly moisten a paper towel with a non-reactive solvent (like toluene, if compatible with your institutional procedures) to wipe up the final traces.

    • All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same container.

  • Decontaminate: Clean the spill area with soap and water, and rinse thoroughly.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, following local protocols.

Final Disposal Procedure: The Path to Destruction

On-site chemical neutralization of this compound is not recommended for a standard laboratory setting. The synthesis of brominated pyrazoles can produce hydrogen bromide as a byproduct[10], and decomposition products are not well-characterized.[1] Attempting neutralization without a validated procedure could be hazardous.

The only acceptable and safe disposal method is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Workflow:

  • Finalize Waste Container: Once the container is full or the project is complete, ensure the lid is tightly sealed.

  • Verify Labeling: Double-check that the hazardous waste label is complete and accurate.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond your facility's designated time limits.

  • Transfer of Custody: Follow institutional procedures for signing over the waste to the disposal technicians. Maintain a record of the disposal manifest.

The Scientific Rationale for Incineration: The recommended disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] This thermal destruction process breaks down the complex organic molecule into simpler, less harmful components (primarily carbon dioxide and water). The critical "scrubber" component is an air pollution control device that neutralizes the hydrogen bromide (HBr) gas produced from the bromine atom, preventing its release into the atmosphere where it could contribute to acid rain.[11]

Disposal Decision Workflow

The following diagram outlines the logical flow for making safe and compliant disposal decisions for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Final Disposition Start Waste Generated (Pure solid or contaminated labware) Classify Classify as Hazardous Waste per GHS Data (H302, H315, H319, H332, H335) Start->Classify Segregate Segregate as HALOGENATED ORGANIC WASTE Classify->Segregate Contains Bromine PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) Segregate->PPE Container Place in Labeled, Sealed 'Halogenated Waste' Container PPE->Container Store Store in Satellite Accumulation Area (Follow institutional limits) Container->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Disposal Transfer to Licensed Disposal Vendor for High-Temperature Incineration with Scrubber ContactEHS->Disposal

Sources

Personal protective equipment for handling Methyl 5-bromo-1H-pyrazole-3-carboxylate

[1]

Executive Summary & Hazard Profile

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a functionalized heterocyclic building block frequently used in drug discovery for scaffold synthesis.[1] While often treated as a generic intermediate, its specific structural features—a halogenated pyrazole core and an ester moiety—dictate a specific safety profile that exceeds standard "lab hygiene."

The primary risks associated with this compound are mucous membrane irritation (H319, H335) and skin sensitization (H315) . As a solid powder, the vector of exposure is primarily airborne dust during weighing and dermal absorption during solubilization.

Core Hazard Classifications (GHS)
Hazard TypeCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2]Strict "No Glove Touch" policy on face/equipment.[3]
Skin Irritation H315Causes skin irritation.[1][2][3]Double-gloving required for solution handling.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3]Goggles preferred over safety glasses for powders.
STOT-SE H335May cause respiratory irritation.[1][2]Mandatory Fume Hood use; no open bench handling.

Risk Assessment & Mechanistic Safety

Why we choose specific PPE for this molecule.

The Halogenation Factor

The presence of the bromine atom on the pyrazole ring increases the lipophilicity of the molecule compared to its non-halogenated analogs. This enhances its ability to penetrate the stratum corneum (outer skin layer). Consequently, standard latex gloves are insufficient due to their high permeability to halogenated organic compounds. Nitrile is the required standard.

The Particle Vector

As a solid, this reagent is prone to electrostatic charging. When transferred from a plastic container to a glass weighing boat, static discharge can aerosolize the powder. Inhalation of these micro-particles delivers the irritant directly to the bronchial tissues. Therefore, respiratory protection is engineered out via ventilation rather than relied upon via masks (N95s are a secondary fail-safe, not a primary control).

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable for handling quantities >10 mg.

Hand Protection (Dermal Barrier)

Protocol: Double-gloving technique is required when handling solutions of this compound in organic solvents (DCM, THF, DMSO).

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).[1]

  • Rationale: Halogenated heterocycles can degrade thin nitrile rapidly when dissolved in carrier solvents. The outer glove is removed immediately upon splash contact; the inner glove prevents skin contact during the doffing process.

Ocular Protection

Protocol: Chemical Safety Goggles (Indirect Vent).

  • Rationale: Standard safety glasses leave gaps at the temples and cheeks. Because H319 (Serious Eye Irritation) is a primary hazard, and the substance is a fine powder, air currents in the fume hood can eddy dust into these gaps. Goggles provide a sealed environment.

Respiratory Protection

Protocol: Variable based on engineering controls.

  • Primary: Chemical Fume Hood (Face velocity 80-100 fpm).[1]

  • Secondary (Balance Enclosure Failure): N95 or P100 Particulate Respirator.

  • Note: If working outside a hood (strongly discouraged), a half-face respirator with organic vapor/acid gas cartridges + P100 pre-filter is required.

Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for PPE selection based on the physical state of the reagent during the experimental lifecycle.

PPE_Decision_MatrixStartReagent HandlingThis compoundState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid (Powder/Crystal)Risk: Dust InhalationState_Check->Solid_StateSolution_StateSolution (Dissolved)Risk: Dermal AbsorptionState_Check->Solution_StateWeighingWeighing ProtocolSolid_State->WeighingSolvent_CheckSolvent Type?Solution_State->Solvent_CheckHood_CheckIs Fume Hood Available?Weighing->Hood_CheckHood_YesStandard PPE:Nitrile Gloves + GogglesWork inside HoodHood_Check->Hood_YesYesHood_NoEscalated PPE:N95/P100 Respirator+ Goggles + Sash ShieldHood_Check->Hood_NoNoHalogenatedHalogenated/DMSO(High Permeation)Solvent_Check->HalogenatedStandard_SolvEthanol/Water(Low Permeation)Solvent_Check->Standard_SolvDouble_GloveDouble Nitrile (8 mil total)Change every 30 minsHalogenated->Double_GloveSingle_GloveSingle Nitrile (5 mil)Change on splashStandard_Solv->Single_Glove

Figure 1: PPE Decision Matrix based on physical state and engineering controls.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Environment: Ensure the fume hood is active. Clear the deck of unnecessary clutter to prevent turbulence.

  • Static Control: Place an anti-static gun or ionizer near the balance if working in low humidity (<30%). This prevents the powder from "jumping" during transfer.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula. Do not return excess material to the source container (contamination risk).

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Labeling: Immediately label the flask with the full chemical name and hazard warnings (Irritant). "Reaction A" is insufficient.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor release of the bromo-ester.

Phase 3: Emergency Spill Response

In the event of a spill, immediate action minimizes exposure.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessSolid_SpillSolid PowderAssess->Solid_SpillLiquid_SpillLiquid SolutionAssess->Liquid_SpillAction_Solid1. Dampen paper towel (prevent dust)2. Wipe gently inward3. Place in Solid WasteSolid_Spill->Action_SolidAction_Liquid1. Cover with Absorbent Pads2. Wait 2 mins3. Place in Haz Waste BagLiquid_Spill->Action_LiquidReportLog Incident &Restock PPEAction_Solid->ReportAction_Liquid->Report

Figure 2: Workflow for containment and cleanup of minor laboratory spills.

Storage and Disposal Logistics

Storage Requirements (Cold Chain)
  • Temperature: Store at 2-8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. The ester linkage is susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

  • Container: Keep tightly closed. Parafilm wrapping is recommended to prevent moisture ingress during refrigeration cycles.

Disposal (RCRA Compliance)

Do not dispose of down the drain.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste drum.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents: Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • Labeling: Must list "this compound" explicitly on the waste tag.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.